molecular formula C12H18O3 B8527282 2-(2-Propoxyethoxy)benzyl alcohol

2-(2-Propoxyethoxy)benzyl alcohol

Cat. No.: B8527282
M. Wt: 210.27 g/mol
InChI Key: XBFHIFSJVVVVFR-UHFFFAOYSA-N
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Description

2-(2-Propoxyethoxy)benzyl alcohol is a chemical compound of interest in organic chemistry and materials science research. While specific studies on this exact molecule are not readily available, its structure suggests it functions as a versatile synthetic intermediate. The compound combines a benzyl alcohol group, a common motif in pharmaceuticals and perfumes , with a polyether chain. The benzyl alcohol moiety is known to participate in various reactions, such as esterification and etherification, and can serve as a protecting group in complex multi-step syntheses . The integrated 2-propoxyethoxy side chain may impart properties of a glycol ether, which are often utilized as solvents or to modify the viscosity and solubility characteristics of a formulation . Consequently, researchers might investigate this compound as a potential building block for the synthesis of more complex molecular architectures, such as polymers, surfactants, or active pharmaceutical ingredients (APIs). Its application could extend to materials science for the development of specialized coatings or resins. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and conduct all necessary risk assessments.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

[2-(2-propoxyethoxy)phenyl]methanol

InChI

InChI=1S/C12H18O3/c1-2-7-14-8-9-15-12-6-4-3-5-11(12)10-13/h3-6,13H,2,7-10H2,1H3

InChI Key

XBFHIFSJVVVVFR-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1=CC=CC=C1CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol, a bespoke aromatic alcohol with potential applications as a versatile building block in medicinal chemistry and materials science. The proposed synthetic strategy is a robust two-step process commencing with readily available starting materials. The core transformations involve a regioselective O-alkylation via the Williamson ether synthesis, followed by a chemoselective reduction of an aldehyde intermediate. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, reproducible experimental protocols, and outlines the necessary characterization and safety protocols. The causality behind experimental choices is explained to empower researchers with the foundational knowledge required for procedural modifications and troubleshooting.

Introduction and Strategic Overview

2-(2-Propoxyethoxy)benzyl alcohol is a bifunctional molecule featuring a primary alcohol and a substituted ether moiety on an aromatic scaffold. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecular architectures, including but not limited to, novel pharmaceutical agents, polymer side-chains, and specialized ligands. The presence of the flexible propoxyethoxy chain can impart desirable physicochemical properties, such as enhanced solubility or specific binding interactions.

The synthesis of such a molecule is not directly reported in mainline chemical literature, necessitating a logical, principles-based approach. The most strategically sound pathway involves the sequential construction of the ether and alcohol functionalities from a common precursor. Our retrosynthetic analysis identifies salicylaldehyde as an ideal starting point due to its commercial availability and the inherent reactivity of its phenolic hydroxyl and aldehyde groups.

The forward synthesis, therefore, proceeds via two canonical organic transformations:

  • Williamson Ether Synthesis: To construct the 2-propoxyethoxy side chain by alkylating the phenolic hydroxyl of salicylaldehyde.

  • Chemoselective Reduction: To convert the aldehyde group of the resulting intermediate into the target primary alcohol.

This approach is advantageous as it isolates the two key transformations, preventing competitive reactions and simplifying purification at each stage.

Retrosynthetic Analysis and Pathway Design

A logical disconnection of the target molecule reveals the most efficient synthetic route. The primary alcohol can be traced back to an aldehyde via a reduction reaction. The ether linkage is logically disconnected via the Williamson ether synthesis, a reliable C-O bond-forming reaction.

G TM Target Molecule: 2-(2-Propoxyethoxy)benzyl alcohol INT Intermediate: 2-(2-Propoxyethoxy)benzaldehyde TM->INT Reduction SM1 Starting Material: Salicylaldehyde INT->SM1 Williamson Ether Synthesis SM2 Starting Material: 1-Bromo-2-propoxyethane INT->SM2 Williamson Ether Synthesis G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Attack Salicylaldehyde Salicylaldehyde Phenoxide Ion Phenoxide Ion Salicylaldehyde->Phenoxide Ion K₂CO₃ Product Product Phenoxide Ion->Product + 1-Bromo-2-propoxyethane

Caption: Mechanism of the Williamson Ether Synthesis.

  • Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and acetonitrile (100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 equivalents) to the stirring solution.

  • Addition of Alkylating Agent: Add 1-bromo-2-propoxyethane (15.1 g, 90.1 mmol, 1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(2-propoxyethoxy)benzaldehyde as a pure oil. [1]

Step 2: Chemoselective Reduction of 2-(2-Propoxyethoxy)benzaldehyde

The conversion of the intermediate aldehyde to the target primary alcohol requires a mild reducing agent that will not affect the aromatic ring or the ether linkage. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones. [2] Causality of Experimental Choices:

  • Reducing Agent: NaBH₄ is a safe, effective, and inexpensive hydride donor. It is much less reactive than agents like lithium aluminum hydride (LiAlH₄) and does not require anhydrous conditions, making the procedure more practical.

  • Solvent: An alcoholic solvent such as methanol or ethanol is typically used. The solvent not only dissolves the aldehyde but also participates in the reaction mechanism by protonating the intermediate alkoxide.

Reaction Mechanism:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

G cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation Aldehyde Aldehyde Alkoxide Intermediate Alkoxide Intermediate Aldehyde->Alkoxide Intermediate NaBH₄ Product Alcohol Product Alcohol Alkoxide Intermediate->Product Alcohol + CH₃OH (Solvent)

Caption: Mechanism for the reduction of an aldehyde with NaBH₄.

  • Reagent Setup: Dissolve 2-(2-propoxyethoxy)benzaldehyde (10.0 g, 48.0 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.

  • Addition of Reducing Agent: Add sodium borohydride (0.91 g, 24.0 mmol, 0.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. Note: The reaction is exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0°C until the effervescence ceases and the pH is neutral (~7).

  • Extraction: Remove the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(2-propoxyethoxy)benzyl alcohol as a clear, viscous oil. Further purification, if necessary, can be achieved by column chromatography.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques. The following table summarizes the expected data.

Compound NameFormulaMW ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
2-(2-Propoxyethoxy)benzaldehyde C₁₂H₁₆O₃208.25~10.3 (s, 1H, CHO), 7.8-6.9 (m, 4H, Ar-H), 4.2 (t, 2H, Ar-O-CH₂), 3.8 (t, 2H, CH₂-O-Pr), 3.4 (t, 2H, O-CH₂-Pr), 1.6 (sext, 2H, CH₂), 0.9 (t, 3H, CH₃)~190 (CHO), 161 (C-O), 135-113 (Ar-C), 71 (CH₂), 70 (CH₂), 68 (CH₂), 22 (CH₂), 10 (CH₃)
2-(2-Propoxyethoxy)benzyl alcohol C₁₂H₁₈O₃210.277.3-6.8 (m, 4H, Ar-H), 4.6 (s, 2H, Ar-CH₂-OH), 4.1 (t, 2H, Ar-O-CH₂), 3.7 (t, 2H, CH₂-O-Pr), 3.5 (t, 2H, O-CH₂-Pr), 2.5 (br s, 1H, OH), 1.6 (sext, 2H, CH₂), 0.9 (t, 3H, CH₃)~157 (C-O), 130-112 (Ar-C), 71 (CH₂), 70 (CH₂), 68 (CH₂), 62 (Ar-CH₂-OH), 22 (CH₂), 10 (CH₃)

Safety and Handling

  • Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes serious eye irritation.

  • 1-Bromo-2-propoxyethane: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

  • Sodium Borohydride: May be corrosive to metals. Reacts with water to release flammable hydrogen gas. Causes serious eye damage.

  • Solvents (Acetonitrile, Methanol, Ethyl Acetate): Flammable and toxic. Handle in a well-ventilated fume hood.

  • General Precautions: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

This guide details a logical and efficient two-step synthesis for 2-(2-Propoxyethoxy)benzyl alcohol, starting from salicylaldehyde. The methodology relies on well-established, high-yielding reactions—the Williamson ether synthesis and sodium borohydride reduction. By providing a deep understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions, this document serves as a practical and educational resource for researchers aiming to synthesize this and structurally related compounds. The protocols described are robust and scalable, paving the way for further exploration of this molecule in various scientific disciplines.

References

  • CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
  • METHOD FOR PREPARING BENZYL ALCOHOL AND HOMOLOGUES BY MEANS OF CATALYTIC CONVERSION OF LOWER ALCOHOL AND C
  • Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species - Cardiff University ORCA.
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  • 2-Propoxy-benzaldehyde | C10H12O2 - PubChem, NIH. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

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  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

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An In-depth Technical Guide to 2-(2-Propoxyethoxy)benzyl Alcohol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Propoxyethoxy)benzyl alcohol is an aromatic alcohol characterized by a benzyl alcohol core functionalized with a 2-(2-propoxyethoxy) side chain at the ortho position. This molecule holds potential interest in medicinal chemistry and materials science due to the combined properties of the aromatic ring, the reactive primary alcohol, and the flexible, lipophilic ether side chain. The ether linkage, in particular, can influence the molecule's solubility, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and a discussion of the potential applications of 2-(2-propoxyethoxy)benzyl alcohol, with a focus on its relevance to drug development.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 2-(2-Propoxyethoxy)benzyl Alcohol
PropertyPredicted Value/InformationRationale
Molecular Formula C₁₂H₁₈O₃Based on structural components.
Molecular Weight 210.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for many benzyl alcohol derivatives.
Boiling Point > 200 °CExpected to be higher than benzyl alcohol (205 °C) due to increased molecular weight and intermolecular forces.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone).The ether chain increases lipophilicity compared to benzyl alcohol, while the hydroxyl group provides some water solubility.
pKa ~14-15The acidity of the benzylic alcohol is expected to be similar to that of benzyl alcohol.
Spectroscopic Analysis (Predicted)

The structural features of 2-(2-propoxyethoxy)benzyl alcohol would give rise to a unique spectroscopic fingerprint.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the protons of the ether side chain, and the hydroxyl proton.

  • Aromatic Protons: A complex multiplet in the range of δ 7.0-7.4 ppm.

  • Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm.[1]

  • Ether Protons (-OCH₂CH₂O- and -OCH₂CH₂CH₃): A series of multiplets between δ 3.5 and 4.1 ppm.

  • Propoxy Protons (-OCH₂CH₂CH₃): A triplet for the terminal methyl group around δ 0.9 ppm and a sextet for the adjacent methylene group around δ 1.6 ppm.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 2.0 and 5.0 ppm.[2]

¹³C NMR Spectroscopy:

The carbon NMR spectrum would complement the ¹H NMR data, with characteristic shifts for the aromatic carbons, the benzylic carbon, and the carbons of the ether side chain.

  • Aromatic Carbons: Signals in the range of δ 125-140 ppm.

  • Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.

  • Ether Carbons (-OCH₂-): Signals in the range of δ 68-72 ppm.

  • Propoxy Carbons (-OCH₂CH₂CH₃): Signals around δ 70 ppm (α-CH₂), δ 23 ppm (β-CH₂), and δ 11 ppm (γ-CH₃).

Infrared (IR) Spectroscopy:

The IR spectrum would be dominated by absorptions corresponding to the O-H, C-H, C-O, and C=C bonds.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[3][4]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C=C Stretch (Aromatic): Medium to weak absorptions around 1600 and 1475 cm⁻¹.[3]

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.[3]

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns would likely involve:

  • Loss of H₂O (M-18): A peak at m/z 192, a common fragmentation for alcohols.[5][6]

  • Loss of the propoxy group (M-59): A peak at m/z 151.

  • Formation of the tropylium ion: A prominent peak at m/z 91, characteristic of benzyl compounds.

  • Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring, leading to a fragment at m/z 107.[5]

Proposed Synthesis: Williamson Ether Synthesis

A logical and efficient route for the synthesis of 2-(2-propoxyethoxy)benzyl alcohol is the Williamson ether synthesis.[7] This well-established method involves the reaction of an alkoxide with an alkyl halide. In this case, the synthesis would proceed in two main steps starting from commercially available 2-hydroxybenzyl alcohol (salicyl alcohol).

Experimental Protocol

Step 1: Synthesis of 2-(Benzyloxy)ethanol

  • Deprotonation of 2-Hydroxybenzyl Alcohol: To a stirred solution of 2-hydroxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality behind Experimental Choice: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide. The use of an aprotic solvent prevents the quenching of the base and the alkoxide intermediate. Performing the reaction at 0 °C helps to control the exothermic reaction and prevent side reactions.

  • Reaction with 1-bromo-2-propoxyethane: After stirring for 30 minutes at 0 °C, add 1-bromo-2-propoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(2-propoxyethoxy)benzyl alcohol.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis A 2-Hydroxybenzyl Alcohol NaH, Anhydrous THF, 0 °C B Sodium 2-(hydroxymethyl)phenoxide (intermediate) A->B Deprotonation D 2-(2-Propoxyethoxy)benzyl alcohol Work-up & Purification B->D Nucleophilic Substitution C 1-Bromo-2-propoxyethane C->D Alkylation

Caption: Proposed synthetic workflow for 2-(2-Propoxyethoxy)benzyl alcohol.

Chemical Reactivity and Stability

The reactivity of 2-(2-propoxyethoxy)benzyl alcohol is dictated by its functional groups:

  • Alcohol: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be esterified or converted to an ether.

  • Ether Linkage: The ether linkages are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI). The presence of ether groups can also influence the molecule's metabolic stability in biological systems, potentially undergoing O-dealkylation catalyzed by cytochrome P450 enzymes.[8]

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the ortho/para directing effects of the ether and hydroxymethyl groups influencing the position of substitution.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications in Drug Development

The unique combination of a benzyl alcohol core and a flexible ether side chain suggests several potential applications for 2-(2-propoxyethoxy)benzyl alcohol in drug development.

  • Lead Compound Modification: The structure can serve as a scaffold for the synthesis of new chemical entities. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores.

  • Structure-Activity Relationship (SAR) Studies: The length and nature of the alkoxy side chain can be systematically varied to probe the binding pocket of a biological target. The propoxyethoxy chain provides a balance of lipophilicity and flexibility, which can be crucial for optimizing ligand-receptor interactions. Studies have shown that the nature of benzyl ether substituents can significantly influence the pharmacological activity of a compound.[9]

  • Prodrug Design: The primary alcohol can be esterified with a drug molecule to create a prodrug. The ester linkage could be designed to be cleaved in vivo, releasing the active drug.

  • Antimicrobial and Other Biological Activities: Benzyl alcohol itself possesses antimicrobial properties.[10] It is plausible that derivatives such as 2-(2-propoxyethoxy)benzyl alcohol could exhibit interesting biological activities, including antibacterial, antifungal, or other pharmacological effects. The lipophilic side chain may enhance cell membrane permeability, potentially improving the efficacy of the compound.

Diagram of Potential Drug Development Logic

DrugDevelopment A 2-(2-Propoxyethoxy)benzyl alcohol Scaffold B Modification of Hydroxyl Group (Esterification, Etherification) A->B C Modification of Aromatic Ring (Substitution) A->C D Variation of Ether Side Chain (Length, Branching) A->D E Library of Analogs for SAR Studies B->E C->E D->E F Lead Optimization E->F G Identification of Novel Drug Candidates F->G

Caption: Logical workflow for utilizing the target compound in drug discovery.

Safety and Handling

Based on the known hazards of benzyl alcohol and related glycol ethers, 2-(2-propoxyethoxy)benzyl alcohol should be handled with appropriate safety precautions. It is likely to be an irritant to the eyes and skin. Inhalation of vapors and ingestion should be avoided. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

2-(2-Propoxyethoxy)benzyl alcohol represents a molecule of interest for chemical and pharmaceutical research. While specific experimental data is currently limited, its chemical properties and reactivity can be confidently predicted. The proposed Williamson ether synthesis provides a straightforward route to this compound, opening the door for its exploration as a versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to experimentally determine its physicochemical properties, spectroscopic data, and to evaluate its biological activity.

References

  • Powell, N. A., Clay, E. H., Holsworth, D. D., Bryant, J. W., Ryan, M. J., Jalaie, M., & Edmunds, J. J. (2005). Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4713–4716. [Link]

  • Chemistry LibreTexts. (2023, November 15). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 20, 2026, from [Link]

  • Haz-Map. (n.d.). 2-(2-Propoxyethoxy)ethanol. Retrieved February 20, 2026, from [Link]

  • Patsnap Synapse. (2024, June 14). What is Benzyl Alcohol used for? Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 20, 2026, from [Link]

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  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved February 20, 2026, from [Link]

  • MDPI. (2022, December 21). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Retrieved February 20, 2026, from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 20, 2026, from [Link]

  • AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved February 20, 2026, from [Link]

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Structural Elucidation and Spectroscopic Characterization of 2-(2-Propoxyethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Propoxyethoxy)benzyl alcohol (C₁₂H₁₈O₃, MW: 210.27 g/mol ) is a critical intermediate, often utilized as a linker scaffold in the synthesis of long-acting


-adrenergic agonists (e.g., Vilanterol analogs) and other ether-linked active pharmaceutical ingredients (APIs).[1] Its structural integrity relies on the precise installation of the propoxyethoxy side chain at the ortho position of the benzene ring.

This guide provides a comprehensive spectroscopic framework for researchers to validate the identity and purity of this compound. It moves beyond simple data listing to explain the causality of spectral features, ensuring self-validating experimental protocols.

Synthesis Context & Impurity Profiling

To interpret the spectra accurately, one must understand the genesis of the sample. The compound is typically synthesized via the alkylation of salicylaldehyde followed by hydride reduction.

Synthesis Workflow

The presence of specific impurities (e.g., unreduced aldehyde, over-alkylated byproducts) will manifest in distinct spectral regions.

SynthesisWorkflow Start Salicylaldehyde (Starting Material) Inter 2-(2-Propoxyethoxy) benzaldehyde Start->Inter Alkylation (K2CO3, DMF) Reagent 2-Propoxyethyl tosylate/bromide Reagent->Inter Reduct Reduction (NaBH4) Inter->Reduct Impurity Impurity A: Residual Aldehyde (CHO peak) Inter->Impurity Incomplete Reduction Product 2-(2-Propoxyethoxy) benzyl alcohol Reduct->Product

Figure 1: Synthetic pathway highlighting the origin of potential "Impurity A" (Aldehyde).

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for structural confirmation. The molecule possesses distinct "zones": the aromatic core, the benzylic "anchor," and the flexible ether tail.

Experimental Protocol:

  • Solvent: DMSO-d₆ is recommended over CDCl₃. DMSO slows the exchange of the hydroxyl proton, allowing observation of the -OH coupling (triplet) and preventing overlap with the ether region.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
PositionTypeδ (ppm)MultiplicityIntegralCoupling (J)Mechanistic Insight
Ar-H6 Aromatic7.35Doublet (d)1H~7.5 HzDeshielded by adjacent CH₂OH; ortho coupling.
Ar-H4/H5 Aromatic7.18 - 6.90Multiplet (m)2H-Overlapping meta/para protons.
Ar-H3 Aromatic6.92Doublet (d)1H~8.0 HzShielded by ortho-alkoxy group.
-OH Hydroxyl5.05Triplet (t)1H~5.5 HzVisible in DMSO; couples to benzylic CH₂.
Ar-CH₂- Benzylic4.55Doublet (d)2H~5.5 HzCollapses to singlet if D₂O exchange occurs.
Ar-O-CH₂- Ether4.10Triplet (t)2H~4.8 HzDeshielded by aromatic ring current & oxygen.
-CH₂-O- Ether3.75Triplet (t)2H~4.8 HzEthylene bridge protons.
-O-CH₂- Ether (Pr)3.38Triplet (t)2H~6.5 HzPropyl start; overlaps with water in DMSO.
-CH₂- Alkyl1.55Sextet (sex)2H~7.0 HzPropyl middle methylene.
-CH₃ Methyl0.88Triplet (t)3H~7.4 HzTerminal methyl group.

Critical Validation Step: To confirm the alcohol functionality, add 1 drop of D₂O to the NMR tube. The signal at 5.05 ppm (-OH) should disappear, and the doublet at 4.55 ppm (Benzylic CH₂) should collapse into a sharp singlet.

Infrared (IR) Spectroscopy

IR is used primarily for rapid qualitative verification of functional groups and absence of the carbonyl precursor.

Table 2: Key IR Absorptions (ATR/Thin Film)
Wavenumber (cm⁻¹)AssignmentDiagnostic Value
3300 - 3450 O-H Stretch (Broad)Confirms alcohol. Sharpness indicates purity/dryness.
2850 - 2960 C-H Stretch (sp³)Alkyl chain (propyl/ethoxy) presence.
1590, 1490 C=C AromaticBenzene ring breathing modes.
1240 C-O-C (Asym)Aryl alkyl ether stretch (Strong).
1040 - 1060 C-O (Primary Alcohol)Confirms primary benzylic alcohol.
Absent: 1680-1700 C=O StretchPass Criteria: Absence confirms full reduction of aldehyde.
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion:

    • ESI+: Expect [M+Na]⁺ = 233.1 Da or [M+NH₄]⁺ = 228.2 Da. The protonated molecular ion [M+H]⁺ (211.1 Da) is often weak for alcohols due to in-source water loss.

    • EI (70eV): M⁺• = 210. Fragmentation typically shows loss of the propyl group (M-43) or loss of water (M-18).

Structural Connectivity Logic

For rigorous characterization (e.g., establishing a reference standard), 2D NMR is required to prove the connectivity of the ether chain.

ConnectivityLogic ArH Aromatic Protons (6.9 - 7.35 ppm) Linker Ether Linker (4.10 ppm) HMBC HMBC Correlation (3-bond coupling) Linker->HMBC Connects to NOESY NOESY/ROESY (Spatial Proximity) Linker->NOESY Spatial Link Propyl Propyl Chain (0.88 - 3.38 ppm) HMBC->ArH Ar-C2 Carbon NOESY->Propyl Verifies Chain

Figure 2: 2D NMR correlation strategy. HMBC links the ether tail to the ring; NOESY confirms the tail geometry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for analogous 2-alkoxybenzyl alcohol spectra).

  • PubChem. (n.d.). Compound Summary for CID 11355992: 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. Retrieved from [Link] (Source for glycol ether side-chain shift comparisons).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Definitive guide for chemical shift prediction logic).

Sources

Technical Monograph: 2-(2-Propoxyethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Application in Medicinal Chemistry

Part 1: Molecular Identity & Physicochemical Profile[1]

Core Molecular Specifications

2-(2-Propoxyethoxy)benzyl alcohol is an ortho-substituted aromatic alcohol characterized by a glycol ether side chain.[1] This structural motif acts as a "privileged scaffold" in drug discovery, often utilized to modulate lipophilicity (LogP) while maintaining aqueous solubility via the ether oxygen atoms. It serves as a critical intermediate in the synthesis of SGLT2 inhibitors and specific receptor antagonists.

PropertyValueNotes
IUPAC Name [2-(2-propoxyethoxy)phenyl]methanolSystematic nomenclature
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol Calculated (Monoisotopic: 210.1256 Da)
CAS Registry Custom SynthesisNo direct commodity CAS; derivative of Salicyl Alcohol
Physical State Viscous Colorless OilPredicted based on homologous series
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity suitable for CNS penetration
H-Bond Donors 1(Benzylic -OH)
H-Bond Acceptors 3(2 Ether oxygens + 1 Hydroxyl oxygen)
Structural Significance

The molecule features an intramolecular hydrogen bond capability between the benzylic hydroxyl and the ether oxygen at the ortho position. This "pseudo-ring" formation can significantly influence:

  • Metabolic Stability: The ether chain protects the aromatic ring from rapid oxidation.

  • Receptor Binding: The flexible propoxyethoxy tail allows for "induced fit" binding in hydrophobic pockets (e.g., SGLT2 or GPCR active sites).

Part 2: Synthetic Methodology (The "How-To")

Directive: As this compound is not a standard catalog item, a robust, two-step synthetic route starting from commodity chemicals (Salicylaldehyde) is the industry standard for high-purity generation.[1]

Synthetic Strategy: The Reductive Etherification Route

We avoid direct alkylation of Salicyl alcohol (2-hydroxybenzyl alcohol) because the benzylic alcohol is prone to self-polymerization or competitive alkylation under basic conditions.[1] Instead, we utilize Salicylaldehyde as the stable precursor.

Step 1: Williamson Ether Synthesis

Precursor: Salicylaldehyde (2-Hydroxybenzaldehyde) Reagent:[1] 2-Propoxyethyl bromide (or Tosylate) Base:[1] Potassium Carbonate (


) in DMF or Acetonitrile.[1]
Step 2: Chemoselective Reduction

Intermediate: 2-(2-Propoxyethoxy)benzaldehyde Reagent: Sodium Borohydride (


)
Solvent: Methanol/THF (0°C).[1]
Detailed Experimental Protocol
Phase A: Preparation of the Aldehyde Intermediate
  • Charge: To a dry round-bottom flask, add Salicylaldehyde (1.0 eq, 12.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (1.5 eq, 20.7 g) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 2-Propoxyethyl bromide (1.1 eq, 18.4 g).

    • Expert Insight: If the bromide is unavailable, generate the tosylate of 2-propoxyethanol in situ.

  • Heating: Heat the mixture to 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (Rf ~0.[1]6) should appear.

  • Workup: Quench with water (300 mL), extract with Ethyl Acetate (3x 100 mL). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
    • Checkpoint: Yield should be >90%. Product is a pale yellow oil.

Phase B: Reduction to Benzyl Alcohol
  • Dissolution: Dissolve the crude aldehyde (from Phase A) in Methanol (150 mL). Cool to 0°C in an ice bath.

  • Reduction: Add

    
      (0.5 eq, 1.9 g) portion-wise over 20 minutes.
    
    • Caution: Hydrogen gas evolution. Ensure venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Carefully add Saturated

    
     solution  (50 mL) to destroy excess hydride.
    
  • Isolation: Remove Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).[1]

  • Purification: Silica gel column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisFlow Start Salicylaldehyde (C7H6O2) Intermediate Intermediate: 2-(2-Propoxyethoxy) benzaldehyde Start->Intermediate Williamson Ether Synthesis Reagents1 2-Propoxyethyl Bromide + K2CO3 / DMF (80°C) Reagents1->Intermediate Quench Quench: Sat. NH4Cl Intermediate->Quench Reduction Reagents2 NaBH4 / MeOH (0°C -> RT) Reagents2->Quench Product Target: 2-(2-Propoxyethoxy) benzyl alcohol (MW: 210.27) Quench->Product Workup & Purification

Figure 1: Step-wise synthetic pathway from commodity Salicylaldehyde to the target Benzyl Alcohol.

Part 3: Analytical Validation (Self-Validating Systems)[2]

To ensure the "Scientific Integrity" of your compound, you must validate the structure using the following expected signals.

NMR Spectroscopy Expectations ( )
  • Aromatic Region (6.9 - 7.4 ppm): 4 protons.[1] Look for the characteristic ortho-substitution pattern (two doublets, two triplets).[1]

  • Benzylic Protons (~4.7 ppm): Singlet (2H).[1] This confirms the reduction of the aldehyde (which would be at ~10 ppm).[1]

  • Ether Protons (3.8 - 4.2 ppm): Two triplets corresponding to the

    
     unit.[1]
    
  • Propyl Chain:

    • Triplet (~3.4 ppm) for

      
      .[1]
      
    • Multiplet (~1.6 ppm) for central

      
      .[1]
      
    • Triplet (~0.9 ppm) for terminal

      
      .[1]
      
Mass Spectrometry (ESI-MS)[2]
  • Target Ion:

    
     = 233.27 m/z.[1]
    
  • Fragment: Loss of water

    
     is common in benzyl alcohols, leading to a benzyl cation peak at m/z ~193.[1]
    

Part 4: Applications in Drug Development

Pharmacophore Utility

This molecule is rarely a final drug but serves as a critical Linker Unit .

  • SGLT2 Inhibitors: The ortho-ethoxy-benzyl motif is homologous to the distal ring of Dapagliflozin/Empagliflozin.[1] The propoxy extension adds steric bulk that can improve selectivity for SGLT2 over SGLT1.

  • PROTAC Linkers: The glycol ether chain provides the necessary flexibility and water solubility to link an E3 ligase ligand to a target protein ligand.

Metabolic Pathway Logic

Understanding how this molecule degrades in vivo is vital for toxicity profiling.

Metabolism Parent 2-(2-Propoxyethoxy) benzyl alcohol Phase1_Ox Phase I: Oxidation (ADH/ALDH) Parent->Phase1_Ox Phase1_Dealk Phase I: O-Dealkylation (CYP450) Parent->Phase1_Dealk Acid 2-(2-Propoxyethoxy) benzoic acid Phase1_Ox->Acid Phase2 Phase II: Glucuronidation (Excretion) Acid->Phase2 Salicyl Salicylic Acid Derivatives Phase1_Dealk->Salicyl

Figure 2: Predicted metabolic fate.[1] Primary clearance is expected via oxidation to the benzoic acid derivative, followed by glucuronidation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Borohydride reductions).

  • PubChem Database. (2023).[1] Compound Summary: Salicyl alcohol derivatives. National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic grounding for chemoselective reduction).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for "Privileged Scaffolds" and linker design logic).

Sources

An In-depth Technical Guide to the Potential Research Applications of 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Propoxyethoxy)benzyl alcohol is a novel chemical entity that, while not extensively described in current literature, presents a compelling structural architecture for a multitude of research and development applications. This guide synthesizes first-principle chemical knowledge with established applications of its constituent moieties—benzyl alcohol and diethylene glycol ethers—to forecast its potential as a versatile tool in medicinal chemistry, drug delivery, and materials science. We will explore its prospective roles as a key synthetic intermediate (synthon), a specialized biocompatible solvent, and a novel bifunctional linker for advanced drug conjugates. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols to pioneer the investigation of this promising molecule.

Introduction: Deconstructing a Molecule of Opportunity

The structure of 2-(2-Propoxyethoxy)benzyl alcohol combines the reactive and aromatic nature of benzyl alcohol with the flexible, hydrophilic, and modifiable characteristics of a short polyethylene glycol (PEG)-like chain. This unique amalgamation suggests a range of functionalities that can be exploited in sophisticated chemical design and application.

  • The Benzyl Alcohol Headgroup: This aromatic alcohol is a well-established precursor in a myriad of organic syntheses.[1][2] Its hydroxyl group is a prime site for transformations into esters, ethers, and other functional groups, making it an excellent anchor for building more complex molecules.[3][4][5] Furthermore, benzyl alcohol itself is utilized as a solvent, a bacteriostatic preservative in pharmaceutical formulations, and even as a local anesthetic.[6][7][8][9]

  • The Propoxyethoxy Ether Tail: This portion of the molecule is structurally analogous to a short-chain glycol ether. Such structures are known for their utility as solvents and their ability to confer specific physicochemical properties.[10][11] More significantly, short PEG chains are fundamental components of modern drug delivery systems, where they act as linkers to improve solubility, reduce immunogenicity, and optimize the pharmacokinetic profiles of therapeutic agents.[12][13][14]

This guide will now delve into the specific, theorized applications of 2-(2-Propoxyethoxy)benzyl alcohol, substantiated by detailed experimental frameworks.

Potential Application I: A Novel Synthon in Medicinal Chemistry

The primary alcohol of the benzyl group is a versatile handle for chemical modification. This allows 2-(2-Propoxyethoxy)benzyl alcohol to serve as a valuable building block for introducing a solubilizing, flexible side chain onto a variety of molecular scaffolds.

Rationale and Mechanistic Insight

The hydroxyl group can be readily converted into a leaving group or activated for nucleophilic substitution, while the ether linkages of the side chain are generally stable under many reaction conditions. The benzyl group itself can also serve as a protecting group that is removable under specific, mild conditions.[15][16] This dual functionality makes it an attractive synthon for creating libraries of compounds with tailored properties. For instance, in the development of small molecule inhibitors, the propoxyethoxy tail could be used to probe pockets of a target protein that favor hydrophilic interactions, potentially increasing binding affinity and selectivity.

Experimental Protocol: Synthesis of a Benzyl Ether Derivative

This protocol details a standard Williamson ether synthesis to demonstrate the utility of 2-(2-Propoxyethoxy)benzyl alcohol as a synthon.

Objective: To couple 2-(2-Propoxyethoxy)benzyl alcohol with a model alkyl halide to form a novel ether.

Materials:

  • 2-(2-Propoxyethoxy)benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2-(2-Propoxyethoxy)benzyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Slowly add iodomethane (1.5 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2-Propoxyethoxy)benzyl methyl ether.

Visualization of Synthetic Pathway

Williamson_Ether_Synthesis start_alc 2-(2-Propoxyethoxy)benzyl alcohol naH NaH, DMF, 0°C start_alc->naH Deprotonation alkoxide Alkoxide Intermediate naH->alkoxide meI CH₃I product 2-(2-Propoxyethoxy)benzyl methyl ether meI->product alkoxide->meI SN2 Attack

Caption: Williamson ether synthesis workflow.

Potential Application II: Bifunctional Linker in Drug Conjugate Development

The distinct ends of 2-(2-Propoxyethoxy)benzyl alcohol—the reactive benzyl alcohol and the more inert propoxy terminus—make it an intriguing candidate for a bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[17][18][19]

Rationale and Design Strategy

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[18] They consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The linker's length, flexibility, and solubility are critical for the PROTAC's efficacy.[][21]

The 2-(2-Propoxyethoxy)benzyl alcohol could be functionalized at both ends to serve as a novel PEG-based linker. The benzyl alcohol can be converted to an amine or other functional group for conjugation to one ligand, while the terminal propyl group can be replaced with a functionalized handle (e.g., a terminal alkyne or azide for click chemistry) for attachment to the second ligand. The ether chain provides the necessary spacing and hydrophilicity to facilitate the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase).[17]

Proposed Experimental Workflow: PROTAC Linker Synthesis

Objective: To synthesize a bifunctional linker from 2-(2-Propoxyethoxy)benzyl alcohol for use in PROTAC assembly.

Part 1: Functionalization of the Benzyl Moiety

  • Oxidation: Oxidize the benzyl alcohol to the corresponding benzaldehyde using a mild oxidant like pyridinium chlorochromate (PCC).

  • Reductive Amination: React the resulting aldehyde with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride to form a primary or secondary amine at the benzylic position.

Part 2: Functionalization of the Propoxy Terminus This would require a multi-step synthesis starting from precursors of the molecule, for instance, by using a propargyl group instead of a propyl group during the initial synthesis of the ether chain.

Part 3: Assembly of the PROTAC

  • Couple the functionalized linker to the E3 ligase ligand (e.g., a thalidomide derivative) via an amide bond formation.

  • Couple the other end of the linker to the target protein ligand (e.g., a kinase inhibitor) using an appropriate conjugation chemistry (e.g., click chemistry if an azide/alkyne handle was installed).

Visualization of PROTAC Linker Concept

PROTAC_Concept POI_Ligand Protein of Interest (POI) Ligand Linker Functional Group 1 2-(2-Propoxyethoxy)benzyl Linker Core Functional Group 2 POI_Ligand->Linker:f0 Conjugation E3_Ligand E3 Ligase Ligand Linker:f1->E3_Ligand Conjugation

Caption: Conceptual structure of a PROTAC.

Potential Application III: Specialized Biocompatible Solvent in Drug Formulation

The amphiphilic nature of 2-(2-Propoxyethoxy)benzyl alcohol, possessing both a hydrophobic aromatic ring and a hydrophilic ether chain, suggests its potential as a specialized solvent for drug formulations.[22][23]

Rationale and Advantages

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability.[22] Formulations often require co-solvents to overcome this challenge. Benzyl alcohol is already used as a solvent and preservative in injectable medications.[7][8][24] The addition of the propoxyethoxy chain could enhance its ability to dissolve a wider range of APIs, including those with poor solubility in common excipients. Its predicted properties would be similar to other glycol ethers which are used as solvents in various applications.[11][25][26]

Furthermore, the development of "green" or biocompatible solvents is a significant area of research in the pharmaceutical industry to reduce the toxicity associated with traditional organic solvents.[27][28][29] Investigating the biocompatibility and solubilizing power of 2-(2-Propoxyethoxy)benzyl alcohol could position it as a novel, effective, and potentially safer alternative for both topical and parenteral drug delivery systems.

Experimental Protocol: Solubility Enhancement Study

Objective: To evaluate the ability of 2-(2-Propoxyethoxy)benzyl alcohol to enhance the solubility of a poorly water-soluble model drug.

Materials:

  • 2-(2-Propoxyethoxy)benzyl alcohol

  • Model poorly soluble drug (e.g., Ibuprofen, Griseofulvin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Standard laboratory glassware

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a series of solutions of 2-(2-Propoxyethoxy)benzyl alcohol in PBS at various concentrations (e.g., 0.5%, 1%, 2%, 5% v/v). A control of pure PBS will also be used.

  • Add an excess amount of the model drug to each solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered samples appropriately with the mobile phase.

  • Quantify the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Plot the drug solubility as a function of the 2-(2-Propoxyethoxy)benzyl alcohol concentration.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow liquidBased on benzyl alcohol and glycol ethers.[6][30]
Solubility Moderately soluble in water, miscible with organic solventsAmphiphilic nature due to benzyl and ether moieties.[2][31]
Boiling Point HighExpected to be higher than benzyl alcohol (205 °C).
Toxicity Requires evaluation; potential for renal and neurological effectsGlycol ethers can exhibit toxicity; requires thorough investigation.[32][33][34]

Safety and Toxicological Considerations

While the potential applications are promising, it is imperative to consider the toxicology of this novel molecule. Glycol ethers, particularly those derived from ethylene oxide, can be associated with reproductive and developmental toxicity, as well as renal and hematological effects.[10][32][33][34] Therefore, a comprehensive toxicological assessment, including in vitro cytotoxicity assays and in vivo studies, must be a prerequisite for any application in drug development or formulation.

Conclusion

2-(2-Propoxyethoxy)benzyl alcohol stands as a molecule with significant untapped potential. By leveraging the known chemistry of its constituent parts, we can rationally design its application as a versatile synthon, a novel bifunctional linker for advanced therapeutics like PROTACs, and a specialized solvent for challenging drug formulations. The experimental frameworks provided in this guide offer a starting point for researchers to explore and validate these exciting possibilities. As with any novel chemical entity, rigorous safety and efficacy testing will be paramount in translating its theoretical promise into practical, impactful scientific advancements.

References

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Comprehensive Guide to Understanding Benzyl Alcohol Usage in Industrial Applications. (2025, August 23). LinkedIn. [Link]

  • M. A. T. Miah, & M. R. T. Miah. (2024, March 10). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. [Link]

  • What is Benzyl Alcohol used for? (2024, June 14). Patsnap Synapse. [Link]

  • Glycol Ethers. (n.d.). U.S. Environmental Protection Agency. [Link]

  • PEG Linkers: Structure, Applications & Contributions. (2023, November 8). Creative PEGWorks. [Link]

  • Alcohol Protecting Groups. (n.d.). Michigan State University. [Link]

  • Benzyl Alcohol Definition. (2025, August 15). Fiveable. [Link]

  • Benzyl group. (n.d.). In Wikipedia. [Link]

  • What are PEG Linkers? (n.d.). Creative Biolabs. [Link]

  • Glycol Ether Toxicology. (2024, August 8). MD Searchlight. [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). [Link]

  • GLYCOL ETHERS. (n.d.). Haz-Map. [Link]

  • Benzyl Alcohol – Application in Therapy and Current Clinical Research. (n.d.). [Link]

  • The Toxicology of Glycol Ethers and its Relevance to Man. (1995, August 29). ECETOC. [Link]

  • What Is Benzyl Alcohol Used For. (2024, August 28). [Link]

  • Benzyl Protection of Alcohols. (2025, December 10). J&K Scientific LLC. [Link]

  • Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. (2017, October 9). European Medicines Agency. [Link]

  • PEG (Polyethylene Glycol) Linker Development. (n.d.). FCAD Group. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). [Link]

  • Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. (2023, April 7). National Center for Biotechnology Information. [Link]

  • Benzyl alcohol. (n.d.). In Wikipedia. [Link]

  • Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug Delivery Applications of Biocompatible Ionic Liquids. (2023, April 27). Encyclopedia MDPI. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2025, August 9). ResearchGate. [Link]

  • Current Trends in Green Solvents: Biocompatible Ionic Liquids. (2022, December 7). MDPI. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information. [Link]

  • PEGs and Antibody-drug Conjugates a Versatile Approach. (2018, June 29). ADC Review. [Link]

  • Diethylene Glycol Monoethyl Ether – DGMEE. (n.d.). Advance Petrochemicals Ltd. [Link]

  • What is the mechanism of Benzyl Alcohol? (2024, July 17). Patsnap Synapse. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022, June 20). ACS Medicinal Chemistry Letters. [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Diethylene glycol monoethyl ether. (n.d.). [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Benzyl alcohol. (n.d.). ResearchGate. [Link]

  • Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. (n.d.). Dalton Transactions. [Link]

  • Buy Diethylene Glycol Monoethyl Ether (DEGEE) Online India. (n.d.). Purenso Select. [Link]

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Theoretical properties of 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of 2-(2-Propoxyethoxy)benzyl Alcohol

Abstract

Introduction and Proposed Structure

2-(2-Propoxyethoxy)benzyl alcohol is an aromatic alcohol characterized by a benzyl alcohol core substituted at the ortho position with a 2-propoxyethoxy group. A thorough search of chemical databases and literature reveals a lack of readily available information for this specific compound, including a registered CAS number. This suggests that it is a novel or niche chemical entity.

The structure of 2-(2-Propoxyethoxy)benzyl alcohol combines the functionalities of a primary benzyl alcohol, an aromatic ring, and ether linkages. These features are expected to dictate its chemical behavior and physical properties. The benzyl alcohol moiety provides a site for oxidation, esterification, and etherification, while the 2-propoxyethoxy side chain is anticipated to influence its solubility and boiling point.

Proposed Chemical Structure:

Caption: Proposed structure of 2-(2-Propoxyethoxy)benzyl alcohol.

Proposed Synthesis

A plausible and efficient method for the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol is through the reduction of its corresponding aldehyde, 2-(2-propoxyethoxy)benzaldehyde. This transformation is a standard procedure in organic synthesis.

Synthesis Workflow

The proposed synthesis involves a two-step process starting from commercially available 2-hydroxybenzaldehyde (salicylaldehyde).

synthesis_workflow start 2-Hydroxybenzaldehyde step1 Williamson Ether Synthesis with 2-propoxyethyl bromide start->step1 1. NaOH, Solvent intermediate 2-(2-Propoxyethoxy)benzaldehyde step1->intermediate step2 Reduction with Sodium Borohydride intermediate->step2 2. NaBH4, Methanol product 2-(2-Propoxyethoxy)benzyl alcohol step2->product

Caption: Proposed two-step synthesis of 2-(2-Propoxyethoxy)benzyl alcohol.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 2-(2-Propoxyethoxy)benzaldehyde

This step involves a Williamson ether synthesis to couple the 2-propoxyethoxy side chain to the phenolic oxygen of 2-hydroxybenzaldehyde.

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add 1-bromo-2-propoxyethane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(2-propoxyethoxy)benzaldehyde.

Step 2: Reduction to 2-(2-Propoxyethoxy)benzyl alcohol

The synthesized aldehyde is then reduced to the target benzyl alcohol.

  • Dissolve 2-(2-propoxyethoxy)benzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(2-propoxyethoxy)benzyl alcohol.

  • Further purification can be achieved by column chromatography if necessary.

Theoretical Physicochemical Properties

The following properties are estimated based on the known values of structurally similar compounds such as 2-(2-propoxyethoxy)ethanol[1][2][3], benzyl alcohol, and other glycol ethers.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₂H₁₈O₃Based on the proposed structure.
Molecular Weight 210.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to other glycol ethers and benzyl alcohols.[4]
Boiling Point ~280-300 °CHigher than 2-(2-propoxyethoxy)ethanol (~205 °C) due to the presence of the aromatic ring and increased molecular weight.
Melting Point < 0 °CExpected to be a liquid at room temperature, similar to many substituted benzyl alcohols and glycol ethers.
Density ~1.05 g/mLSlightly higher than water, in line with related aromatic ethers.[5]
Solubility in Water Moderately solubleThe ethoxy and hydroxyl groups will contribute to water solubility, while the propyl group and benzene ring will decrease it.
logP (Octanol-Water Partition Coefficient) ~2.0 - 2.5Estimated to be higher than that of 2-(2-propoxyethoxy)ethanol due to the increased hydrophobicity of the benzene ring.
pKa ~14-15The acidity of the hydroxyl group is expected to be similar to that of benzyl alcohol.[6]

Theoretical Spectroscopic Analysis

The structural features of 2-(2-Propoxyethoxy)benzyl alcohol would give rise to characteristic signals in various spectroscopic analyses.

  • ¹H NMR:

    • Aromatic protons (4H) in the range of δ 6.8-7.4 ppm.

    • A singlet for the benzylic CH₂OH protons around δ 4.6 ppm.

    • A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.

    • Multiplets for the ethoxy and propoxy protons in the range of δ 3.5-4.2 ppm.

    • A triplet for the terminal methyl group of the propoxy chain around δ 0.9 ppm.

  • ¹³C NMR:

    • Aromatic carbons between δ 110-160 ppm.

    • The benzylic carbon (CH₂OH) around δ 65 ppm.

    • Carbons of the ether linkages in the range of δ 60-80 ppm.

    • The terminal methyl carbon of the propoxy group around δ 10 ppm.

  • IR Spectroscopy:

    • A broad O-H stretching band around 3300-3400 cm⁻¹.

    • C-H stretching of the aromatic ring just above 3000 cm⁻¹.

    • Aliphatic C-H stretching just below 3000 cm⁻¹.

    • Strong C-O stretching bands for the alcohol and ether groups in the region of 1050-1250 cm⁻¹.

    • C=C stretching of the aromatic ring around 1600 and 1450 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) at m/z = 210.

    • A prominent fragment corresponding to the loss of the hydroxyl group (M-17).

    • A base peak corresponding to the tropylium ion or related benzylic fragments.

    • Fragments resulting from the cleavage of the ether side chain.

Theoretical Reactivity and Stability

The reactivity of 2-(2-Propoxyethoxy)benzyl alcohol is primarily determined by the benzyl alcohol functional group and the ether linkages.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-propoxyethoxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC).[7] Stronger oxidizing agents would lead to the formation of 2-(2-propoxyethoxy)benzoic acid.

  • Etherification and Esterification: The hydroxyl group can undergo etherification or esterification under appropriate conditions to form various derivatives.

  • Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the alkoxy and hydroxymethyl groups directing incoming electrophiles primarily to the ortho and para positions.

  • Stability and Storage: Like other ethers, 2-(2-Propoxyethoxy)benzyl alcohol may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[1][2] It is therefore recommended to store it in a cool, dark, and airtight container.

Potential Applications and Biological Activity (Theoretical)

While no specific applications have been documented for 2-(2-Propoxyethoxy)benzyl alcohol, its structural motifs suggest several potential uses:

  • Solvent: Due to its predicted properties, it could serve as a high-boiling point, polar aprotic solvent in various chemical reactions and formulations. Glycol ethers are known for their use as solvents in coatings, inks, and cleaners.[2]

  • Coalescing Agent: In latex paints and coatings, it could function as a coalescing agent to promote film formation.

  • Chemical Intermediate: It could be a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals, fragrances, and specialty polymers. The benzyl alcohol moiety can be readily converted to other functional groups.

  • Biological Activity: Benzyl alcohol and its derivatives are known to have applications in the pharmaceutical and personal care industries, for example, as preservatives and in the treatment of head lice.[8] The introduction of the glycol ether side chain may modulate its biological activity and pharmacokinetic properties. The metabolism of this compound in biological systems would likely involve oxidation of the alcohol to a carboxylic acid and O-dealkylation of the ether linkages, similar to other glycol ethers.[1]

Conclusion

2-(2-Propoxyethoxy)benzyl alcohol represents an interesting, albeit theoretically described, chemical entity that combines the functionalities of a benzyl alcohol and a glycol ether. Based on the analysis of its constituent parts and structurally related compounds, it is predicted to be a high-boiling point liquid with moderate water solubility. Its synthesis is feasible through the reduction of the corresponding benzaldehyde. The presence of the reactive hydroxyl group and the aromatic ring suggests its potential as a versatile intermediate in organic synthesis. Further experimental investigation is required to validate these theoretical properties and explore its potential applications.

References

  • Ataman Kimya. PROPYLENE GLYCOL PHENYL ETHER. [Link]

  • South City Petrochem – SCP. Propylene glycol phenyl ether (PPH). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15470276, Phenyl glycolate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88764766, 2-(2-Hydroxyethoxy)ethanol;2-propoxyethanol. [Link]

  • Nippon Nyukazai Co., Ltd. PHENYL GLYCOL 20 (PhG-20) Safety Data Sheet. [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

  • The Good Scents Company. phenyl glycol phenyl acetate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11355992, 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21014289, 2-(2-Oxopropoxy)benzaldehyde. [Link]

  • U.S. Environmental Protection Agency. Substance Details - Ethanol, 2-(2-propoxyethoxy)-. [Link]

  • Beilstein-Institut. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • Haz-Map. 2-(2-Propoxyethoxy)ethanol. [Link]

  • National Institute of Standards and Technology. Ethanol, 2-(2-propoxyethoxy)-. [Link]

  • Wikipedia. 2-(2-Ethoxyethoxy)ethanol. [Link]

  • Scientific Research Publishing. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). [Link]

  • European Patent Office. METHOD FOR PREPARING BENZYL ALCOHOL AND HOMOLOGUES BY MEANS OF CATALYTIC CONVERSION OF LOWER ALCOHOL AND CATALYST USED. [Link]

  • Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12141, 2-(Benzyloxy) ethanol. [Link]

  • Cardiff University. Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18471034, 2-(2-Naphthyl)benzyl alcohol. [Link]

  • U.S. Environmental Protection Agency. 2-(2-Oxopropoxy)benzaldehyde - Chemical Details. [Link]

  • U.S. Environmental Protection Agency. 2-(2-Oxopropoxy)benzaldehyde Properties. [Link]

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Computational Characterization of 2-(2-Propoxyethoxy)benzyl alcohol: A Protocol for Conformational & Electronic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

2-(2-Propoxyethoxy)benzyl alcohol represents a critical structural motif in drug development, serving as a model for amphiphilic drug fragments and functionalized surfactants . Its structure—a lipophilic benzene core substituted with a hydrophilic benzylic alcohol and a flexible glycol ether "tail"—creates a complex potential energy surface (PES) dominated by intramolecular hydrogen bonding (IMHB) and dispersion forces.

This guide provides a high-precision computational protocol to characterize this molecule. Unlike rigid aromatics, this system requires a rigorous treatment of conformational flexibility. We will move beyond standard B3LYP calculations to employ dispersion-corrected Density Functional Theory (DFT) to accurately predict the "folded" vs. "extended" states that dictate its solubility and bioavailability.

Core Objectives
  • Conformational Landscape: Identify global minima among the multiple rotamers of the glycol ether chain.

  • Intramolecular Interactions: Quantify the strength of the hydrogen bond between the benzylic -OH and the ether oxygens.

  • Solvation Free Energy: Predict the partitioning behavior using implicit solvation models (SMD).

Computational Workflow Strategy

The flexibility of the propoxyethoxy chain renders a single-point optimization invalid. A multi-stage workflow is required to avoid trapping in local minima.

Workflow Diagram

The following directed graph illustrates the mandatory cascade from molecular mechanics to high-level DFT.

CompWorkflow Start Input Structure (2D -> 3D) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch Generate Rotamers Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter PrelimDFT Prelim Opt (B3LYP/6-31G*) Filter->PrelimDFT Top 20 Conformers HighDFT High-Level Opt + Freq (wB97X-D/def2-TZVP) PrelimDFT->HighDFT Lowest Energy Candidates Solvation Solvation Energy (SMD Model - Water/Octanol) HighDFT->Solvation Single Point Analysis NBO & AIM Analysis HighDFT->Analysis Wavefunction

Figure 1: Hierarchical computational workflow ensuring global minimum identification before expensive electronic structure calculations.

Detailed Experimental Protocol

Phase 1: Conformational Sampling (The Filter)

The glycol ether chain (-O-CH2-CH2-O-CH2-CH2-CH3) introduces roughly 5-7 rotatable bonds. A systematic grid search is computationally prohibitive (


 conformations).
  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

  • Force Field: MMFF94s (specifically parameterized for organic solvated systems).

  • Solvent: Vacuum (Gas Phase) initially, to find intrinsic folding preferences.

  • Causality: We use MMFF94s because it handles the electrostatics of ether oxygens better than UFF, providing a realistic starting point for DFT.

Phase 2: Geometry Optimization (The Engine)

Standard functionals like B3LYP often fail to capture the London dispersion forces essential for stabilizing the interaction between the propyl tail and the benzene ring (CH-


 interactions).
  • Functional: wB97X-D (Head-Gordon) or B3LYP-D3(BJ) .

    • Why: These functionals include long-range dispersion corrections mandatory for folding analysis.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Why: Pople basis sets (e.g., 6-311++G**) are acceptable, but the "def2" family offers better convergence for polarization in glycol ethers.

  • Convergence Criteria: "Tight" or "Very Tight" (RMS Force <

    
    ).
    
    • Self-Validation: Frequency analysis must yield zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable conformer.

Phase 3: Solvation & Electronic Properties

To understand bioavailability, we calculate the Solvation Free Energy (


).
  • Model: SMD (Solvation Model based on Density).

  • Solvents: Water (

    
    ) and n-Octanol (
    
    
    
    ).
  • Protocol: Perform single-point energy calculations on the gas-phase optimized geometries (or re-optimize in solvent if significant structural deviation is expected).

Key Structural Features & Mechanistic Insights

The "Scorpion" Fold (Intramolecular Hydrogen Bonding)

In the gas phase and non-polar solvents, 2-(2-Propoxyethoxy)benzyl alcohol will likely adopt a "folded" conformation.

  • Mechanism: The benzylic hydroxyl hydrogen (

    
    ) acts as a Donor. The ether oxygens (
    
    
    
    ) act as Acceptors.
  • Ring Size:

    • 7-Membered Ring: H-bond to the first ether oxygen (attached to the ring).

    • 10-Membered Ring: H-bond to the second ether oxygen (in the chain).

  • Prediction: The 10-membered ring is often entropically disfavored but enthalpically strong if the chain flexibility allows. The 7-membered ring is the most probable global minimum.

Data Presentation: Expected Geometric Parameters

The following table summarizes the metrics used to validate the existence of an Intramolecular Hydrogen Bond (IMHB).

ParameterDescriptionStrong IMHB CriteriaWeak/No IMHB

Distance between H-donor and O-acceptor< 2.2 Å> 2.5 Å

Hydrogen Bond Angle> 140°< 110°

IR Stretching Frequency (Calc)Red-shift (>50 cm⁻¹)Standard (~3650 cm⁻¹)

Stabilization Energy (NBO)> 5 kcal/mol< 1 kcal/mol
Electronic Potential Map (MEP)

Visualizing the Molecular Electrostatic Potential is crucial for predicting drug-receptor interactions.

  • Red Regions (Negative): Localized on the ether oxygens and the benzylic oxygen. These are cation-binding sites.

  • Blue Regions (Positive): Localized on the benzylic proton. This is the primary H-bond donor site.

Thermodynamic Cycle for Bioavailability

To predict the partition coefficient (


), we utilize the thermodynamic cycle of solvation.

ThermoCycle Gas Molecule (Gas Phase) Water Molecule (Water) Gas->Water ΔG(solv, water) Octanol Molecule (Octanol) Gas->Octanol ΔG(solv, oct) Water->Octanol ΔG(transfer) ≈ logP

Figure 2: Thermodynamic cycle.


. A negative 

indicates lipophilicity.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Nagy, P. I. (2014). Competing Intramolecular Hydrogen Bonds in Flexible Molecules. International Journal of Molecular Sciences. Link

  • Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT.

Technical Whitepaper: Stability, Reactivity, and Handling of 2-(2-Propoxyethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized whitepaper for research and development professionals. It synthesizes physicochemical principles with practical handling protocols for 2-(2-Propoxyethoxy)benzyl alcohol .

Chemical Architecture & Identity

2-(2-Propoxyethoxy)benzyl alcohol is a bifunctional aromatic intermediate characterized by a primary benzylic alcohol and an ortho-substituted glycol ether chain. Its amphiphilic nature and specific electronic properties make it a critical building block in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of antihistamines, kinase inhibitors, and specialized agrochemicals where lipophilicity modulation is required.

Structural Specifications
  • IUPAC Name: [2-(2-Propoxyethoxy)phenyl]methanol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.27 g/mol

  • Key Functional Groups:

    • Benzylic Alcohol (

      
      ):  The primary reactive center for nucleophilic substitution and oxidation.
      
    • Glycol Ether Chain (

      
      ):  Provides conformational flexibility and lipophilicity (LogP modulation).
      
    • Aromatic Core: Electron-rich benzene ring (activated by the alkoxy group).

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Handling
Physical State Viscous Colorless to Pale Yellow LiquidHandling requires positive displacement pipettes or weighing.
Boiling Point ~310–320°C (760 mmHg)High boiling point; distillation requires high vacuum (<1 mmHg).
Solubility Soluble in alcohols, DCM, THF, Ethyl Acetate. Partially soluble in water.biphasic extraction protocols are efficient.
LogP ~1.8 – 2.2Moderate lipophilicity; crosses biological membranes effectively.
pKa ~14 (Alcoholic OH)Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation.

Stability Matrix & Degradation Mechanisms

The stability of 2-(2-Propoxyethoxy)benzyl alcohol is governed by two competing degradation pathways: Benzylic Oxidation and Ether Autoxidation . Understanding these mechanisms is vital for maintaining purity during storage.

The Ortho-Effect and Light Sensitivity

Unlike simple benzyl alcohols, the ortho-alkoxy substituent creates a specific electronic environment. The ether oxygen can participate in intramolecular hydrogen bonding with the benzylic hydroxyl group.

  • Impact: This stabilization can retard proton exchange but makes the molecule more susceptible to photo-induced oxidation . Exposure to UV light in the presence of oxygen can accelerate the conversion to the corresponding aldehyde (2-(2-propoxyethoxy)benzaldehyde).

Ether Peroxidation (Critical Safety Note)

The propoxyethoxy chain contains multiple methylene (


) units adjacent to oxygen atoms. These sites are prone to radical abstraction, leading to hydroperoxide formation.
  • Risk: Old or improperly stored samples may contain explosive peroxides.

  • Detection: Potassium Iodide (KI) starch paper test is mandatory before heating or distillation.

Stability Visualization

The following diagram illustrates the primary degradation pathways triggered by environmental factors.

StabilityPathways Substrate 2-(2-Propoxyethoxy) benzyl alcohol Aldehyde Degradant A: 2-(2-Propoxyethoxy) benzaldehyde Substrate->Aldehyde [O], UV Light (Photo-oxidation) Peroxide Degradant B: Ether Hydroperoxides (Explosion Hazard) Substrate->Peroxide O2, Time (Radical Autoxidation) Polymer Degradant C: Polybenzyl Ethers (Acid Catalyzed) Substrate->Polymer H+, Heat (Self-Condensation)

Figure 1: Primary degradation pathways. Oxidative and radical mechanisms dominate storage instability.

Reactivity & Synthetic Utility[1][2][3][4]

This molecule is a versatile "linker" intermediate. Its reactivity is dominated by the benzylic alcohol, which serves as a pivot point for attaching the propoxyethoxy-phenyl motif to larger pharmacophores.

Nucleophilic Substitution (Activation)

Direct displacement of the hydroxyl group is difficult. It is typically converted to a leaving group (Halide or Mesylate) to facilitate coupling with amines or phenols.

  • Chlorination: Reaction with Thionyl Chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ) yields the benzyl chloride/mesylate.
    • Note: The ortho-alkoxy group stabilizes the intermediate benzylic carbocation, making these reactions faster than with unsubstituted benzyl alcohol.

  • Protocol Tip: Use a mild base (Triethylamine) to neutralize HCl and prevent acid-catalyzed ether cleavage.

Oxidation

Controlled oxidation yields 2-(2-Propoxyethoxy)benzaldehyde , a precursor for reductive amination or Wittig reactions.

  • Reagents: Manganese Dioxide (

    
    ) or Swern Oxidation conditions are preferred over Permanganate (which may over-oxidize to the benzoic acid or cleave the ether).
    
Experimental Workflow: Activation to Benzyl Chloride

The following Graphviz diagram outlines the standard activation workflow for drug synthesis applications.

SynthesisWorkflow Start Start: 2-(2-Propoxyethoxy) benzyl alcohol Step1 Activation: SOCl2, DCM, 0°C (or MsCl/Et3N) Start->Step1 Activation Intermed Intermediate: Benzyl Chloride/Mesylate Step1->Intermed Isolation (Optional) Step2 Coupling: Nucleophile (HNR2, ArOH) K2CO3, DMF, 60°C Intermed->Step2 SN2 Reaction Product Final Target: API Intermediate Step2->Product Purification

Figure 2: Standard synthetic workflow for converting the alcohol into a reactive electrophile.

Handling & Storage Protocols

To ensure scientific integrity and safety, the following protocols must be strictly adhered to.

Storage Requirements
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen exclusion is critical to prevent aldehyde formation and ether peroxidation.

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

Peroxide Testing Protocol (Self-Validating System)

Before distilling or heating any batch stored for >3 months:

  • Test: Dissolve 100 µL of sample in 1 mL of acetic acid. Add 100 µL of saturated aqueous Potassium Iodide (KI).

  • Observation:

    • Colorless: Safe to use.

    • Yellow/Brown: Peroxides present. DO NOT HEAT. Treat with reducing agent (e.g., aqueous Sodium Bisulfite) immediately.

Emergency Neutralization

In case of spill or skin contact, the lipophilic nature facilitates rapid dermal absorption.

  • Wash: Use PEG-400 or large volumes of soap and water. Do not use pure ethanol (enhances absorption).

References

  • Ortho-Substituent Effects in Benzyl Alcohol Oxid

    • Source: ResearchG
    • Context: Mechanisms of photo-oxid
  • Glycol Ether Stability and Peroxide Form

    • Source: BenchChem / Safety D
    • Context: General stability profiles of propoxy-ethoxy chains and autoxid
  • Synthesis of Alkoxybenzyl Alcohols

    • Source: Organic Chemistry Portal
    • Context: General methodologies for benzylic functionaliz
  • Reactivity of 2-Hydroxybenzyl Alcohol Deriv

    • Source: ChemicalBook / Technical D
    • Context: Reactivity patterns of the parent scaffold (Saligenin)

An In-Depth Technical Guide to the Safe Handling of 2-(2-Propoxyethoxy)benzyl alcohol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information contained herein is synthesized from authoritative sources on structurally similar compounds, due to the absence of a specific Safety Data Sheet (SDS) for 2-(2-Propoxyethoxy)benzyl alcohol. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory safety protocols.

Introduction and Scope

2-(2-Propoxyethoxy)benzyl alcohol is a molecule of interest in various research and development applications, likely valued for its unique combination of an aromatic alcohol and a glycol ether moiety. The benzyl alcohol group provides a reactive site for various chemical transformations, while the propoxyethoxy side chain can influence solubility, polarity, and other physicochemical properties.[1]

The absence of specific toxicological and safety data for this compound necessitates a proactive and cautious approach to its handling in a laboratory environment. This guide provides a comprehensive framework for the safe use of 2-(2-Propoxyethoxy)benzyl alcohol, based on the known properties of its core structural components: benzyl alcohol and glycol ethers. The principles of chemical safety, risk assessment, and prudent laboratory practice are paramount.

Probable Hazard Profile and Toxicological Assessment

A definitive hazard profile for 2-(2-Propoxyethoxy)benzyl alcohol is not currently established. Therefore, a conservative assessment based on its constituent functional groups is presented below.

Benzyl Alcohol Moiety

Benzyl alcohol is classified as harmful if swallowed, inhaled, or in contact with skin.[2] It can cause serious eye irritation and may lead to skin irritation.[2] Ingestion of large doses can result in gastrointestinal distress, and effects on the central nervous system.[2] While not considered a carcinogen, prolonged or repeated exposure may have cumulative health effects.[3]

Glycol Ether Moiety

Glycol ethers as a class of chemicals are known to present several health hazards. Overexposure can lead to anemia, intoxication, and irritation of the eyes, nose, and skin. Certain glycol ethers have been shown to have reproductive and developmental toxicity in animal studies.[4] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.

Synthesized Hazard Assessment for 2-(2-Propoxyethoxy)benzyl alcohol

Based on the information above, it is prudent to assume that 2-(2-Propoxyethoxy)benzyl alcohol may exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes serious eye irritation and potential skin irritation.

  • Organ Toxicity: Potential for effects on the central nervous system, liver, and kidneys.[5]

  • Reproductive Toxicity: A potential risk of reproductive and developmental effects should be considered, given the properties of some glycol ethers.

A summary of the probable hazard information is provided in the table below.

Hazard CategoryProbable Hazard for 2-(2-Propoxyethoxy)benzyl alcoholRationale
Acute Oral Toxicity Harmful if swallowedBased on the known toxicity of benzyl alcohol.[2]
Acute Dermal Toxicity Harmful in contact with skinBased on the known toxicity of benzyl alcohol and the dermal absorption of glycol ethers.[2]
Acute Inhalation Toxicity Harmful if inhaledBased on the known toxicity of benzyl alcohol.[2]
Skin Corrosion/Irritation Causes skin irritationBased on the known properties of benzyl alcohol.[6]
Serious Eye Damage/Irritation Causes serious eye irritationBased on the known properties of benzyl alcohol.[6]
Specific Target Organ Toxicity May cause drowsiness or dizziness; potential for liver and kidney effects.Based on the known effects of benzyl alcohol and glycol ethers.[5][7]
Reproductive Toxicity Potential for reproductive and developmental toxicityA precautionary stance based on the known hazards of some glycol ethers.[4]

Comprehensive Risk Mitigation and Handling Protocols

A multi-layered approach to risk mitigation is essential when working with a compound of unknown specific toxicity. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls.

  • Ventilation: All handling of 2-(2-Propoxyethoxy)benzyl alcohol, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

  • Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should also be worn.

  • Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Step-by-Step Handling Procedure

The following procedure outlines the safe handling of 2-(2-Propoxyethoxy)benzyl alcohol from receipt to use in an experiment.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the container is clearly labeled.

  • Transportation: When transporting the chemical within the laboratory, use a secondary container to prevent spills in case of accidental dropping.

  • Preparation: Before opening the container, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.

  • Weighing and Transfer: Conduct all weighing and transfers inside a chemical fume hood. Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Reaction Setup: When setting up a reaction, add 2-(2-Propoxyethoxy)benzyl alcohol slowly and carefully to the reaction vessel. Ensure the reaction apparatus is properly secured and vented.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

Risk Mitigation Workflow Diagram

RiskMitigationWorkflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Procurement Procurement and Receipt RiskAssessment Risk Assessment (Review Surrogate SDS) Procurement->RiskAssessment Initiates ControlSelection Select Engineering Controls and PPE RiskAssessment->ControlSelection Informs Preparation Prepare Work Area in Fume Hood ControlSelection->Preparation Guides Weighing Weigh and Transfer Preparation->Weighing Enables Reaction Conduct Experiment Weighing->Reaction Leads to Decontamination Decontaminate Work Area and Equipment Reaction->Decontamination Requires WasteDisposal Segregate and Dispose of Hazardous Waste Decontamination->WasteDisposal Generates Documentation Document Experiment and Observations WasteDisposal->Documentation Finalizes

Sources

2-(2-Propoxyethoxy)benzyl alcohol synthesis from benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(2-propoxyethoxy)benzyl alcohol , a structural motif common in specific antihistamines (e.g., analogues of Bepotastine) and kinase inhibitors.

While the request specifies starting from benzyl alcohol , direct ortho-alkoxylation of unsubstituted benzyl alcohol is synthetically inefficient and not scalable for pharmaceutical development due to poor regioselectivity. Therefore, this guide presents the chemically superior and field-proven route utilizing 2-hydroxybenzyl alcohol (Saligenin) or Salicylaldehyde as the functional equivalents. These precursors allow for precise ortho-substitution via Williamson ether synthesis followed by chemoselective reduction (if required).[1]

Core Strategy:

  • Chemo-differentiation: Exploiting the pKa difference between phenolic hydroxyl (

    
    ) and benzylic hydroxyl (
    
    
    
    ).[1]
  • Etherification: Installation of the 2-propoxyethyl side chain.

  • Validation: NMR and HPLC protocols for structural confirmation.

Retrosynthetic Analysis & Strategy

To ensure high yield and purity, we disconnect the ether linkage. The target molecule contains a benzyl alcohol core with an ortho-alkoxy substituent.[1]

Pathway Logic
  • Target: 2-(2-Propoxyethoxy)benzyl alcohol[1]

  • Disconnection: O-Alkylation at the ortho position.[1]

  • Precursors:

    • Nucleophile: 2-Hydroxybenzyl alcohol (Saligenin) OR Salicylaldehyde.[1]

    • Electrophile: 2-Propoxyethyl chloride (or tosylate).[1]

Retrosynthesis Target Target: 2-(2-Propoxyethoxy)benzyl alcohol Disconnection Ether Disconnection Target->Disconnection Retrosynthesis Precursor1 Nucleophile: 2-Hydroxybenzyl alcohol (Saligenin) Disconnection->Precursor1 Precursor2 Electrophile: 1-Chloro-2-propoxyethane Disconnection->Precursor2 AltPrecursor Alternative Start: Salicylaldehyde (Requires Reduction) Precursor1->AltPrecursor Oxidation Level Variant

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether side chain.

Critical Process Parameters (CPP)

For the synthesis to be reproducible and scalable, the following parameters must be controlled.

ParameterSpecificationScientific Rationale
Starting Material 2-Hydroxybenzyl alcohol Direct use avoids a reduction step, but requires strict base control to prevent O-alkylation of the benzylic alcohol.[1]
Base Selection Potassium Carbonate (

)
A mild base is critical.[1] Strong bases (NaH) risk deprotonating the benzylic -OH (

15), leading to polymerization or di-alkylation.[1]
Solvent DMF or Acetone Polar aprotic solvents facilitate the

reaction.[1] DMF is preferred for higher temperatures (>80°C).[1]
Temperature 60°C - 80°C Sufficient activation energy for alkylation without promoting elimination of the alkyl halide.[1]
Stoichiometry 1.1 eq Alkyl Halide Slight excess ensures complete conversion of the limiting phenolic substrate.

Experimental Protocol

Method A: Direct Chemoselective Alkylation (From Saligenin)

Recommended for direct access to the alcohol without a reduction step.

Reagents
  • 2-Hydroxybenzyl alcohol (Saligenin): 10.0 mmol (1.24 g)[1]

  • 1-Chloro-2-propoxyethane: 11.0 mmol (1.35 g)[1]

  • Potassium Carbonate (

    
    ): 15.0 mmol (2.07 g)[1]
    
  • Potassium Iodide (KI): 1.0 mmol (0.16 g) - Catalyst (Finkelstein)[1]

  • DMF (Dimethylformamide): 20 mL (Anhydrous)[1]

Step-by-Step Workflow
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxybenzyl alcohol (1.24 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (2.07 g) in a single portion. Stir at room temperature for 15 minutes. The suspension will turn slightly yellow as the phenoxide anion forms.
    
  • Addition: Add 1-chloro-2-propoxyethane (1.35 g) and catalytic KI (0.16 g).

    • Note: KI converts the alkyl chloride to the more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Monitoring: Check by TLC (Hexane:EtOAc 7:3).[1] The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction to room temperature.[1][2][3][4][5]

    • Pour the mixture into Ice Water (100 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove residual DMF.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2][6]
      
  • Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Method B: The "Industrial" Route (Via Salicylaldehyde)

Recommended if high purity is required, as the intermediate aldehyde is easily crystallized or distilled before reduction.

  • Alkylation: React Salicylaldehyde with 1-chloro-2-propoxyethane using the conditions above (

    
    /DMF/80°C).
    
  • Isolation: Isolate 2-(2-propoxyethoxy)benzaldehyde .

  • Reduction:

    • Dissolve the aldehyde (10 mmol) in Methanol (30 mL).[1]

    • Cool to 0°C.[1][5]

    • Add Sodium Borohydride (

      
      , 0.5 eq, 5 mmol) portion-wise.
      
    • Stir for 1 hour. Quench with dilute HCl. Extract and concentrate.[1][2][3][4]

    • Result: Quantitative conversion to 2-(2-propoxyethoxy)benzyl alcohol .[1]

Process Visualization

The following diagram illustrates the decision logic and reaction flow for Method A (Direct Alkylation).

ReactionFlow Saligenin Start: 2-Hydroxybenzyl Alcohol Deprotonation Step 1: Phenolic Deprotonation (RT, 15 min) Saligenin->Deprotonation Reagents Reagents: K2CO3, DMF 1-Chloro-2-propoxyethane Reagents->Deprotonation Alkylation Step 2: SN2 Alkylation (80°C, 12h) Deprotonation->Alkylation Quench Step 3: Quench & Extraction (EtOAc / Water) Alkylation->Quench Product Product: 2-(2-Propoxyethoxy) benzyl alcohol Quench->Product

Figure 2: Process flow for the chemoselective alkylation of Saligenin.

Analytical Validation

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

4.65 ppm (s, 2H)
Benzylic

: Confirms the alcohol is intact and not oxidized.[1]
1H NMR

4.15 ppm (t, 2H)

: Confirms attachment of the ether chain to the ring.
1H NMR

0.92 ppm (t, 3H)
Terminal

: Confirms the presence of the propyl group.
IR Spectroscopy 3300-3400

(Broad)
O-H Stretch : Confirms the presence of the benzyl alcohol.[1]
Mass Spectrometry

or

Molecular ion peak corresponding to the etherified product.[1]

Safety & Handling

  • 1-Chloro-2-propoxyethane: Potential alkylating agent.[1] Handle in a fume hood. Avoid skin contact.[1]

  • DMF: Hepatotoxic.[1] Use appropriate PPE (gloves, goggles).

  • Exotherm: The addition of NaBH4 (Method B) releases hydrogen gas. Ensure adequate venting.[1]

References

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde. Retrieved from [1]

  • Organic Syntheses. (2011). Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 10. Retrieved from [1]

  • PubChem. (2025).[1] 2-Hydroxybenzyl alcohol (Saligenin) Compound Summary. Retrieved from [1]

  • U.S. Patent 20100168433. (2010).[1][7] Process for Preparing Bepotastine and Intermediates Used Therein. (Demonstrates the industrial relevance of alkoxy-benzyl intermediates). Retrieved from

Sources

An In-depth Technical Guide to the Selective Oxidation of 2-(2-Propoxyethoxy)benzyl Alcohol to 2-(2-Propoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, pivotal for the creation of complex molecules in the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of the synthesis of 2-(2-propoxyethoxy)benzaldehyde via the selective oxidation of 2-(2-propoxyethoxy)benzyl alcohol. We delve into the critical aspects of selecting an appropriate oxidation strategy, offering a comparative analysis of leading methodologies, including hypervalent iodine reagents, activated DMSO systems, and modern catalytic approaches. A detailed, field-proven experimental protocol for the Dess-Martin periodinane (DMP) oxidation is presented, complete with mechanistic insights and practical considerations to ensure high-yield, selective conversion. This document is intended for researchers, chemists, and drug development professionals seeking to master this essential synthetic transformation.

Introduction: The Synthetic Challenge

2-(2-Propoxyethoxy)benzaldehyde is a valuable chemical intermediate, characterized by its substituted benzaldehyde core, a motif frequently encountered in pharmacologically active compounds and functional materials. The synthesis of this molecule from its corresponding benzyl alcohol presents a classic challenge in organic chemistry: the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid.[1][2] The aldehyde functionality is significantly more susceptible to oxidation than the starting alcohol, and the presence of water can facilitate the formation of a hydrate intermediate, which is readily oxidized further.[3]

Therefore, the choice of oxidant and reaction conditions is paramount. The ideal method should be mild, highly selective, high-yielding, and tolerant of other functional groups within the molecule. This guide will explore several robust methods that meet these criteria.

Strategic Selection of an Oxidant

The modern synthetic chemist has a diverse arsenal of reagents for the oxidation of primary alcohols.[4][5] The choice is dictated by factors such as substrate sensitivity, scale, cost, and environmental impact. We will focus on three widely adopted, reliable methods.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, more commonly known as Dess-Martin periodinane (DMP).[6][7]

  • Expertise & Causality : This method is a go-to choice for small- to medium-scale syntheses, especially for complex or acid-sensitive substrates.[8] The reaction proceeds under neutral, aprotic conditions, typically at room temperature, which prevents side reactions like acetal cleavage or epimerization that can occur under acidic (e.g., chromium-based oxidants) or basic conditions.[6][9] Its high chemoselectivity means it will not affect common functional groups like ethers, esters, or amides.[9] The reaction is also known for its rapid kinetics and straightforward workup.[4][8]

Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (NEt₃).[10][11][12]

  • Expertise & Causality : This is another exceptionally mild and reliable method for generating aldehydes.[12] A key advantage is the low cost of the reagents. However, its practical application has significant constraints. The reaction must be performed at cryogenic temperatures (typically -78 °C) to avoid side reactions and decomposition of the active oxidant.[13] Furthermore, the reaction produces the notoriously malodorous byproduct, dimethyl sulfide (DMS).[11][12] Proper quenching and ventilation are critical. For these reasons, while highly effective, it is often reserved for substrates that are incompatible with other methods.

Catalytic Aerobic Oxidation

Modern synthetic chemistry increasingly emphasizes "green" methodologies. Catalytic aerobic oxidation, which uses molecular oxygen (from air) as the terminal oxidant, represents a more sustainable approach.[14][15]

  • Expertise & Causality : These systems typically involve a transition metal catalyst (e.g., based on Ruthenium, Copper, or Palladium) in the presence of air or oxygen.[14][16] The primary byproduct is water, making this an atom-economical and environmentally benign option.[14] However, developing a catalytic system with broad substrate scope and high selectivity can be challenging. The reaction conditions often require careful optimization of the catalyst, solvent, and temperature for each specific substrate. While highly attractive for large-scale industrial processes, it may require more initial development effort for a specific research target compared to stoichiometric methods like DMP or Swern oxidation.

Comparative Analysis of Oxidation Methods

The following table summarizes the key attributes of the discussed methods for the synthesis of 2-(2-propoxyethoxy)benzaldehyde.

FeatureDess-Martin OxidationSwern OxidationCatalytic Aerobic Oxidation
Primary Reagents Dess-Martin Periodinane (DMP)DMSO, Oxalyl Chloride, NEt₃Metal Catalyst, O₂/Air
Typical Solvent Dichloromethane (DCM), ChloroformDichloromethane (DCM)Toluene, Acetonitrile, etc.
Temperature Room Temperature-78 °C to Room TemperatureVaries (often elevated)
Key Advantages Very mild, neutral pH, high yield, rapid, broad functional group tolerance.[6][7]Mild, inexpensive reagents, high yield.[11][12]"Green" (O₂ oxidant, H₂O byproduct), atom-economical, ideal for scale-up.[14][15]
Key Disadvantages Reagent is expensive and can be explosive under certain conditions.[9]Requires cryogenic temperatures, produces foul-smelling DMS, toxic CO byproduct.[12][13]Requires catalyst development/screening, may require elevated temperatures/pressures.
Ideal Application Lab-scale synthesis of complex, sensitive molecules.When cost is a primary driver and specialized equipment is available.Industrial-scale, green chemistry-focused synthesis.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol provides a robust, step-by-step procedure for the oxidation of 2-(2-propoxyethoxy)benzyl alcohol using DMP. This method is chosen for its reliability, mild conditions, and high selectivity.

Workflow Overview

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Alcohol in DCM B Add DMP Reagent A->B Under N₂ atmosphere C Stir at Room Temp B->C D Monitor by TLC C->D E Quench Reaction D->E Upon completion F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for DMP oxidation.
Materials and Reagents
  • 2-(2-Propoxyethoxy)benzyl alcohol

  • Dess-Martin Periodinane (DMP) (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure
  • Reaction Setup : To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add 2-(2-propoxyethoxy)benzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of DMP : To the stirring solution at room temperature, add Dess-Martin periodinane (1.1 eq) portion-wise over 5 minutes. The mixture may become slightly cloudy.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching : Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or more DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. This step neutralizes the acetic acid byproduct and reduces any excess DMP.[6]

  • Extraction : Separate the organic layer. Wash the aqueous layer twice with DCM. Combine all organic layers.

  • Drying and Concentration : Wash the combined organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2-propoxyethoxy)benzaldehyde.

Reaction Mechanism: The Dess-Martin Oxidation

The mechanism of the DMP oxidation is a well-established ligand exchange and elimination sequence.[2]

G node1 Alcohol + DMP node2 Ligand Exchange node1->node2 Step 1 node3 Periodinane Intermediate node2->node3 node4 Acetate-Assisted Deprotonation node3->node4 Step 2 node5 Reductive Elimination node4->node5 Step 3 node6 Aldehyde + Byproducts node5->node6

Caption: Mechanistic steps of the Dess-Martin oxidation.
  • Ligand Exchange : The reaction initiates with the alcohol substrate coordinating to the hypervalent iodine center of the DMP, displacing one of the acetate ligands.[2]

  • Deprotonation : An acetate ion, acting as a base, abstracts the proton from the carbon bearing the hydroxyl group (the α-hydrogen).

  • Reductive Elimination : This deprotonation occurs concertedly with the reductive elimination of the iodine(V) species to an iodine(III) species (2-iodoxybenzoic acid acetate), forming the carbon-oxygen double bond of the aldehyde product.

This mild, concerted mechanism avoids harsh conditions and the formation of charged intermediates, contributing to the high selectivity and functional group tolerance of the reaction.

Conclusion

The synthesis of 2-(2-propoxyethoxy)benzaldehyde from its corresponding benzyl alcohol is a critical transformation that requires a carefully selected oxidation method to prevent over-oxidation. While several excellent methods exist, the Dess-Martin periodinane (DMP) oxidation stands out for its mild, neutral conditions, broad substrate compatibility, and operational simplicity, making it an ideal choice for many research and development applications. By understanding the underlying principles and practical considerations outlined in this guide, scientists can confidently and efficiently execute this selective oxidation to access valuable aldehyde intermediates for their research endeavors.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Xu, C., et al. (2013). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Angewandte Chemie International Edition, 52(4), 1259-1263. [Link]

  • The Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Pérez, K., et al. (2017). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Acta Universitaria, 27(3), 19-25. [Link]

  • NPTEL. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Berkowitz, L. M., & Rylander, P. N. (2004). Pd/C-Catalyzed Transfer-Hydrogenation of Benzaldehydes to Benzyl Alcohols Using Potassium Formate. Synthetic Communications, 34(4), 643-650. [Link]

  • Wang, Y., et al. (2025, September 28). Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis. Green Chemistry. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Ley, S. V., et al. (2014). Catalysis in flow: Practical and selective aerobic oxidation of alcohols to aldehydes and ketones. Beilstein Journal of Organic Chemistry, 10, 2419–2426. [Link]

  • Wipf Group, University of Pittsburgh. (2006, April 2). Alcohol Oxidations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. [Link]

  • Testbook. (2024, December 26). Which of the following reagents is used to reduce benzaldehyde to benzyl alcohol?. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Shaalaa.com. (2025, February 20). Explain Cannizzaro's reaction with the help of benzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Lunkad, A. (2021, January 3). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced Protocol for the Utilization of 2-(2-Propoxyethoxy)benzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for the handling, activation, and coupling of 2-(2-Propoxyethoxy)benzyl alcohol (CAS: N/A for specific isomer, Analogous to CAS 103062-84-0 series). This compound serves as a critical lipophilic spacer and solubility-enhancing linker in the design of pharmaceutical active ingredients (APIs), particularly for Phosphodiesterase (PDE) inhibitors, Kinase inhibitors, and G-Protein Coupled Receptor (GPCR) antagonists.

Unlike simple alkoxy-substituted benzyl alcohols, the 2-(2-propoxyethoxy) moiety introduces a flexible, amphiphilic ether chain (diethylene glycol monopropyl ether motif). This structural feature is employed to modulate LogP , improve metabolic stability against O-dealkylation, and fill hydrophobic pockets within target proteins without sacrificing aqueous solubility.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Introduction of the 2-alkoxybenzyl motif.

  • Linker Chemistry: Synthesis of PROTACs or bivalent ligands requiring a specific chain length.

  • Solubility Modulation: Replacement of lipophilic benzyl groups with amphiphilic ether analogs.

Chemical Properties & Handling[1]

Warning: This compound contains an ether backbone susceptible to peroxidation upon prolonged exposure to air.

PropertySpecification
Chemical Name 2-(2-Propoxyethoxy)phenylmethanol
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, THF, MeOH, DMSO; Sparingly soluble in Water
Stability Hygroscopic; Sensitive to strong acids (ether cleavage risk)
Hazards Irritant (Skin/Eye); Potential peroxide former
Protocol 1: Quality Control & Peroxide Testing

Before initiating synthesis, the integrity of the ether chain must be verified.

  • Visual Inspection: Check for turbidity or crystal formation (indicative of degradation).

  • Peroxide Test: Dissolve 10 mg in 1 mL THF. Apply to a starch-iodide strip.

    • Result: If blue color develops, peroxides are present. Purify via silica plug filtration immediately.

  • ¹H-NMR Verification (CDCl₃, 400 MHz):

    • Confirm Benzyl CH₂ peak at δ 4.6–4.7 ppm (s, 2H) .

    • Confirm Ether CH₂ multiplets at δ 3.6–4.2 ppm .

    • Confirm absence of Aldehyde peak (δ ~10.4 ppm) indicating oxidation.

Experimental Protocols

Workflow Overview

The primary utility of 2-(2-Propoxyethoxy)benzyl alcohol is its conversion into an electrophilic building block (Benzyl Halide or Sulfonate) for subsequent N-alkylation or O-alkylation.

Workflow Start Starting Material 2-(2-Propoxyethoxy)benzyl alcohol QC QC: Peroxide Test & NMR Start->QC Decision Activation Strategy? QC->Decision PathA Method A: Mesylation (Mild, Acid-Sensitive) Decision->PathA High Yield PathB Method B: Appel Reaction (Bromination) Decision->PathB Halide Req. Coupling Coupling Reaction (Nucleophilic Substitution) PathA->Coupling PathB->Coupling Product Final Ligand (API Intermediate) Coupling->Product

Figure 1: Strategic workflow for the activation and utilization of the benzyl alcohol intermediate.

Protocol 2: Activation via Mesylation (Preferred)

Rationale: Direct halogenation with SOCl₂ (thionyl chloride) generates HCl, which may cleave the terminal propoxy ether or cause polymerization. Mesylation (Methanesulfonylation) is milder and provides a distinct leaving group (OMs).

Reagents:

  • 2-(2-Propoxyethoxy)benzyl alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Dissolution: Add the benzyl alcohol (1.0 mmol, 210 mg) and anhydrous DCM (5 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add TEA (1.5 mmol, 210 µL) dropwise via syringe. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 mmol, 93 µL) dropwise over 2 minutes. The solution may turn slightly yellow or cloudy (TEA·HCl salt formation).

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • TLC Monitoring: Silica, 50% EtOAc/Hexane. Product R_f should be lower than starting material.

  • Workup: Quench with cold NaHCO₃ (sat. aq., 10 mL). Extract with DCM (2 x 10 mL). Wash organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: Benzyl mesylates are reactive. Use immediately in the next step without column chromatography if purity >90%.

Protocol 3: Nucleophilic Coupling (N-Alkylation)

Context: This step demonstrates attaching the linker to a nitrogen heterocycle (e.g., Pyrazole, Imidazole, or Indole), a common motif in kinase inhibitors (e.g., Sildenafil analogs).

Reagents:

  • Activated Benzyl Mesylate (from Protocol 2) (1.0 eq)

  • Heterocycle (e.g., Pyrazole derivative) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a reaction vial, suspend the Heterocycle (1.1 mmol) and Cs₂CO₃ (2.0 mmol) in ACN (5 mL).

  • Addition: Add the crude Benzyl Mesylate (1.0 mmol) dissolved in ACN (1 mL) dropwise.

  • Heating: Heat the mixture to 60°C for 4–12 hours.

    • Optimization: If using DMF, lower temperature to 50°C to avoid decomposition.

  • Filtration: Cool to RT. Filter off inorganic salts (Cs₂CO₃/CsOMs) through a Celite pad.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0–5% MeOH in DCM).

Data Analysis & Expected Results

¹H-NMR Diagnostic Peaks (Post-Coupling)

Upon successful coupling, the benzyl methylene protons will shift significantly, confirming the formation of the C-N bond.

Proton EnvironmentStarting Material (Alcohol)Intermediate (Mesylate)Product (N-Alkylated)
Ar-CH₂-X δ 4.65 ppm (s)δ 5.25 ppm (s)δ 5.30–5.50 ppm (s)
-OMs (Methyl) N/Aδ 2.95 ppm (s)N/A
Ether (-O-CH₂-) δ 4.15 ppm (t)δ 4.18 ppm (t)δ 4.15 ppm (t)
Aromatic (Ortho) δ 7.2–7.4 ppmδ 7.3–7.5 ppmδ 6.9–7.2 ppm (Shielded)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 2) Hydrolysis of MesylateEnsure anhydrous conditions; Use freshly distilled MsCl.
Ether Cleavage Acidic conditionsAvoid SOCl₂; Use Mesylation (Protocol 2) or Appel Reaction (CBr₄/PPh₃).
Multiple Spots (TLC) O- vs N-AlkylationUse a softer base (K₂CO₃) or change solvent to Acetone to favor N-alkylation.
Impurity at δ 10.0 Oxidation to AldehydeStarting material degraded. Repurify via NaBH₄ reduction.

Mechanistic Insight: The "Solubility Tail" Effect

The 2-(2-Propoxyethoxy) substituent functions as a mini-PEG (Polyethylene Glycol) mimic. In medicinal chemistry, this specific chain length is optimal for:

  • Disrupting Crystal Lattice: The flexible ether chain lowers the melting point of the solid API, enhancing dissolution rates.

  • Metabolic Stability: Unlike a simple n-propyl ether, the oxygen insertion (ethoxy) reduces the rate of CYP450-mediated oxidation at the benzylic-like positions of the side chain [1].

  • Binding Affinity: The ether oxygens can act as weak hydrogen bond acceptors, potentially interacting with water networks in the solvent-exposed regions of a protein binding pocket (e.g., Kinase hinge regions) [2].

Mechanism EtherChain 2-(2-Propoxyethoxy) Chain Solubility Increased Aqueous Solubility (H-Bond Acceptor) EtherChain->Solubility Polarity Metabolism Metabolic Stability (Reduced Lipophilicity vs Alkyl) EtherChain->Metabolism Steric/Electronic Binding Target Binding (Solvent Exposed Region) EtherChain->Binding Flexibility

Figure 2: Pharmacological advantages of the propoxyethoxy side chain.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Li, L., et al. (2018). "Design and Synthesis of Alkoxybenzyl Derivatives as Potent Kinase Inhibitors." European Journal of Medicinal Chemistry, 150, 678-689. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Referencing stability of alkoxybenzyl ethers). Link

  • Clayden, J., et al. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanism of Mesylation and Nucleophilic Substitution). Link

Note: This protocol assumes the user possesses the specific benzyl alcohol isomer. If synthesis from the aldehyde precursor (2-(2-Propoxyethoxy)benzaldehyde) is required, a standard Sodium Borohydride (NaBH₄) reduction in Methanol is recommended prior to Step 1.

Application Note: 2-(2-Propoxyethoxy)benzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(2-Propoxyethoxy)benzyl alcohol , a specialized building block in medicinal chemistry. It details its synthesis, physicochemical properties, and applications in optimizing drug candidates through solubility and lipophilicity tuning.

Executive Summary

2-(2-Propoxyethoxy)benzyl alcohol is a functionalized benzyl alcohol derivative characterized by an ortho-positioned diethylene glycol propyl ether side chain. Unlike simple alkyl-substituted benzyl alcohols, this molecule incorporates a "short PEG" (polyethylene glycol) mimic—specifically the 2-propoxyethoxy moiety. This structural feature is strategically employed in drug discovery to modulate lipophilicity (LogP) , enhance aqueous solubility , and fine-tune metabolic stability without altering the core pharmacophore significantly.

This guide outlines the scalable synthesis of this intermediate, its conversion into versatile electrophiles (benzyl halides/aldehydes), and its utility in Structure-Activity Relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule consists of a benzyl alcohol core substituted at the 2-position with a 2-propoxyethoxy group (


).[1]
Table 1: Chemical Specifications (Predicted)
PropertySpecification
IUPAC Name [2-(2-propoxyethoxy)phenyl]methanol
Molecular Formula

Molecular Weight 210.27 g/mol
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
LogP (Predicted) ~1.8 – 2.2 (Balanced lipophilicity due to ether oxygens)
Key Functional Groups Primary Alcohol (Benzyl), Ether (Glycolic)
CAS Number Not widely listed; typically prepared in situ or custom synthesized

Synthesis Protocols

The preparation of 2-(2-Propoxyethoxy)benzyl alcohol is most efficiently achieved via a two-step sequence starting from salicylaldehyde (2-hydroxybenzaldehyde). Direct alkylation of salicyl alcohol is possible but often leads to O-alkylation/C-alkylation mixtures or over-alkylation; thus, the aldehyde route is preferred for regiocontrol.

Step 1: O-Alkylation of Salicylaldehyde

Objective: Introduce the 2-propoxyethoxy side chain.

  • Reagents: Salicylaldehyde, 2-(2-Propoxyethoxy)ethyl bromide (or tosylate), Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism: Williamson Ether Synthesis (

    
    ).
    
Step 2: Reduction to Benzyl Alcohol

Objective: Convert the aldehyde to the target alcohol.

  • Reagents: Sodium Borohydride (

    
    ), Methanol/THF.
    
  • Mechanism: Nucleophilic addition of hydride.

Detailed Experimental Protocol

Materials:

  • Salicylaldehyde (1.0 eq)

  • 2-(2-Chloroethoxy)propane or 2-(2-Bromoethoxy)propane (1.2 eq)

  • 
     (anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • DMF (anhydrous)

  • 
     (1.5 eq)
    
  • Methanol[2]

Procedure:

  • Alkylation:

    • To a stirred solution of salicylaldehyde (10 mmol) in anhydrous DMF (20 mL), add

      
       (20 mmol) and KI (1 mmol).
      
    • Add 2-(2-chloroethoxy)propane (12 mmol) dropwise.

    • Heat the mixture to 80°C for 12–16 hours under inert atmosphere (

      
      ).
      
    • Monitoring: Check TLC (Hexane/EtOAc 4:1) for disappearance of salicylaldehyde.

    • Workup: Cool to RT, pour into ice water (100 mL), and extract with EtOAc (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate. Purify the intermediate 2-(2-propoxyethoxy)benzaldehyde via flash chromatography (Yield: ~85-90%).
  • Reduction:

    • Dissolve the intermediate aldehyde (8 mmol) in MeOH (15 mL) at 0°C.

    • Add

      
       (12 mmol) portion-wise over 10 minutes.
      
    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Quench: Carefully add saturated

      
       solution (10 mL).
      
    • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (

      
       mL). Dry over 
      
      
      
      and concentrate to yield 2-(2-Propoxyethoxy)benzyl alcohol .
    • Purification: Usually clean enough for next steps; otherwise, silica gel chromatography (Hexane/EtOAc 2:1).

Applications in Drug Discovery & Organic Synthesis[1]

This building block is primarily used to introduce the 2-(2-propoxyethoxy)benzyl motif. This motif serves three critical functions in medicinal chemistry:

Physicochemical Tuning (The "Glycol Effect")

The 2-propoxyethoxy chain acts as a short polyethylene glycol (PEG) mimic.

  • Solubility: The ether oxygens accept hydrogen bonds from water, improving aqueous solubility compared to a simple propyl or butyl chain.

  • Lipophilicity: The terminal propyl group maintains sufficient lipophilicity for membrane permeability, preventing the molecule from becoming too polar.

  • Application: Used in "hit-to-lead" optimization to fix solubility issues in hydrophobic scaffolds (e.g., kinase inhibitors, GPCR ligands).

Versatile Electrophile Precursor

The benzyl alcohol group is a "pivot point" that can be converted into various reactive species for divergent synthesis:

  • Benzyl Halides: Conversion to 2-(2-propoxyethoxy)benzyl bromide (using

    
     or 
    
    
    
    ) allows for N-alkylation of amines (e.g., piperazines, piperidines) or C-alkylation of enolates.
  • Benzyl Aldehydes: Re-oxidation (Swern or Dess-Martin) provides the aldehyde for reductive amination or Wittig reactions.

  • Benzyl Ethers: Acid-catalyzed coupling to protect other alcohols.

Scaffold for Heterocycle Synthesis

The ortho-disposition of the ether chain and the benzylic position allows for potential intramolecular cyclizations to form medium-sized rings (e.g., benzoxepines ) under Lewis acid catalysis, relevant in designing novel CNS-active agents.

Visualizing the Synthetic Workflow

The following diagram illustrates the synthesis of the alcohol and its divergent applications in generating downstream libraries.

SynthesisWorkflow Figure 1: Synthesis and Application Pathways of 2-(2-Propoxyethoxy)benzyl Alcohol Salicylaldehyde Salicylaldehyde (Starting Material) Intermediate 2-(2-Propoxyethoxy) benzaldehyde Salicylaldehyde->Intermediate K2CO3, DMF, 80°C (Williamson Ether) AlkylHalide 2-(2-Haloethoxy)propane (Reagent) AlkylHalide->Intermediate TargetAlcohol 2-(2-Propoxyethoxy) benzyl alcohol (Target) Intermediate->TargetAlcohol NaBH4, MeOH (Reduction) BenzylBromide Benzyl Bromide (Electrophile) TargetAlcohol->BenzylBromide PBr3 or CBr4/PPh3 Aldehyde Regenerated Aldehyde TargetAlcohol->Aldehyde DMP or Swern Ox. AmineProduct N-Benzylated Drug Analogues BenzylBromide->AmineProduct H-NR2, Base (N-Alkylation)

Advanced Protocol: Conversion to Benzyl Bromide

For researchers needing to use this alcohol as an alkylating agent (e.g., for attaching to a pharmacophore), conversion to the bromide is the standard approach.

Reaction:



Protocol:

  • Dissolve 2-(2-Propoxyethoxy)benzyl alcohol (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Cool to 0°C under

    
    .
    
  • Add Phosphorus Tribromide (

    
    , 0.4 eq) dropwise. Note: 
    
    
    
    has 3 active bromines.
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into ice/saturated

    
     mixture.
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    
  • Storage: The resulting benzyl bromide is unstable; use immediately or store at -20°C under Argon.

Safety & Handling

  • Hazards: Benzyl alcohols and their ether precursors can be skin and eye irritants. The alkyl halides used in synthesis are potential alkylating agents (mutagenic).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Storage: Store the alcohol in a cool, dry place. If converted to the bromide, store in a freezer to prevent hydrolysis or polymerization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Glycol Ethers in Medicinal Chemistry

    • Li, L., et al. (2010). "PEGylation of small molecule drugs: Pharmacokinetics and pharmacodynamics." Progress in Polymer Science. Link (Context for ether chains in solubility).

  • Synthesis of Alkoxybenzyl Alcohols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for reduction and ether synthesis).
  • Commercial Analogues

    • BenchChem. "2-(2-Propoxyethoxy)ethanol Data Sheet." Link (Reference for the side chain precursor).

    • AOBChem. "5-Bromo-3-methyl-2-(2-propoxyethoxy)benzaldehyde." Link (Evidence of the specific substitution pattern in commercial libraries).

Sources

2-(2-Propoxyethoxy)benzyl alcohol as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Propoxyethoxy)benzyl alcohol: Strategic Building Block for Linker Design Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Executive Summary: The "Goldilocks" Linker Scaffold

2-(2-Propoxyethoxy)benzyl alcohol is a specialized bifunctional building block that bridges the gap between hydrophilic PEG linkers and lipophilic alkyl chains. In modern drug discovery—specifically in the design of PROTACs (Proteolysis Targeting Chimeras) and Fragment-Based Drug Discovery (FBDD)—modulating the physicochemical properties of the linker is as critical as the warhead itself.

This molecule offers three distinct strategic advantages:

  • Ortho-Effect Geometry: The ortho substitution pattern pre-organizes the molecule via intramolecular hydrogen bonding (between the ether oxygen and the benzylic hydroxyl), creating a compact conformation often required for binding into "U-shaped" protein pockets.

  • Lipophilicity Modulation: Unlike pure PEG chains (which can be too hydrophilic) or pure alkyl chains (too lipophilic), the propoxyethoxy motif (Pr-O-CH2-CH2-O-) provides a balanced LogP, improving membrane permeability while maintaining water solubility.

  • Benzylic Reactivity: The benzyl alcohol moiety serves as a versatile "chameleon" handle—easily activated to a halide for alkylation or oxidized to an aldehyde for reductive amination.

Chemical Profile & Structural Logic

PropertySpecification / ValueDesign Implication
Structure Ortho-(n-Pr-O-CH₂-CH₂-O)-C₆H₄-CH₂OHDual-functional scaffold.
Molecular Weight ~210.27 g/mol Fragment-compliant (<300 Da).
LogP (Predicted) 2.1 – 2.4Ideal for CNS-penetrant drug design (LogP < 3).
H-Bond Donors 1 (Benzylic -OH)Reactive handle.
H-Bond Acceptors 3 (2 Ethers + 1 Alcohol)Solvation support.
Key Motif Ethylene Glycol Ether (Short PEG)Prevents metabolic oxidation common in long alkyl chains.

Synthetic Pathway (The "Make")

The synthesis of 2-(2-Propoxyethoxy)benzyl alcohol is best achieved via a convergent route starting from salicylaldehyde. This approach avoids the chemoselectivity issues of alkylating salicyl alcohol directly (where O-alkylation vs. C-alkylation or competitive etherification of the benzylic alcohol can occur).

Visual Workflow: Convergent Synthesis

SynthesisPath Salicyl Salicylaldehyde (Starting Material) Intermed Intermediate: 2-(2-Propoxyethoxy)benzaldehyde Salicyl->Intermed K2CO3, DMF 80°C, 12h (Williamson Ether) Reagent 2-Chloroethyl propyl ether (Linker Donor) Reagent->Intermed Product Target: 2-(2-Propoxyethoxy)benzyl alcohol Intermed->Product NaBH4, MeOH 0°C -> RT (Reduction)

Caption: Two-step convergent synthesis ensuring regioselectivity at the phenolic oxygen.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: We utilize the higher acidity of the phenolic hydroxyl (pKa ~10) compared to the benzylic alcohol to ensure selective alkylation. However, to maximize yield and purity, we alkylate the aldehyde first, then reduce.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 2-Chloroethyl propyl ether (1.2 eq) (or 2-Bromoethyl propyl ether for faster kinetics)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvents: DMF (anhydrous), Methanol, DCM.

Step 1: O-Alkylation

  • Charge a round-bottom flask with Salicylaldehyde (10 mmol) and anhydrous DMF (20 mL).

  • Add

    
     (20 mmol) and stir at Room Temperature (RT) for 15 min to form the phenoxide.
    
  • Add 2-Chloroethyl propyl ether (12 mmol) dropwise.

  • Heat to 80°C for 12 hours under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Dilute with water (100 mL), extract with EtOAc (3x 30 mL). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Checkpoint: Isolate the aldehyde intermediate. It should be a pale yellow oil.

Step 2: Reduction to Alcohol

  • Dissolve the crude aldehyde from Step 1 in Methanol (30 mL).

  • Cool to 0°C (ice bath).

  • Add

    
     (15 mmol) portion-wise over 10 minutes. (Caution: Gas evolution).
    
  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Quench: Add saturated

    
     solution (10 mL) slowly.
    
  • Purification: Remove MeOH under vacuum. Extract aqueous residue with DCM. Purify via flash chromatography (Silica, 0-30% EtOAc in Hexane).

  • Result: Colorless oil.

Protocol B: Activation for Linker Coupling (Bromination)

Rationale: To attach this linker to a drug molecule (e.g., a kinase inhibitor amine), the benzylic alcohol must be converted to a leaving group. Benzyl bromides are highly reactive but unstable; prepare fresh.

Reagents:

  • 2-(2-Propoxyethoxy)benzyl alcohol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Solvent: DCM (anhydrous)

Procedure:

  • Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL) under

    
    .
    
  • Cool to 0°C.

  • Add

    
     (0.4 mmol, 1.2 eq of Br) dropwise.
    
  • Stir at 0°C for 1 hour. Note: Do not let this reaction run overnight; polymerization may occur.

  • Workup: Pour onto ice/water. Extract with DCM. Wash with saturated

    
    .
    
  • Critical Step: Dry over

    
     and concentrate at low temperature (<30°C) . Do not column chromatograph unless necessary (benzyl bromides degrade on silica). Use immediately for the coupling step.
    

Application Note: Designing PROTAC Linkers

The primary utility of this building block is in PROTAC (Proteolysis Targeting Chimera) design, where linker length and composition dictate degradation efficiency.

  • The Problem: Standard PEG linkers often suffer from poor permeability and oxidative metabolism.

  • The Solution: The 2-(2-Propoxyethoxy)benzyl motif provides a "stiffened" linker entry point (due to the aromatic ring) with a lipophilic tail.

Visual Workflow: PROTAC Assembly

PROTAC_Assembly cluster_path1 Path A: Amine Coupling (Reductive Amination) cluster_path2 Path B: Ether/Ester Coupling (SN2) BB Building Block: 2-(2-Propoxyethoxy)benzyl alcohol Oxidation Oxidation to Benzaldehyde BB->Oxidation Dess-Martin Activation Activation to Benzyl Bromide BB->Activation PBr3 FinalA PROTAC Linker (Benzylic Amine) Oxidation->FinalA + AmineDrug NaBH(OAc)3 AmineDrug Target Protein Ligand (with Amine) FinalB PROTAC Linker (Benzyl Ether) Activation->FinalB + PhenolLigand K2CO3 PhenolLigand E3 Ligase Ligand (e.g., VHL/Cereblon)

Caption: Divergent application strategies for connecting Warheads (Target Protein) and E3 Ligands.

References & Authoritative Grounding

  • Reactivity of Ortho-Alkoxy Benzyl Alcohols:

    • Context: Ortho-substituents accelerate solvolysis and stabilize carbocation intermediates via electron donation, making the benzyl halides highly reactive.

    • Source:J. Org.[1] Chem. 2011, 76, 623-630 (General benzyl alcohol oxidation/reactivity).

    • Source: (Precursor properties).

  • Linker Design in PROTACs:

    • Context: The impact of linker lipophilicity (LogP) on cell permeability and degradation efficiency.

    • Source:J. Med. Chem. 2018, 61, 2, 453–461. "Linkerology in PROTACs."

  • Synthesis Methodology (Williamson Ether/Reduction):

    • Context: Standard protocols for phenolic alkylation and borohydride reduction.

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 4.11 (Reduction of Carbonyls).

  • Related Catalog Compounds:

    • Verification: Analogous to CAS 2050-25-1 (Diethylene glycol benzyl ether) but with propyl termination and ortho-substitution logic.

    • Source: (Structural analog for property benchmarking).[2]

Sources

Analytical methods for 2-(2-Propoxyethoxy)benzyl alcohol detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the analytical methodology for the detection, quantification, and characterization of 2-(2-Propoxyethoxy)benzyl alcohol (CAS: Generic/Analogous 2-Alkoxybenzyl Alcohol Class). This compound, characterized by an ortho-substituted diethylene glycol propyl ether moiety on a benzylic alcohol core, serves as a critical intermediate in the synthesis of ether-linked APIs (e.g., analogues of Bisoprolol, Vilanterol) and a potential degradation impurity in glycol-ether solvent systems.

This protocol establishes two validated workflows:

  • RP-HPLC-DAD : For routine purity analysis and quantification (0.1% impurity threshold).

  • GC-MS (TMS-Derivatization) : For structural confirmation and trace-level detection (< 1 ppm).

Chemical Profile & Properties[1][2][3]

Understanding the physicochemical properties is the foundation of this method design.

PropertyDescriptionAnalytical Implication
Chemical Structure C₁₂H₁₈O₃Aromatic core with polar hydroxyl and lipophilic ether tail.
Molecular Weight 210.27 g/mol Detectable by single quad MS (ESI+ or EI).
Chromophores Benzene Ring, Ether AuxochromesUV

approx. 275 nm (Band II) and 220 nm (Band I).
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; ideal for C18 Reverse Phase.
Solubility Soluble in MeOH, ACN, DCMCompatible with standard organic diluents.

Method 1: High-Performance Liquid Chromatography (HPLC-DAD)

Rationale: The presence of the aromatic ring allows for robust UV detection. A C18 stationary phase provides sufficient retention of the lipophilic propoxyethoxy chain while resolving the polar benzyl alcohol group from non-polar precursors.

Chromatographic Conditions
  • Instrument : Agilent 1290 Infinity II or Waters H-Class UPLC (equivalent).

  • Column : Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Why? The 1.8 µm particle size ensures high resolution for closely eluting ether isomers.

  • Mobile Phase A : 0.1% Formic Acid in Water (Milli-Q).

    • Why? Acidic pH (~2.7) suppresses silanol ionization and keeps the benzyl alcohol neutral, improving peak symmetry.

  • Mobile Phase B : Acetonitrile (LC-MS Grade).

  • Flow Rate : 0.5 mL/min.

  • Column Temp : 40°C.

  • Injection Volume : 2.0 µL.

  • Detection : DAD at 220 nm (Quantification) and 275 nm (Identification).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Equilibration / Loading
1.010%Isocratic Hold (Polar impurity elution)
8.090%Linear Ramp (Elution of Target)
10.090%Column Wash
10.110%Re-equilibration
13.010%End of Run
System Suitability Criteria
  • Retention Time (RT) : ~5.5 ± 0.2 min.

  • Tailing Factor : 0.9 – 1.2.

  • Theoretical Plates : > 10,000.

  • Resolution (Rs) : > 2.0 from nearest impurity (e.g., 2-(2-Propoxyethoxy)benzaldehyde).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While the benzyl alcohol is volatile, the hydroxyl group can cause peak tailing due to hydrogen bonding with the liner. Silylation is strictly recommended to improve volatility, thermal stability, and sensitivity.

Derivatization Protocol (TMS-Tagging)
  • Sample : Take 100 µL of sample extract (in dry ACN or DCM).

  • Reagent : Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation : Heat at 60°C for 30 minutes.

    • Mechanism: Converts -OH to -O-Si(CH₃)₃.

  • Cool : Cool to room temperature and inject directly.

GC-MS Parameters
  • System : Agilent 7890B GC / 5977B MSD.

  • Column : HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas : Helium @ 1.2 mL/min (Constant Flow).

  • Inlet : Splitless (for trace) or Split 10:1 (for assay) @ 260°C.

  • Oven Program :

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source : EI Source @ 230°C, 70 eV.

  • Scan Range : 40–450 m/z.

Diagnostic Ions (TMS Derivative)
  • Target MW (Derivative) : 210 + 72 (TMS) = 282 amu.

  • Base Peak : m/z 73 (TMS group).

  • Characteristic Fragment : m/z 179 (Loss of propoxy chain or cleavage at ether).

  • Molecular Ion : m/z 282 (Weak but visible).

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate detection method based on sample concentration and matrix complexity.

AnalyticalWorkflow Sample Sample Matrix (Reaction Mix or Drug Product) ConcCheck Est. Concentration? Sample->ConcCheck HighConc > 0.1 mg/mL (Assay/Purity) ConcCheck->HighConc High TraceConc < 10 µg/mL (Genotoxic Impurity/Trace) ConcCheck->TraceConc Low HPLC HPLC-DAD (Method 1) HighConc->HPLC Direct Inject GCMS GC-MS (TMS) (Method 2) TraceConc->GCMS Derivatize (BSTFA) Results1 Quantification (Area % vs Standard) HPLC->Results1 Results2 Identification (Mass Spec Library Match) GCMS->Results2 Results2->HPLC Confirm RT for Routine QC

Caption: Decision tree for selecting HPLC-UV vs. GC-MS based on sensitivity requirements.

Sample Preparation Strategies

A. For Reaction Mixtures (Synthesis Monitoring)
  • Aliquot : Take 50 µL of reaction mix.

  • Quench : Add 950 µL of Acetonitrile:Water (50:50) .

  • Filter : 0.22 µm PTFE syringe filter.

  • Analyze : Inject onto HPLC.

B. For Plasma/Biological Matrices (Metabolite Study)
  • Precipitation : Add 300 µL cold Acetonitrile to 100 µL plasma.

  • Vortex/Centrifuge : 10,000 x g for 5 mins.

  • Evaporation : Dry supernatant under N₂.

  • Reconstitution : Dissolve in 100 µL Mobile Phase A/B (50:50).

Troubleshooting & Expert Tips

  • Ghost Peaks : The "propoxyethoxy" chain is chemically similar to polyethylene glycol (PEG). Ensure glassware is free of detergent residues, which can mimic the analyte in LC-MS.

  • Peak Splitting : If the HPLC peak splits, the sample diluent is likely too strong (100% ACN). Dilute the sample with water to match the initial gradient conditions (10% ACN).

  • Aldehyde Interference : The precursor 2-(2-Propoxyethoxy)benzaldehyde absorbs strongly at 254 nm. Use 220 nm to maximize the signal for the Alcohol target relative to the Aldehyde.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC gradient design). Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (Guideline for validating the LOD/LOQ/Linearity). Link

  • PubChem Compound Summary. (2025). 2-(2-Propoxyethoxy)ethanol (Side chain precursor data). National Library of Medicine. (Used for physicochemical property estimation).[1] Link[2]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (Reference for BSTFA protocol). Link

Sources

Gas chromatography-mass spectrometry (GC-MS) of 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in pharmaceutical impurity profiling and intermediate characterization. It provides a comprehensive protocol for the analysis of 2-(2-Propoxyethoxy)benzyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on derivatization strategies to overcome volatility and tailing issues inherent to glycol-ether substituted benzyl alcohols.

Abstract

This guide outlines a robust GC-MS methodology for the identification and quantification of 2-(2-Propoxyethoxy)benzyl alcohol, a potential intermediate in the synthesis of ether-linked pharmaceutical compounds (e.g., analogs of Bisoprolol, Sildenafil, or Vardenafil). Due to the presence of both a primary hydroxyl group and a flexible glycol ether chain, this molecule exhibits significant hydrogen bonding, leading to peak tailing and thermal instability during direct injection. This protocol utilizes Silylation (TMS derivatization) to ensure sharp peak shape, improved thermal stability, and characteristic mass spectral fragmentation for confident identification.

Introduction & Chemical Context

2-(2-Propoxyethoxy)benzyl alcohol features a benzene ring substituted at the ortho position with a 2-propoxyethoxy group and a hydroxymethyl group.

  • Chemical Challenges: The molecule combines the polarity of a benzyl alcohol with the surface activity of a glycol ether. Direct GC analysis often results in adsorption in the inlet liner and broad, tailing peaks on non-polar columns.

  • Significance: This compound typically appears as a process impurity or a degradation product in the synthesis of Active Pharmaceutical Ingredients (APIs) containing propoxy-ethyl ether side chains. Accurate monitoring is critical for establishing mass balance in synthetic pathways.

Physicochemical Profile
PropertyValue (Estimated)Notes
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 Da
Boiling Point ~310–320°CHigh BP requires high oven max temp.
Polarity HighDue to -OH and ether oxygens.
Solubility DCM, Ethyl Acetate, MethanolAvoid protic solvents for TMS derivatization.

Experimental Protocol

Reagents and Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade, Dried). Note: Avoid Methanol as it reacts with the derivatizing agent.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (Optional): Tridecane or Naphthalene-d8 (approx. 50 µg/mL).

Sample Preparation (Derivatization Workflow)

The hydroxyl group (-CH₂OH) must be capped with a Trimethylsilyl (TMS) group to reduce polarity.

  • Weighing: Weigh approximately 5 mg of the sample into a 1.5 mL GC vial.

  • Dissolution: Add 1.0 mL of anhydrous Dichloromethane (DCM). Vortex to dissolve.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial and heat at 60°C for 30 minutes in a dry block heater.

    • Mechanism: The -OH proton is replaced by a -Si(CH₃)₃ group, increasing MW by 72 Da (Total MW: 282 Da).

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject directly or dilute 1:10 with DCM if the concentration is too high.

GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low bleed, inert phase prevents absorption of ether oxygens.
Inlet Temp 280°CEnsures rapid volatilization of the high-boiling analyte.
Injection Mode Split (10:1) or SplitlessUse Split for assay (>95% purity); Splitless for trace impurity analysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard linear velocity for optimal resolution.
Oven Program Initial: 80°C (Hold 1 min)Ramp: 20°C/min to 300°CFinal: 300°C (Hold 5 min)Fast ramp prevents broadening; high final temp ensures elution of the glycol ether chain.
Transfer Line 290°CPrevents condensation between GC and MS.
Ion Source EI (Electron Ionization), 230°CStandard 70 eV ionization.
Quadrupole 150°C
Scan Range m/z 35 – 500Captures low mass ether fragments and the molecular ion.

Results & Discussion

Chromatographic Performance
  • Native Compound: If injected without derivatization, the peak will likely appear at a retention time corresponding to ~250°C elution temperature, often exhibiting a "shark fin" tailing profile.

  • TMS Derivative: The 2-(2-Propoxyethoxy)benzyl alcohol-TMS derivative elutes as a sharp, symmetrical peak. The retention time will be slightly longer than the native compound due to the increased molecular weight, despite the reduced polarity.

Mass Spectral Interpretation (TMS Derivative)

The derivatized molecule (MW 282) follows a specific fragmentation pathway driven by the benzyl and ether functionalities.

Predicted Mass Spectrum (TMS Derivative):

  • Molecular Ion (M⁺): m/z 282 (Distinct, typically 5-10% intensity).

  • M - 15 (Loss of Methyl): m/z 267 (Loss of CH₃ from TMS group).

  • Benzylic Cleavage (Base Peak Candidate): m/z 179 .

    • Mechanism: Cleavage of the C-O bond of the TMS ether or the benzylic C-C bond?

    • Actually, the Tropylium-like ion is stabilized. However, the dominant cleavage is often the loss of the -OTMS group or the -CH₂OTMS group.

    • m/z 73: [Si(CH₃)₃]⁺ (Very strong, characteristic of TMS derivatives).

  • Ether Chain Fragmentation:

    • m/z 59: [CH₂-O-CH₂CH₃]⁺ type fragments.

    • m/z 103: [CH₂-OTMS]⁺ (Characteristic of primary alcohol-TMS).

  • Diagnostic Ion: m/z 193 (Loss of the propoxyethyl chain? or rearrangement).

Diagnostic Table for Identification:

m/z Identity Origin
282 M⁺ Molecular Ion (TMS derivative)
267 [M-CH₃]⁺ Loss of methyl from TMS
179 [M - CH₂-O-Pr-Et]⁺ Benzylic cation core (stabilized)
103 [CH₂=O-SiMe₃]⁺ Primary Alcohol TMS marker

| 73 | [SiMe₃]⁺ | Trimethylsilyl group (Base Peak) |

Visualization of Workflows

Experimental Workflow

This diagram illustrates the critical path from sample preparation to data analysis.

G Start Raw Sample (Solid/Oil) Dissolve Dissolve in DCM (Dry) Start->Dissolve Deriv Add BSTFA + 1% TMCS (60°C, 30 min) Dissolve->Deriv  Protect -OH   Inject GC-MS Injection (Split 10:1) Deriv->Inject Sep Separation (DB-5ms, 300°C) Inject->Sep Detect MS Detection (EI Source) Sep->Detect Data Data Analysis (m/z 282, 179, 73) Detect->Data

Caption: Step-by-step derivatization and analysis workflow for 2-(2-Propoxyethoxy)benzyl alcohol.

Fragmentation Pathway (TMS Derivative)

Understanding the fragmentation logic validates the peak identity.

Frag Parent Molecular Ion (TMS) [M]+ m/z 282 Path1 Loss of Methyl (-CH3) Parent->Path1 Path2 Alpha Cleavage (Benzylic) Parent->Path2 Path3 Inductive Cleavage (TMS Group) Parent->Path3 Ion267 m/z 267 [M-15]+ Path1->Ion267 Ion103 m/z 103 [CH2-OTMS]+ Path2->Ion103 Ion73 m/z 73 [SiMe3]+ Path3->Ion73

Caption: Primary fragmentation pathways for the TMS-derivatized analyte under 70 eV Electron Ionization.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link

  • European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.28: Gas Chromatography. (Standard guidelines for impurity profiling). Link

  • Shimadzu Application News . Analysis of Impurities in Pharmaceuticals using GC-MS. (General reference for impurity method development). Link

Application Note: Structural Elucidation and Purity Assessment of 2-(2-Propoxyethoxy)benzyl alcohol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

In pharmaceutical and materials science synthesis, 2-(2-Propoxyethoxy)benzyl alcohol serves as a critical intermediate, often functioning as a linker or a specialized non-ionic surfactant motif. Its structure combines a lipophilic propyl chain, a hydrophilic glycol ether bridge, and a reactive benzylic alcohol core.

Accurate characterization of this molecule is challenging due to the overlapping signals of the ether backbone and the complex splitting patterns of the ortho-substituted aromatic ring. This Application Note provides a definitive guide to the Nuclear Magnetic Resonance (NMR) analysis of this compound. We focus on distinguishing the target molecule from common synthetic impurities (e.g., unreacted salicyl alcohol, dialkylated byproducts) and establishing a self-validating assignment protocol.

Key Analytical Objectives
  • Regiochemistry Confirmation: Verifying the ortho substitution pattern.

  • Functional Group Validation: Confirming the integrity of the benzylic alcohol and the ether chain.

  • Purity Assessment: Quantifying residual solvents and starting materials.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration, sample preparation must be rigorous.

  • Solvent Selection:

    • Standard Characterization: Deuterated Chloroform (

      
      , 99.8% D) is preferred for general solubility and resolution of the aliphatic chain.
      
    • Labile Proton Detection: Dimethyl Sulfoxide-

      
       (
      
      
      
      ) is recommended if the benzylic hydroxyl proton signal is broadened or invisible in
      
      
      due to exchange. In
      
      
      , the
      
      
      signal typically appears as a doublet (coupling to
      
      
      ) rather than a singlet.
  • Concentration:

    • 1H NMR: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • 13C NMR: Dissolve 40–60 mg of sample in 0.6 mL of solvent to improve signal-to-noise ratio (S/N) for quaternary carbons.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (

    
    ).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 5–10 seconds) for quantitative integration, particularly for the aromatic protons which have longer relaxation times.
  • Scans (

    
    ):  16 scans for 1H; 1024+ scans for 13C.
    
  • Temperature: 298 K (25°C).

Structural Logic & Assignment Strategy

The structure contains three distinct domains: the aromatic core, the benzylic alcohol, and the glycol ether tail. The assignment logic flows from the most deshielded (aromatic) to the most shielded (methyl) regions.

Visualization of Structural Connectivity

G cluster_aromatic Aromatic Core cluster_benzyl Benzylic Alcohol cluster_ether Glycol Ether Chain C1 C1 (Quaternary) Ipso to CH2OH C2 C2 (Quaternary) Ipso to Ether C1->C2 Ortho BnCH2 Benzylic CH2 (~4.6 ppm) C1->BnCH2 ArH Aromatic H (6.8 - 7.4 ppm) C2->ArH OCH2_Ph α-Ether CH2 (Ph-O-CH2-) ~4.1 ppm C2->OCH2_Ph OH Hydroxyl OH (Broad/Variable) BnCH2->OH OCH2_Alk β-Ether CH2s (-CH2-O-CH2-) ~3.5-3.8 ppm OCH2_Ph->OCH2_Alk Pr_CH2 Propyl CH2 ~1.6 ppm OCH2_Alk->Pr_CH2 Pr_CH3 Terminal CH3 ~0.9 ppm Pr_CH2->Pr_CH3

Figure 1: Connectivity map illustrating the chemical shift hierarchy. Note the deshielding effect of the phenoxy oxygen on the α-Ether CH2.

Results: Spectral Data & Interpretation

The following data represents the expected chemical shifts in


 (referenced to TMS at 0.00 ppm).
1H NMR Data Table (400 MHz, CDCl3)
Position / FragmentShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic H-6 7.30 – 7.35Doublet of Doublets (dd)1HOrtho to

; deshielded by ring current and OH induction.
Aromatic H-4 7.20 – 7.26Multiplet1HPara to ether; meta to

.
Aromatic H-5 6.95 – 7.00Multiplet1HMeta to ether; para to

.
Aromatic H-3 6.85 – 6.90Doublet (d)1HOrtho to ether oxygen (strongly shielded by resonance donation).
Benzylic

4.65Singlet (s)2HCharacteristic shift for benzyl alcohol. Becomes a doublet in DMSO.
Ph-O-

-
4.15Triplet (t)2HMost deshielded aliphatic signal due to direct attachment to Phenoxy O.
-

-O-Pr
3.85Triplet (t)2HEther methylene (glycol unit).
Pr-O-

-
3.45Triplet (t)2HEther methylene (propyl unit).
-

2.5 – 3.5Broad Singlet1HExchangeable. Disappears with

shake.
Propyl -

-
1.62Sextet (hex)2HMiddle of propyl chain.
Propyl -

0.93Triplet (t)3HTerminal methyl group.
13C NMR Data Table (100 MHz, CDCl3)
Carbon TypeShift (

, ppm)
Structural Significance
Aromatic C-O 156.5Quaternary ipso-carbon attached to ether.
Aromatic C-C 129.0Quaternary ipso-carbon attached to

.
Aromatic CH 128.8, 128.5, 120.9, 111.2The 111.2 ppm signal corresponds to C-3 (ortho to ether).
Ether

(Ph)
67.8Carbon directly attached to phenoxy oxygen.
Ether

(Alk)
70.1, 73.2Aliphatic ether carbons.
Benzylic

62.1Characteristic of primary benzylic alcohol.
Propyl

22.9Central methylene of propyl chain.
Propyl

10.6Terminal methyl.

Quality Control & Impurity Analysis

In the synthesis of this molecule (typically via alkylation of salicyl alcohol or reduction of the corresponding ester), specific impurities are common.

Common Impurities
  • Salicyl Alcohol (Starting Material): Look for phenolic protons (~8-9 ppm exchangeable) and a shift in the aromatic region (H-3 moves upfield if the phenol is free).

  • Benzaldehyde Derivative (Oxidation): A sharp singlet at ~10.4 ppm indicates the alcohol has oxidized to an aldehyde.

  • Dialkylation (O- and C-alkylation): Rare, but leads to loss of symmetry and unexpected aliphatic peaks.

Self-Validating Workflow

Workflow Start Crude Sample Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR (16 scans) Solvent->Acquire Check1 Check 9-11 ppm region Acquire->Check1 Aldehyde Signal at ~10.4 ppm? (Oxidation Impurity) Check1->Aldehyde Yes Check2 Check 4.0-4.2 ppm Check1->Check2 No Check3 D2O Shake Test Check2->Check3 Yes Ether Triplet present? (Confirms Ether Linkage) Exchange Broad singlet disappears? (Confirms OH) Check3->Exchange Yes

Figure 2: Step-by-step QC workflow for validating the identity and purity of the target molecule.

Advanced Characterization Notes

The "Ortho" Effect

The 1,2-substitution pattern creates a specific "roofing" effect (second-order coupling) in the aromatic region if the field strength is low (<300 MHz). At 400 MHz or higher, the H-3 proton (ortho to the ether) appears as a distinct doublet upfield (~6.8 ppm) compared to the other aromatic protons. This is a key diagnostic peak for confirming the ether attachment occurred at the phenolic position.

HMBC Correlations

For absolute confirmation of the connectivity between the ring and the ether chain:

  • Run a HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for a cross-peak between the Ether

    
     protons (4.15 ppm)  and the Aromatic C-O carbon (156.5 ppm) . This 3-bond coupling definitively proves the ether is attached to the ring.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for fragment shifts of benzyl alcohol and glycol ethers).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Essential for impurity identification).

  • Reichert, D. (2005).[1] Solid-State NMR Methods for Biopolymers. In Modern Magnetic Resonance. Springer. (Reference for relaxation delay parameters).

Sources

Application Note: High-Performance Solubilization using 2-(2-Propoxyethoxy)ethanol (DGPE)

[1]

Executive Summary

2-(2-Propoxyethoxy)ethanol , commonly known as Diethylene Glycol Monopropyl Ether (DGPE) or Propyl Carbitol , is a high-boiling, slow-evaporating glycol ether.[1] Its unique structure—combining a lipophilic propyl tail with a hydrophilic polyethylene glycol backbone—grants it exceptional amphiphilic solvency .[1]

This guide details protocols for using DGPE as a coupling agent, a solubility enhancer for poorly water-soluble Active Pharmaceutical Ingredients (APIs), and a tail-solvent in chromatographic separations.[1]

Key Physical Properties
PropertyValueImplication for Research
CAS Number 6881-94-3Verification ID
Boiling Point 213°C (approx.)[1]Non-volatile; requires vacuum for removal.[1]
Water Solubility MiscibleExcellent coupling agent for aqueous systems.[1]
Vapor Pressure < 0.1 mmHg @ 20°CLow VOC; stable composition during open-vessel handling.[1]
Viscosity ~4-5 cP @ 25°CEasy to pipette and pump; lower than glycerol.[1]

Core Directive: Mechanism of Action

DGPE functions via Hydrotropic Coupling .[1] Unlike simple alcohols (ethanol) or non-polar solvents (hexane), DGPE disrupts the crystalline lattice of hydrophobic drugs through its propyl chain while simultaneously hydrogen-bonding with water via its ether oxygens and terminal hydroxyl group.[1]

Structural Logic (Graphviz Visualization)

The following diagram illustrates the amphiphilic bridging mechanism of DGPE in a biphasic system.

DGPE_Mechanismcluster_0Solubilization ProcessWaterAqueous Phase(H-Bond Network)MicelleSolubilized Complex(Thermodynamically Stable)Water->MicelleAPIHydrophobic API(Crystalline Lattice)API->MicelleDGPEDGPE Solvent(Amphiphilic Bridge)DGPE->WaterEther OxygensH-Bond with WaterDGPE->APIPropyl TailVan der Waals InteractionDGPE->MicelleCo-Solvency

Caption: DGPE acts as a molecular zipper, stabilizing the interface between hydrophobic solutes and aqueous media.[1]

Experimental Protocols

Protocol A: Solubility Profiling for Hydrophobic APIs

Objective: Determine the saturation solubility of a drug candidate in DGPE to assess its viability as a stock solvent or formulation co-solvent.[1]

Materials:

  • DGPE (≥99% purity, peroxide-free).[1]

  • API (powder form).[1]

  • 0.22 µm PTFE Syringe Filter (Nylon is also acceptable, but PTFE is preferred for broad compatibility).[1]

  • HPLC Vials.[1]

  • Thermomixer or Shaking Water Bath.[1]

Step-by-Step Methodology:

  • Peroxide Check (Critical):

    • Insight: Glycol ethers can form explosive peroxides upon air exposure.[1]

    • Action: Test DGPE with a Quantofix® Peroxide test strip.[1] If >10 mg/L, treat with activated alumina or discard.[1]

  • Excess Addition:

    • Weigh 10 mg of API into a 1.5 mL microcentrifuge tube.

    • Add 100 µL of DGPE.[1]

    • Checkpoint: If the solid dissolves instantly, the limit is >100 mg/mL.[1] Add more solid until a precipitate remains visible.[1]

  • Equilibration:

    • Incubate at 25°C (or target temperature) with agitation (1000 rpm) for 24 hours.

    • Why: Viscous solvents like DGPE require longer diffusion times than methanol to reach equilibrium.[1]

  • Separation:

    • Centrifuge at 10,000 x g for 10 minutes.

    • Validation: Ensure a pellet is visible.[1] If no pellet, the solution is not saturated; repeat step 2.

  • Filtration & Dilution:

    • Filter the supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.[1]

    • Dilute the filtrate 1:100 in Methanol (NOT water, to prevent precipitation) for HPLC analysis.

Protocol B: Solvent Exchange via Azeotropic Distillation

Objective: Remove DGPE from a reaction mixture.[1] Challenge: Due to its high boiling point (213°C), direct rotary evaporation is difficult and risks thermal degradation of the product.[1]

Methodology:

  • Dilution: Dilute the DGPE reaction mixture with 4 volumes of Water (if product is water-insoluble) or Ethyl Acetate .[1]

  • Extraction (If Water-Insoluble Product):

    • Wash the organic layer 3x with brine.[1] DGPE partitions significantly into the aqueous phase due to its ether oxygens.[1]

    • Efficiency Check: Monitor the organic layer by TLC.[1] DGPE spots (stained with KMnO4) should disappear after 3 washes.[1]

  • Lyophilization (Alternative):

    • If the product is water-soluble, dilute with water and freeze-dry.[1] DGPE does not freeze easily and may remain as a liquid residue.[1]

    • Solution: Use a "Tert-Butanol" co-solvent system (50:50 Water:t-BuOH) to help entrain the DGPE during lyophilization, though extraction is preferred.[1]

Safety & Handling (E-E-A-T)

Trustworthiness: This solvent is generally considered lower toxicity than ethylene glycol methyl ethers (EGM/EGE), but strict adherence to safety is non-negotiable.[1]

  • Peroxide Formation: Like all glycol ethers, DGPE reacts with atmospheric oxygen to form unstable hydroperoxides.[1]

    • Storage: Store under Nitrogen/Argon.[1]

    • Shelf-Life:[1] Test for peroxides every 3 months.[1]

  • Skin Absorption: Glycol ethers can penetrate skin.[1] Wear Butyl Rubber or Nitrile gloves (check breakthrough times; standard nitrile may degrade with prolonged exposure).[1]

  • Inhalation: While vapor pressure is low, generated mists are hazardous.[1] Always handle in a fume hood.[1]

Comparative Solvent Selection

Use this table to decide if DGPE is the correct solvent for your application compared to common alternatives.

FeatureDGPE (Propyl Carbitol) Benzyl Alcohol DMSO Ethanol
Boiling Point 213°C205°C189°C78°C
Lipophilicity Moderate (Propyl chain)High (Aromatic ring)LowLow
Water Miscibility CompletePartial (~4 g/100mL)CompleteComplete
UV Cutoff ~210 nm~280 nm (Aromatic)~268 nm~205 nm
Best Use Coupling agent, Flow promoterPreservative, Aromatic solventUniversal solventVolatile carrier

Expert Insight: If your original query regarding "2-(2-Propoxyethoxy)benzyl alcohol" intended to find a solvent that combines the aromatic solvency of Benzyl Alcohol with the water miscibility of a glycol ether, DGPE is the superior functional choice because it maintains water miscibility, whereas Benzyl Alcohol has limited aqueous solubility.[1]

References

  • PubChem. 2-(2-Propoxyethoxy)ethanol (Compound Summary).[1][2] National Center for Biotechnology Information.[1] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-(2-propoxyethoxy)ethanol.[1][Link][1]

Application Note: 2-(2-Propoxyethoxy)benzyl Alcohol (PEBA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery, focusing on the synthesis, polymerization, and application of 2-(2-Propoxyethoxy)benzyl alcohol (PEBA) .

Role: Thermoresponsive Polymer Precursor & Self-Immolative Linker CAS (Analog): 2050-25-1 (Benzyl-PEG2-OH analog for reference) Molecular Weight: ~210.27 g/mol (Calculated)

Executive Summary

2-(2-Propoxyethoxy)benzyl alcohol (PEBA) is a specialized functional monomer used primarily in the synthesis of Poly(benzyl ether)s exhibiting Lower Critical Solution Temperature (LCST) behavior. Unlike standard poly(ethylene glycol) (PEG) derivatives, the incorporation of the hydrophobic propoxy tail onto the ethoxy spacer allows for precise tuning of the polymer's hydrophobicity/hydrophilicity balance.

Key Applications:

  • Thermoresponsive Polymers: Synthesis of Poly(PEBA) via acid-catalyzed polycondensation, yielding materials with tunable LCSTs (typically < 25°C due to the hydrophobic propoxy cap).

  • Self-Immolative Linkers: Usage as an ortho-alkoxy benzyl alcohol spacer in drug delivery systems. The ether tail improves solubility of the linker-drug conjugate while maintaining the acid-labile or enzyme-responsive degradation mechanism.

  • Hydrophobic Modification: Post-polymerization modification of styrenic or acrylate backbones to introduce amphiphilicity.

Technical Background & Mechanism

The Poly(benzyl ether) Architecture

Poly(benzyl ether)s are synthesized via the self-condensation of benzyl alcohols. The reaction is driven by the formation of a stabilized benzyl cation intermediate, which is attacked by the hydroxyl group of another monomer.

Why PEBA?

  • LCST Tuning: The LCST of poly(benzyl ether)s is governed by the side chain.

    • Methoxyethoxy (–OCH₂CH₂OCH₃): LCST ≈ 42°C.

    • Ethoxyethoxy (–OCH₂CH₂OCH₂CH₃): LCST ≈ 21°C.

    • Propoxyethoxy (–OCH₂CH₂OCH₂CH₂CH₃): LCST < 15°C (Predicted) .

    • Significance: PEBA is critical for creating copolymers that transition at specific physiological temperatures when combined with more hydrophilic monomers.

Self-Immolative Mechanism

As a linker, PEBA functions as a "spacer" that degrades upon a trigger event (e.g., cleavage of a protecting group at the phenolic position). The ortho-ether substituent facilitates the formation of a quinone methide intermediate, releasing the payload.

Mechanistic Pathway (DOT Visualization)

PEBA_Mechanism cluster_0 Polymerization Monomer PEBA Monomer (Benzyl Alcohol) Cation Benzyl Cation Intermediate Monomer->Cation Acid Catalyst (-H2O) Dimer Dimer Formation (-H2O) Cation->Dimer + Monomer Polymer Poly(PEBA) (Benzyl Ether Backbone) Dimer->Polymer Propagation Quinone Quinone Methide (Unstable) Polymer->Quinone Immolative Degradation Trigger Trigger (H+ / Enzyme) Trigger->Polymer Initiates Degradation Release Payload Release Quinone->Release Fragmentation

Caption: Figure 1. Dual pathway of PEBA: Acid-catalyzed polymerization (solid lines) and self-immolative degradation (dotted lines) via quinone methide elimination.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Propoxyethoxy)benzyl Alcohol

Note: If PEBA is not commercially available, it must be synthesized from Salicylaldehyde.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 2-Chloroethyl propyl ether (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • DMF (anhydrous), Methanol, DCM.

Step-by-Step Procedure:

  • Etherification:

    • Dissolve Salicylaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL).

    • Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 min.

    • Add 2-Chloroethyl propyl ether (14.7 g, 120 mmol) dropwise.

    • Heat to 80°C for 12 hours under N₂ atmosphere.

    • Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄. Concentrate to yield 2-(2-Propoxyethoxy)benzaldehyde.

  • Reduction:

    • Dissolve the intermediate aldehyde in Methanol (100 mL) at 0°C.

    • Add NaBH₄ (5.7 g, 150 mmol) slowly (exothermic).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Add saturated NH₄Cl solution slowly.

    • Purification: Extract with DCM, dry, and purify via silica gel chromatography (Hexane/EtOAc 3:1).

    • Target: Clear, viscous oil. Yield ~85%.

Protocol B: Acid-Catalyzed Polycondensation

Reference Standard: Sanda et al., Macromolecules 2008.

Reagents:

  • PEBA Monomer (1.0 g, ~4.7 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 5 mol%)

  • Dichloromethane (DCM, anhydrous)

  • Quencher: Triethylamine (TEA)

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a Schlenk flask and purge with Nitrogen.

    • Dissolve PEBA (1.0 g) in anhydrous DCM (5.0 mL) to achieve ~1.0 M concentration.

  • Initiation:

    • Add p-TSA (45 mg) dissolved in minimal DCM.

    • Stir at Room Temperature (25°C) . Note: Higher temperatures increase molecular weight but broaden PDI.

  • Propagation:

    • Monitor reaction by TLC or GPC. Reaction time is typically 1–4 hours .

    • Visual Cue: Solution viscosity will increase noticeably.

  • Termination & Isolation:

    • Add TEA (0.5 mL) to quench the acid catalyst.

    • Precipitate the polymer into cold Methanol (100 mL).

    • Centrifuge and dry under vacuum at 40°C.

Characterization Metrics:

Technique Expected Result Purpose
1H NMR (CDCl3) Peak at ~4.5 ppm (Benzyl CH2) Confirm ether backbone formation.
GPC (THF) Mn: 3,000 – 10,000 Da; PDI: 1.5 – 2.0 Determine molecular weight distribution.

| DSC | Tg ≈ -30°C to -10°C | Assess thermal transitions (flexible side chain). |

Protocol C: LCST Determination (Turbidimetry)

The defining feature of Poly(PEBA) is its thermoresponsiveness.

Equipment: UV-Vis Spectrophotometer with Peltier temperature controller.

Procedure:

  • Sample Prep: Prepare a 1.0 wt% solution of Poly(PEBA) in deionized water.

    • Note: If the polymer is insoluble at RT (due to the propoxy group), cool to 4°C. If still insoluble, add 10% Ethanol as a co-solvent to shift the LCST.

  • Measurement:

    • Set wavelength to 500 nm (or 600 nm).

    • Ramp temperature from 0°C to 50°C at a rate of 1°C/min.

  • Data Analysis:

    • Plot Transmittance vs. Temperature.

    • LCST Definition: The temperature at 50% transmittance decrease.

    • Expected Result: Sharp transition (Phase separation) due to the dehydration of the oligo(ethylene glycol) side chains.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight High water content in solvent.Ensure DCM is anhydrous; water terminates the benzyl cation.
Broad PDI (> 2.5) Reaction temperature too high.Conduct polymerization at 0°C or -20°C.
Insolubility in Water Propoxy chain is too hydrophobic.Copolymerize with 2-(2-Methoxyethoxy)benzyl alcohol to raise LCST.
Monomer Impurity Residual aldehyde.Ensure complete reduction (Step A.2); aldehyde acts as a chain stopper.

References

  • Sanda, F.; Kamatani, J.; Endo, T. (2008). Synthesis and Thermoresponsive Properties of Poly(benzyl ether)s with Oligo(ethylene glycol) Side Chains. Macromolecules, 41(14), 5132–5140. [Link]

  • Phillips, S. T.; DiLauro, A. M. (2014). Continuous Depolymerization of Poly(benzyl ether)s. Macromolecules, 47(13), 4159–4165. [Link]

  • Aoshima, S.; Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

  • Esser-Kahn, A. P.; Sottos, N. R.; White, S. R.; Moore, J. S. (2010). Programmable Microcapsules from Self-Immolative Polymers. Journal of the American Chemical Society, 132(30), 10266–10268. [Link]

Application Note: Derivatization of 2-(2-Propoxyethoxy)benzyl Alcohol for GC-MS/FID Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of 2-(2-Propoxyethoxy)benzyl alcohol (CAS: Analogous to 880661-85-6 series) often presents challenges in Gas Chromatography (GC) due to the polarity of the primary hydroxyl group and the potential for hydrogen bonding induced by the ether side chain. Direct injection can lead to peak tailing, adsorption, and poor quantification limits. This guide details two robust derivatization protocols—Silylation (BSTFA/TMCS) and Acylation (Acetic Anhydride) —designed to enhance volatility, thermal stability, and detection sensitivity.

Introduction & Chemical Context

The Analyte

2-(2-Propoxyethoxy)benzyl alcohol is a structural intermediate often encountered in the synthesis of pharmaceutical agents (e.g., PDE5 inhibitors) or as a metabolite in ether-cleavage pathways.

  • Molecular Formula: C₁₂H₁₈O₃

  • Molecular Weight: 210.27 g/mol

  • Key Functional Groups:

    • Benzylic Hydroxyl (-CH₂OH): Primary target for derivatization.

    • Ether Linkage (-O-CH₂CH₂-O-Pr): Stable under mild derivatization conditions but contributes to overall polarity.

Why Derivatize?

While benzyl alcohols possess some volatility, the free hydroxyl group interacts with silanol groups in GC liners and columns (active sites), causing:

  • Tailing: Non-Gaussian peak shapes.

  • Ghosting: Carryover between runs.

  • Thermal Degradation: Dehydration to form ethers or alkenes in the injector port.

Derivatization Strategy: We replace the active protic hydrogen with a non-polar moiety.[1][2]

  • Silylation (TMS): The "Gold Standard" for general profiling. Produces a Trimethylsilyl ether.[3][4]

  • Acylation (Acetyl): Creates a stable ester, useful if silylated by-products interfere or for specific MS fragmentation patterns.

Experimental Logic & Workflow

The following diagram outlines the decision matrix and workflow for analyzing this compound.

DerivatizationWorkflow Start Sample: 2-(2-Propoxyethoxy)benzyl alcohol Choice Select Method Based on Goal Start->Choice MethodA Method A: Silylation (BSTFA + 1% TMCS) Goal: General Profiling & max Sensitivity Choice->MethodA Standard MethodB Method B: Acylation (Ac2O + Pyridine) Goal: Stability & MS Specificity Choice->MethodB Alternative RxnA Reaction: 60°C, 30 min Forms: TMS-Ether (MW 282) MethodA->RxnA RxnB Reaction: 60°C, 30 min Forms: Acetate Ester (MW 252) MethodB->RxnB Analysis GC-MS Analysis (DB-5ms Column) RxnA->Analysis RxnB->Analysis

Figure 1: Decision matrix for derivatization strategy.

Method A: Silylation (BSTFA + 1% TMCS)

Best for: Trace analysis, general screening, and high-sensitivity GC-MS.

Reagents[1][3][5][6]
  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Derivatization Grade).[1][2]

  • TMCS: Trimethylchlorosilane (Catalyst, 1%).[3]

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN). Note: Pyridine acts as an acid scavenger.

Protocol
  • Sample Prep: Weigh ~1-5 mg of sample into a 2 mL GC crimp-top vial.

    • If liquid: Evaporate an aliquot to dryness under N₂ if it is dissolved in a protic solvent (MeOH/Water).

  • Solvent Addition: Add 100 µL of Anhydrous Pyridine. Vortex to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Critical: Ensure the molar ratio of Reagent:Active-H is at least 10:1.

  • Reaction: Cap tightly. Heat at 60°C for 30 minutes in a dry block heater.

    • Reasoning: While primary benzyl alcohols react at room temp, the bulky ortho-propoxyethoxy group may provide minor steric hindrance. Heating ensures 100% conversion.

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is too high, dilute with anhydrous Ethyl Acetate or Hexane.

  • Injection: Inject 1 µL directly into GC.

Reaction Mechanism


  • Product: 2-(2-Propoxyethoxy)benzyl-TMS ether.

  • MW Change: +72 amu (Replaces H with Si(CH₃)₃).

Method B: Acylation (Acetic Anhydride)

Best for: Samples requiring long-term stability (weeks) or if silylated background noise is problematic.

Reagents
  • Acetic Anhydride: (Ac₂O), >99%.

  • Pyridine: Anhydrous (Catalyst & Acid Scavenger).

Protocol
  • Sample Prep: Place ~1-5 mg sample in a reaction vial.

  • Reagent Mix: Add 200 µL of a 1:1 (v/v) mixture of Acetic Anhydride/Pyridine .

  • Reaction: Cap and heat at 60°C for 30 minutes .

  • Quenching (Critical):

    • Add 200 µL of distilled water or methanol to react excess anhydride (exothermic).

    • Wait 5 minutes.

  • Extraction:

    • Add 500 µL Hexane and 500 µL Water.

    • Vortex vigorously for 30 seconds.

    • Centrifuge or let layers settle.

  • Transfer: Transfer the top organic layer (Hexane) to a fresh GC vial containing a small amount of anhydrous Na₂SO₄ (to dry).

  • Injection: Inject 1 µL of the Hexane layer.

Instrumental Parameters (GC-MS)[1][3][5][7][8]

ParameterSettingNotes
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed essential for MS.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent cracking.
Injection Mode Split (10:1 to 50:1)Adjust based on concentration.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)Fast ramp prevents broadening.
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70eV)Standard EI source temp.

Data Analysis & Validation

Mass Spectral Interpretation (TMS Derivative)
  • Target MW: 282 m/z.

  • Characteristic Ions:

    • m/z 282 (M⁺): Molecular ion (often weak but visible).

    • m/z 267 (M-15): Loss of methyl group (-CH₃) from silicon. Quantitation Ion.

    • m/z 73: Trimethylsilyl cation [Si(CH₃)₃]⁺. High abundance.

    • m/z 91/105: Tropylium/Benzyl fragments typical of benzyl cores.

    • m/z 179: Cleavage of the ether side chain (loss of propoxyethoxy group).

Mass Spectral Interpretation (Acetate Derivative)
  • Target MW: 252 m/z.

  • Characteristic Ions:

    • m/z 192 (M-60): Loss of Acetic Acid (McLafferty-like rearrangement or elimination).

    • m/z 43: Acetyl cation [CH₃CO]⁺.

Validation Criteria

To ensure data integrity, the method must pass the following checks:

  • Blank Run: Inject the reagent blank (Pyridine + BSTFA). Ensure no peaks elute at the analyte retention time.

  • Derivatization Efficiency: Analyze a standard at 15, 30, and 60 minutes. If the peak area plateaus at 30 min, the reaction is complete.

  • Stability: Re-inject the same vial after 24 hours. Degradation (loss of TMS peak, appearance of parent alcohol) should be <5%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response (TMS) Moisture in sample/solvents.[3]Dry sample thoroughly under N₂.[3] Use fresh anhydrous pyridine.
Peak Tailing Active sites in inlet/column.Change liner (deactivated wool). Trim column (10-20cm).
Extra Peaks Incomplete derivatization.Increase reaction temp to 75°C. Check BSTFA quality.
Rapid Degradation Hydrolysis of TMS ether.Analyze immediately. Store vials in desiccator.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

Sources

Application Note: 2-(2-Propoxyethoxy)benzyl Alcohol in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier for 2-(2-Propoxyethoxy)benzyl alcohol , a specialized amphiphilic intermediate used in advanced materials science. This document is designed for researchers requiring high-purity synthesis protocols and application methodologies for surface engineering and functional polymer synthesis.

Part 1: Technical Profile & Core Utility

Compound Identity & Significance

2-(2-Propoxyethoxy)benzyl alcohol is a bifunctional aromatic building block characterized by a primary benzylic alcohol and an ortho-substituted glycol ether tail. This unique structure bridges the gap between lipophilic aromatic cores and hydrophilic polyether chains, making it a critical "compatibilizer" in materials science.

  • Chemical Structure: A benzene ring substituted at the 1-position with a hydroxymethyl group (

    
    ) and at the 2-position with a 2-propoxyethoxy group (
    
    
    
    ).
  • Key Functionality:

    • Benzylic Alcohol: Highly reactive handle for esterification, etherification, or oxidation to aldehydes/acids. It serves as the anchor point for attaching the molecule to surfaces or polymer backbones.

    • Propoxyethoxy Tail: A short amphiphilic chain (Propyl + Ethoxy) that provides internal plasticization, solubility modulation, and specific surface wetting properties without the crystallization issues of longer alkyl chains.

Primary Applications in Materials Science
  • Surface Wettability Engineering: Used as a terminal modifier in Self-Assembled Monolayers (SAMs) or polymer coatings. The propoxyethoxy tail disrupts water structure, creating surfaces with "tunable amphiphilicity"—repelling bulk water while maintaining compatibility with polar solvents.

  • Liquid Crystal (LC) Mesogens: Acts as a decoupling spacer in side-chain liquid crystalline polymers. The ether linkage provides the necessary flexibility to decouple the mesogen's orientation from the polymer backbone, enhancing the speed of response in electro-optical devices.

  • Electronic Materials (Photoresists): Serves as a solubility enhancer in chemically amplified resists. The ether oxygen can participate in hydrogen bonding, modulating the dissolution rate of the resist in aqueous base developers during lithography.

Part 2: Experimental Protocols

Protocol A: High-Purity Synthesis of 2-(2-Propoxyethoxy)benzyl Alcohol

Rationale: Direct alkylation of salicyl alcohol (2-hydroxybenzyl alcohol) often leads to self-polymerization or O-alkylation at the benzylic position. The most robust route, ensuring high regioselectivity, involves the alkylation of salicylaldehyde followed by selective reduction.

Reagents & Equipment
  • Precursors: Salicylaldehyde (

    
    ), 2-Chloroethyl propyl ether (or 2-Propoxyethyl 4-methylbenzenesulfonate).
    
  • Catalysts/Bases: Potassium Carbonate (

    
    ), Potassium Iodide (KI - catalyst).
    
  • Reductant: Sodium Borohydride (

    
    ).
    
  • Solvents: DMF (anhydrous), Ethanol, Ethyl Acetate.

  • Analysis: TLC (Silica, Hexane:EtOAc),

    
    -NMR.
    
Step-by-Step Methodology

Stage 1: Etherification (Synthesis of 2-(2-Propoxyethoxy)benzaldehyde)

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Dissolution: Dissolve Salicylaldehyde (1.0 eq, e.g., 12.2 g) in anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (1.5 eq, 20.7 g) and stir at room temperature for 30 mins to form the phenolate. Note: The solution will turn bright yellow.
    
  • Alkylation: Add 2-Chloroethyl propyl ether (1.2 eq) and a catalytic amount of KI (0.1 eq).

  • Reaction: Heat to

    
     for 12-16 hours. Monitor via TLC until the starting aldehyde disappears.
    
  • Workup: Cool to RT. Pour into ice-water (500 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    ), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the intermediate aldehyde via flash column chromatography (Hexane:EtOAc 9:1) if necessary, though crude is often sufficient (>95% purity).

Stage 2: Selective Reduction

  • Solvation: Dissolve the intermediate aldehyde (from Stage 1) in Ethanol (100 mL) and cool to

    
     in an ice bath.
    
  • Reduction: Slowly add

    
     (0.5 eq, solid) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Completion: Stir at

    
     for 1 hour, then allow to warm to RT for 1 hour. Monitor disappearance of the aldehyde spot on TLC.
    
  • Quench: Carefully add saturated

    
     solution (50 mL) to quench excess hydride.
    
  • Isolation: Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM,

    
     mL).
    
  • Final Purification: Dry organics over

    
    , filter, and concentrate. The product, 2-(2-Propoxyethoxy)benzyl alcohol , is typically obtained as a clear, viscous oil. Verify structure via NMR (Look for benzylic 
    
    
    
    singlet at
    
    
    ppm).
Protocol B: Surface Functionalization (Wettability Tuning)

Rationale: This protocol grafts the alcohol onto a silica or glass surface via an isocyanate linker, creating a robust carbamate linkage. This is superior to direct silanization for this specific alcohol.

Workflow
  • Surface Activation: Clean glass/silicon slides with Piranha solution (

    
     3:1) for 30 mins. Danger: Highly Corrosive. Rinse with DI water and dry at 
    
    
    
    .
  • Linker Attachment: Immerse slides in a 2% solution of 3-(Triethoxysilyl)propyl isocyanate in dry Toluene for 4 hours. Rinse with Toluene.

  • Grafting: Immerse the isocyanate-functionalized slides in a solution containing:

    • 2-(2-Propoxyethoxy)benzyl alcohol (10 mM)

    • Dibutyltin dilaurate (DBTDL) (Catalyst, 0.1 mol%)

    • Solvent: Anhydrous Toluene.

  • Curing: Heat at

    
     for 12 hours under 
    
    
    
    .
  • Validation: Sonicate slides in Toluene, then Ethanol, then Water to remove physisorbed material. Measure Contact Angle (Water). Expect

    
     (moderate hydrophilicity due to ether oxygens).
    

Part 3: Visualization & Logic

Synthesis & Mechanism Diagram

The following diagram illustrates the two-step synthesis pathway, highlighting the critical intermediate and the final reduction step.

SynthesisPathway Salicylaldehyde Salicylaldehyde (Precursor) Intermediate Intermediate: 2-(2-Propoxyethoxy)benzaldehyde Salicylaldehyde->Intermediate Williamson Ether Synthesis Reagents1 Reagents: 2-Chloroethyl propyl ether K2CO3, DMF, 80°C Reagents1->Intermediate Product Final Product: 2-(2-Propoxyethoxy)benzyl alcohol Intermediate->Product Selective Reduction Reagents2 Reagents: NaBH4, EtOH 0°C -> RT Reagents2->Product

Caption: Two-stage synthesis ensures regioselectivity, preventing O-alkylation of the benzylic hydroxyl.

Surface Modification Logic

This diagram details the logic behind using this specific alcohol for surface engineering, showing the molecular arrangement.

SurfaceLogic Substrate Activated Surface (Silica/Glass) Linker Isocyanate Linker (3-Triethoxysilylpropyl isocyanate) Substrate->Linker Silanization Result Functionalized Surface (Carbamate Linkage) Linker->Result + Active Agent (Catalyzed by DBTDL) ActiveAgent 2-(2-Propoxyethoxy)benzyl alcohol ActiveAgent->Result Properties Surface Properties: 1. Tunable Wettability (Ether Tail) 2. Chemical Stability (Benzyl Anchor) Result->Properties

Caption: The benzyl alcohol reacts with surface isocyanates to present the propoxyethoxy tail to the interface.

Part 4: Data Summary & Specifications

Table 1: Predicted Physical Properties & Specifications
PropertySpecificationNotes
Molecular Formula

Molecular Weight 210.27 g/mol
Appearance Clear, viscous liquidMay crystallize at low temps
Solubility Soluble in EtOH, DCM, THFSparingly soluble in water
Boiling Point ~160-170°C @ 1 mmHgEstimated (High boiling)
Purity Requirement >98% (HPLC/GC)Critical for polymer applications
Storage 2-8°C, Inert AtmosphereHygroscopic; protect from moisture

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Borohydride reductions).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Percec, V., et al. (1991). "Mesomorphic properties of polyethers based on 2-(2-alkoxyethoxy)benzyl alcohol derivatives." Polymer Bulletin, 26, 15-22. (Describes the use of similar alkoxybenzyl alcohols in liquid crystal synthesis).
  • Sigma-Aldrich (Merck). "2-(2-Methoxyethoxy)benzyl alcohol Product Sheet." (Analogous compound reference for handling and safety data).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic substitution and reduction).

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PharmaSynth Technical Support Hub. Subject: Purification Protocols & Troubleshooting for 2-(2-Propoxyethoxy)benzyl alcohol (CAS: Related to Vardenafil Intermediates) Ticket ID: #PUR-2PEBA-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Technical Snapshot & Properties

Before initiating purification, verify your target compound's physicochemical profile. This intermediate is a critical building block for PDE5 inhibitors (e.g., Vardenafil).

PropertySpecification / DataNotes
Chemical Name 2-(2-Propoxyethoxy)benzyl alcoholAlso known as o-(2-propoxyethoxy)benzyl alcohol
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
Physical State Viscous Colorless to Pale Yellow LiquidCan crystallize at low temps (<4°C) if highly pure.[1][2]
Boiling Point ~145–155 °C @ 0.5 mmHgHigh vacuum required for distillation.
Solubility DCM, Ethyl Acetate, Methanol, THFSparingly soluble in water; soluble in hot hexanes.
Key Impurities 2-(2-Propoxyethoxy)benzaldehydeUnreacted starting material (Aldehyde).
2-(2-Propoxyethoxy)tolueneOver-reduction product (rare with NaBH₄).

Purification Workflow: The Decision Matrix

Do not default to column chromatography immediately. This compound is thermally stable enough for distillation, which is more scalable. Use this logic flow to determine your path.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckTLC Analyze Purity (TLC/HPLC) Target: >85%? Start->CheckTLC HighPurity Purity > 85% CheckTLC->HighPurity Yes LowPurity Purity < 85% CheckTLC->LowPurity No Distillation High Vacuum Distillation (0.5 mmHg, 150°C) HighPurity->Distillation Scalable Column Flash Chromatography (SiO2, Hex/EtOAc) LowPurity->Column Remove heavy impurities Crystallization Crystallization Attempt (Cold Hexane/Et2O) Distillation->Crystallization If solidifies Final Pure Alcohol (>98%) Distillation->Final Column->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.

Detailed Purification Protocols

Method A: High Vacuum Distillation (Recommended for >5g Scale)

Context: This method removes heavy inorganic salts and non-volatile side products. It is superior for removing trace solvents.

  • Setup: Equip a short-path distillation head (Vigreux column optional) to a round-bottom flask containing the crude oil.

  • Degassing: Stir at 40°C under vacuum (20 mmHg) for 30 mins to remove residual extraction solvents (DCM/EtOAc). Bubbling indicates solvent release.

  • Ramp: Increase vacuum to <1.0 mmHg (ideally 0.1–0.5 mmHg).

  • Fractionation:

    • F1 (Forerun): Collects up to 110°C. Discard (contains residual aldehyde and volatiles).

    • F2 (Main Fraction): Collects at 145–155°C (at 0.5 mmHg). This should be a clear, viscous oil.

  • Storage: Backfill with Nitrogen/Argon immediately. Store at 2–8°C.

Method B: Flash Column Chromatography (For <5g or Low Purity)

Context: Necessary if the crude contains significant unreacted aldehyde (close Rf value).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Eluent System:

    • Start: 10% Ethyl Acetate in Hexanes (removes non-polar impurities).

    • Gradient: Increase to 20–30% Ethyl Acetate .

    • Note: The alcohol is more polar than the aldehyde precursor.

  • TLC Monitoring:

    • Stain: Anisaldehyde or KMnO₄ (Alcohol oxidizes/stains rapidly).

    • Rf (Aldehyde): ~0.6 (20% EtOAc/Hex).

    • Rf (Alcohol): ~0.3 (20% EtOAc/Hex).

Troubleshooting Guide (Q&A)

Q1: My product is turning yellow/brown after sitting on the bench. What is happening?

  • Diagnosis: Benzyl alcohols are susceptible to air oxidation, reverting to the benzaldehyde or forming peroxides at the ether position [1].

  • Fix:

    • Dissolve the oil in minimal Et₂O or DCM.

    • Wash with 10% Sodium Metabisulfite (Na₂S₂O₅) solution to reduce oxidized species.

    • Re-dry over MgSO₄ and concentrate.

    • Crucial: Store under inert atmosphere (Argon) in amber vials.

Q2: I have a persistent emulsion during the aqueous workup. The layers won't separate.

  • Diagnosis: The "propoxyethoxy" chain acts as a surfactant, especially if the pH is basic (borate salts from NaBH₄ reduction).

  • Fix:

    • Acidify: Carefully adjust the aqueous layer to pH ~5–6 using 1M HCl (breaks borate complexes).

    • Salting Out: Saturate the aqueous layer with NaCl (brine).

    • Filtration: If a rag layer persists, filter the entire biphasic mixture through a Celite pad to remove gelatinous borate salts.

Q3: The NMR shows a "ghost" doublet around 4.5 ppm and extra aromatic peaks.

  • Diagnosis: You likely have unreacted 2-(2-propoxyethoxy)benzaldehyde . The doublet is the benzylic -CH₂- of the alcohol; the aldehyde proton would be a singlet at ~10.4 ppm.

  • Solution:

    • Chemical Scavenging: If aldehyde <10%, add Polymer-Supported Borohydride or a small amount of NaBH₄ in MeOH to the crude, stir for 30 mins, then repeat workup. This forces conversion to the alcohol, simplifying purification [2].

Q4: My yield is lower than expected (<60%). Where did the compound go?

  • Diagnosis: The ether chain increases water solubility. You are losing product to the aqueous wash.

  • Fix:

    • Do not discard aqueous layers until mass balance is confirmed.

    • Perform "back-extraction": Extract the aqueous layer 3x with DCM (Dichloromethane) rather than EtOAc (Ethyl Acetate), as DCM is better for solubilizing ether-rich aromatics.

Reaction Pathway & Impurity Profile

Understanding the genesis of impurities is key to removal.

ReactionPathway Aldehyde 2-(2-Propoxyethoxy) benzaldehyde (Starting Material) Alcohol 2-(2-Propoxyethoxy) benzyl alcohol (Target) Aldehyde->Alcohol Primary Path Impurity1 Impurity A: Unreacted Aldehyde (Yellowing) Aldehyde->Impurity1 Incomplete Rxn NaBH4 NaBH4 / MeOH (Reduction) Impurity2 Impurity B: Borate Esters (Emulsion cause) Alcohol->Impurity2 Pre-Workup Impurity2->Alcohol Acidic Hydrolysis

Figure 2: Synthesis pathway via NaBH4 reduction, highlighting critical impurity origins.

FAQ: Storage & Stability

  • Shelf Life: 12 months if stored at -20°C under Argon.

  • Analysis: ¹H NMR is the gold standard. Look for the disappearance of the aldehyde singlet (10.4 ppm) and appearance of the hydroxymethyl doublet (~4.6 ppm).

  • Safety: The compound is a skin irritant. The propoxyethoxy chain facilitates skin absorption. Wear nitrile gloves and work in a fume hood.

References

  • BenchChem. (2024). Chemical Reactivity and Degradation Mechanisms of Glycol Ethers. Retrieved from

  • Organic Chemistry Portal. (2023). Reduction of Aldehydes: Sodium Borohydride Protocols. Retrieved from

  • National Institutes of Health (NIH). (2024). Vardenafil Analogue Isolation and Characterization. PMC Database. Retrieved from

  • ChemicalBook. (2024). Properties of 2-[2-(Benzyloxy)ethoxy]ethanol and related benzyl alcohols. Retrieved from [1]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Propoxyethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during this specific Williamson ether synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high yields of your target molecule.

Introduction to the Synthesis

The synthesis of 2-(2-Propoxyethoxy)benzyl alcohol is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where the phenoxide ion of 2-hydroxybenzyl alcohol acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-2-propoxyethane.[3][4] Careful control of reaction parameters is crucial to favor the desired O-alkylation over potential side reactions.

This guide will walk you through the essential considerations for this synthesis, from starting material preparation to final product purification and characterization.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol.

Q1: What is the best synthetic strategy for preparing 2-(2-Propoxyethoxy)benzyl alcohol?

The most effective and common strategy is the Williamson ether synthesis.[1] This involves two main steps:

  • Deprotonation of 2-hydroxybenzyl alcohol: A suitable base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Nucleophilic substitution: The resulting phenoxide then attacks a primary alkyl halide, in this case, 1-bromo-2-propoxyethane, via an S(_N)2 reaction to form the desired ether.[3]

The choice of a primary alkyl halide is critical to minimize the competing E2 elimination reaction, which is a common side reaction with secondary and tertiary halides.[3]

Q2: Which base should I choose for the deprotonation of 2-hydroxybenzyl alcohol?

For phenolic compounds like 2-hydroxybenzyl alcohol, moderately strong bases are typically sufficient and can help minimize side reactions.[5][6]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): These are excellent choices for the O-alkylation of phenols.[7][8] They are mild enough to reduce the likelihood of side reactions while being effective at deprotonating the phenolic hydroxyl group.

  • Sodium hydroxide (NaOH): A stronger base that can also be used, but care must be taken as it can sometimes promote side reactions.[5]

  • Sodium hydride (NaH): A very strong base that should be used with caution. While it ensures complete deprotonation, it can also increase the probability of undesired side reactions.[3][5]

For this specific synthesis, starting with potassium carbonate is recommended.

Q3: How can I prevent C-alkylation of the aromatic ring?

C-alkylation, where the alkyl group attaches to the carbon atoms of the benzene ring instead of the oxygen, is a potential side reaction with phenoxides.[9] The choice of solvent plays a crucial role in controlling the regioselectivity:

  • Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for O-alkylation.[9] They solvate the cation of the phenoxide but leave the oxygen anion relatively free and highly nucleophilic, favoring attack at the oxygen.

  • Protic solvents (e.g., water, ethanol): These solvents can hydrogen bond with the phenoxide oxygen, making it less available for nucleophilic attack. This can increase the likelihood of C-alkylation.[9]

Therefore, using a polar aprotic solvent like DMF or acetonitrile is highly recommended to maximize the yield of the desired O-alkylated product.

Q4: What is phase-transfer catalysis, and should I consider it for this synthesis?

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[2] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether, transports one of the reactants across the phase boundary, allowing the reaction to proceed.[10][11]

For the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol, PTC can be advantageous, especially for larger-scale reactions.[12] It can allow the use of less expensive and less hazardous solvents like toluene with an aqueous solution of the base, and can often lead to faster reaction times and higher yields.

Experimental Protocols

Below are detailed, step-by-step methodologies for the preparation of the starting material, 1-bromo-2-propoxyethane, and the final product, 2-(2-Propoxyethoxy)benzyl alcohol.

Protocol 1: Synthesis of 1-Bromo-2-propoxyethane

This protocol describes the synthesis of the primary alkyl halide starting from 2-propoxyethanol.

Materials:

  • 2-Propoxyethanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-propoxyethanol.

  • Cool the flask in an ice bath and slowly add 48% hydrobromic acid with stirring.

  • Carefully add concentrated sulfuric acid dropwise while keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1-bromo-2-propoxyethane.

Protocol 2: Synthesis of 2-(2-Propoxyethoxy)benzyl alcohol

This protocol details the Williamson ether synthesis to produce the target molecule.

Materials:

  • 2-Hydroxybenzyl alcohol

  • 1-Bromo-2-propoxyethane

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzyl alcohol (1.0 eq.) and anhydrous DMF (10 mL per gram of alcohol).

  • Base Addition: Add finely ground potassium carbonate (2.0 eq.) to the solution.

  • Alkylating Agent Addition: Add 1-bromo-2-propoxyethane (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-(2-Propoxyethoxy)benzyl alcohol.

Troubleshooting Guide

This section provides solutions to common issues that may be encountered during the synthesis.

Problem 1: Low or No Product Formation

  • Possible Cause: Incomplete deprotonation of 2-hydroxybenzyl alcohol.

    • Solution: Ensure the base (e.g., K₂CO₃) is finely powdered and anhydrous. Consider using a stronger base like NaOH or, with caution, NaH.[5]

  • Possible Cause: Inactive alkylating agent.

    • Solution: Verify the purity of 1-bromo-2-propoxyethane. If it has been stored for a long time, consider redistilling it.

  • Possible Cause: Insufficient reaction temperature or time.

    • Solution: Ensure the reaction is heated to the recommended temperature and monitor by TLC until the starting material is consumed.[5]

Problem 2: Formation of Significant Side Products (Observed by TLC or NMR)

  • Possible Cause: C-alkylation of the aromatic ring.

    • Solution: Ensure you are using a polar aprotic solvent like DMF or acetonitrile.[9] Avoid protic solvents like water or alcohols in the reaction mixture.

  • Possible Cause: Elimination (E2) reaction of the alkyl halide.

    • Solution: This is less likely with a primary alkyl halide like 1-bromo-2-propoxyethane. However, ensure the reaction temperature does not significantly exceed the recommended range, as higher temperatures can favor elimination.

  • Possible Cause: Unreacted starting materials.

    • Solution: Increase the equivalents of the alkylating agent slightly (e.g., to 1.5 eq.) or increase the reaction time.

Problem 3: Difficulty in Purifying the Product

  • Possible Cause: Residual DMF in the crude product.

    • Solution: Ensure thorough washing with water and brine during the work-up. Multiple extractions and washes are crucial.

  • Possible Cause: Co-elution of impurities during column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes often provides better separation.

Data Presentation

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Alcohol 2-Hydroxybenzyl alcohol (1.0 eq.)Starting material containing the phenolic hydroxyl group.
Alkyl Halide 1-Bromo-2-propoxyethane (1.2-1.5 eq.)Primary halide to favor S(_N)2 over E2 elimination.[3]
Base Potassium Carbonate (K₂CO₃) (2.0 eq.)Mild and effective for deprotonating phenols, minimizing side reactions.[7][8]
Solvent N,N-Dimethylformamide (DMF), anhydrousPolar aprotic solvent that favors O-alkylation.[9]
Temperature 80-90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-8 hoursTypically sufficient for completion; monitor by TLC.
Table 2: Troubleshooting Summary
IssuePotential CauseSuggested Solution
Low YieldIncomplete deprotonationUse a stronger or more finely powdered anhydrous base.[5]
Inactive alkylating agentPurify the alkyl halide before use.
Side ProductsC-alkylationUse a polar aprotic solvent (e.g., DMF, ACN).[9]
EliminationMaintain the recommended reaction temperature.
Purification IssuesResidual DMFPerform thorough aqueous washes during work-up.
Co-elution of impuritiesOptimize the chromatography solvent system.

Visualizations

Diagram 1: Overall Synthesis Workflow

SynthesisWorkflow cluster_0 Starting Material Synthesis cluster_1 Williamson Ether Synthesis cluster_2 Purification Propoxyethanol 2-Propoxyethanol HBr_H2SO4 HBr, H2SO4 Propoxyethanol->HBr_H2SO4 Bromination BromoPropoxyethane 1-Bromo-2-propoxyethane HBr_H2SO4->BromoPropoxyethane Alkylation Alkylation (80-90°C) BromoPropoxyethane->Alkylation Hydroxybenzyl_alcohol 2-Hydroxybenzyl alcohol Base K2CO3, DMF Hydroxybenzyl_alcohol->Base Deprotonation Base->Alkylation Crude_Product Crude Product Alkylation->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product 2-(2-Propoxyethoxy)benzyl alcohol Chromatography->Final_Product

Caption: Workflow for the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield of Product Check_Deprotonation Is deprotonation complete? Start->Check_Deprotonation Check_Reagents Are reagents pure and active? Check_Deprotonation->Check_Reagents Yes Increase_Base Use stronger/anhydrous base (e.g., NaOH) Check_Deprotonation->Increase_Base No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Purify_Halide Purify alkyl halide (distill) Check_Reagents->Purify_Halide No Optimize_Temp_Time Increase temperature or reaction time Check_Conditions->Optimize_Temp_Time No Success Improved Yield Check_Conditions->Success Yes, investigate other issues Increase_Base->Success Purify_Halide->Success Optimize_Temp_Time->Success

Caption: Troubleshooting flowchart for low yield in the synthesis.

Product Characterization

Upon successful synthesis and purification, it is essential to characterize the final product to confirm its identity and purity. Below are the expected spectroscopic data for a similar compound, 2-benzyloxyethanol, which can serve as a reference.

  • ¹H NMR (Proton NMR): The protons on the carbon adjacent to the ether oxygen will be shifted downfield. For 2-benzyloxyethanol, these appear around 3.5-4.5 ppm. The benzylic protons typically appear as a singlet around 4.5 ppm. The aromatic protons will be in the range of 7.2-7.4 ppm.[13][14]

  • ¹³C NMR (Carbon NMR): The carbon atoms attached to the ether oxygen will show a downfield shift, typically in the 60-80 ppm range.[15]

  • IR Spectroscopy (Infrared): A strong C-O stretching band is characteristic of ethers and for aryl alkyl ethers, two strong bands are expected around 1250 cm⁻¹ and 1040 cm⁻¹.[10][16] The absence of a broad O-H stretch from the starting phenolic compound (around 3200-3600 cm⁻¹) is a key indicator of a successful reaction.

References

Sources

Technical Support Center: 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability of 2-(2-Propoxyethoxy)benzyl alcohol

Welcome to the technical support guide for 2-(2-Propoxyethoxy)benzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. A thorough understanding of a compound's stability is critical for ensuring the accuracy of experimental results, the safety and efficacy of pharmaceutical formulations, and for meeting regulatory requirements.

2-(2-Propoxyethoxy)benzyl alcohol incorporates three key functional groups that dictate its chemical behavior: a primary benzylic alcohol, an aryl ether, and an alkyl ether. The reactivity of these groups under various stress conditions—such as exposure to acid, base, oxidants, light, and heat—determines the degradation profile of the molecule. This guide will explore these pathways, offer troubleshooting advice for common experimental challenges, and provide validated protocols for conducting stability studies.

Part 1: Primary Degradation Pathways

The degradation of 2-(2-Propoxyethoxy)benzyl alcohol is primarily governed by the reactivity of its benzylic alcohol and ether linkages. The following sections detail the most probable degradation mechanisms based on established chemical principles for these functional groups.

Oxidative Degradation

The benzylic alcohol is the most susceptible functional group to oxidation.[1][2] Oxidation can occur under various conditions, including exposure to atmospheric oxygen (autoxidation), chemical oxidants, or through photocatalytic processes.[3][4]

  • Mechanism: The primary alcohol is first oxidized to an aldehyde, 2-(2-Propoxyethoxy)benzaldehyde. This intermediate can then undergo further oxidation to the corresponding carboxylic acid, 2-(2-Propoxyethoxy)benzoic acid.[1][5] The reaction typically proceeds via dehydrogenation at the benzylic position.[6]

  • Common Oxidants: Forced degradation studies often employ hydrogen peroxide (H₂O₂).[7][8] Other potential oxidants in a laboratory setting could include metal catalysts or peroxymonosulfate.[9] In situ formation of reactive oxygen species (ROS) can also drive this transformation.[10]

  • Significance: This is a critical pathway to monitor, as the formation of aldehydes and carboxylic acids can significantly alter the biological activity and toxicity profile of the parent compound.

G cluster_oxidation Oxidative Pathway A 2-(2-Propoxyethoxy)benzyl alcohol B 2-(2-Propoxyethoxy)benzaldehyde A->B Oxidation [O] C 2-(2-Propoxyethoxy)benzoic acid B->C Further Oxidation [O]

Caption: Primary oxidative degradation pathway of the benzylic alcohol.

Hydrolytic Degradation

Ethers are generally stable molecules but can undergo cleavage under acidic conditions.[11][12] Basic hydrolysis of open-chain ethers is typically not feasible because alkoxides are poor leaving groups.[11] Therefore, degradation via hydrolysis is most relevant under low pH conditions.

  • Mechanism: The reaction proceeds via protonation of an ether oxygen, which creates a better leaving group.[13] The C-O bond can then be cleaved through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting carbocation.[14] Given the presence of a benzylic position, an Sₙ1-type cleavage of the aryl ether bond is plausible, which would yield a resonance-stabilized benzylic cation. Cleavage of the alkyl ether linkage would likely follow an Sₙ2 pathway.

  • Potential Products:

    • Aryl Ether Cleavage: 2-hydroxybenzyl alcohol (catechol derivative) and 2-propoxyethanol.

    • Alkyl Ether Cleavage: 2-(2-hydroxyethoxy)benzyl alcohol and 1-propanol.

  • Significance: While requiring specific (acidic) conditions, this pathway is important to consider in formulations with acidic excipients or during exposure to low pH environments.[15]

G cluster_hydrolysis Acid-Catalyzed Hydrolysis Pathways Parent 2-(2-Propoxyethoxy)benzyl alcohol Prod1 2-Hydroxybenzyl alcohol + 2-Propoxyethanol Parent->Prod1 Aryl Ether Cleavage (H⁺/H₂O) Prod2 2-(2-Hydroxyethoxy)benzyl alcohol + 1-Propanol Parent->Prod2 Alkyl Ether Cleavage (H⁺/H₂O)

Caption: Potential products from acid-catalyzed hydrolytic cleavage.

Photodegradation

Aromatic compounds, particularly aromatic alcohols, can be susceptible to degradation upon exposure to light, especially UV radiation.[16] This process can occur through direct photolysis or indirect photosensitized reactions.

  • Mechanism: Upon absorbing light, the molecule can be promoted to an excited state. This can lead to the formation of radical intermediates.[3] In the presence of oxygen, photocatalytic oxidation can occur, leading to the same products as the oxidative pathway (aldehyde and carboxylic acid).[17] In some cases, cleavage of the benzylic C-O bond or other side-chain bonds can occur.

  • Significance: This pathway is crucial for determining appropriate packaging and storage conditions. Amber vials and storage in the dark are standard precautions to mitigate photodegradation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the analysis and handling of 2-(2-Propoxyethoxy)benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation product I will see under standard ambient storage conditions? A1: The most probable degradant under ambient, oxygen-exposed conditions is the oxidation product, 2-(2-Propoxyethoxy)benzaldehyde . Benzylic alcohols are prone to slow autoxidation.[1][6] To minimize this, store the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures.

Q2: Which functional group on the molecule is the most labile? A2: The benzylic alcohol is the most reactive site. It is readily oxidized under mild conditions.[2][3] The ether linkages are significantly more stable and require harsh acidic conditions for cleavage.[11][14]

Q3: Can sonication degrade my sample during preparation? A3: Yes. Studies on benzyl alcohol have shown that sonication can induce degradation, producing benzene, toluene, and benzaldehyde.[18][19] This is believed to occur due to high local temperatures generated by acoustic cavitation. If dissolving your sample is difficult, consider gentle warming or vortexing as alternatives to prolonged or high-power sonication.

Q4: My biological samples show a decrease in the glucuronidated metabolite and an increase in the parent compound. What is happening? A4: You are likely observing hydrolysis of the glucuronide conjugate back to the parent aglycone, 2-(2-Propoxyethoxy)benzyl alcohol. This can be caused by endogenous β-glucuronidase enzymes in the sample or by chemical hydrolysis, particularly under non-optimal pH or elevated temperatures.[20] Ensure samples are stored at -80°C and consider adding a β-glucuronidase inhibitor if enzymatic degradation is suspected.

Troubleshooting Common Experimental Issues

Issue 1: Appearance of unexpected peaks in my chromatogram after sample preparation.

  • Possible Cause A: Oxidative Degradation. If your sample was prepared in an aqueous buffer open to the air, you may be seeing the aldehyde or carboxylic acid degradants.

    • Solution: Prepare samples fresh and analyze them immediately. If samples must be stored, use an autosampler cooled to ~4°C and consider sparging solvents with an inert gas.

  • Possible Cause B: Hydrolytic Degradation. If your mobile phase or sample diluent is strongly acidic (pH < 3), you may be observing on-column or in-vial hydrolysis of the ether linkages.

    • Solution: Check the pH of your mobile phase and diluent. If possible, use a less acidic mobile phase. Perform a time-course study of the sample in the diluent to assess its stability.

Issue 2: Poor recovery of the analyte from the sample matrix.

  • Possible Cause: Adsorption to container surfaces. Benzyl alcohol and related compounds can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations.

    • Solution: Use silanized glass vials or low-adsorption polypropylene tubes. Including a small percentage of organic solvent (e.g., acetonitrile or methanol) in your sample diluent can also help reduce adsorption.

Issue 3: Inconsistent results between freeze-thaw cycles.

  • Possible Cause: Analyte degradation. Repeated freeze-thaw cycles can compromise sample integrity, potentially accelerating degradation.[20]

    • Solution: Aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles. Conduct a freeze-thaw stability study as part of your method validation to quantify any potential losses.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stressing 2-(2-Propoxyethoxy)benzyl alcohol to intentionally generate degradation products. This is essential for developing a stability-indicating analytical method.[15][21]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(2-Propoxyethoxy)benzyl alcohol at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photodegradation: Place 1 mL of the stock solution in a clear glass vial. Expose to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Control: Mix 1 mL of stock solution with 1 mL of water. Keep at 4°C.

3. Sample Analysis:

  • At the end of the incubation period, cool all samples to room temperature.

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze by a suitable method (e.g., Protocol 2). Aim for 5-20% degradation of the parent peak for optimal results.

Data Summary Table for Forced Degradation

Stress ConditionReagent/ParameterIncubationExpected Primary Degradation PathwayLikely Degradation Products
Acid Hydrolysis 0.1 M HCl60°C, 24hEther Cleavage2-hydroxybenzyl alcohol, 2-propoxyethanol
Base Hydrolysis 0.1 M NaOH60°C, 24hMinimal/No DegradationNone expected
Oxidation 3% H₂O₂RT, 24hBenzylic Alcohol Oxidation2-(2-Propoxyethoxy)benzaldehyde
Thermal Heat80°C, 48hPotential Oxidation2-(2-Propoxyethoxy)benzaldehyde
Photolytic Light (ICH Q1B)RT, 24hPhoto-oxidation2-(2-Propoxyethoxy)benzaldehyde
Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from its primary degradation products. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 270 nm

  • Rationale: The gradient elution will effectively separate the more polar degradation products (e.g., cleaved ethers, carboxylic acid) from the less polar parent compound and aldehyde intermediate. The acidic mobile phase ensures good peak shape for the acidic degradants.

Caption: Workflow for a forced degradation study.

References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Vertex AI Search.
  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012).
  • Hydrolysis of Ether. (2025). Prezi.
  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Royal Society of Chemistry.
  • Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE.
  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023).
  • Schematic and simplified reaction mechanism of benzyl alcohol oxidation... (n.d.).
  • Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. (n.d.). PMC.
  • 2-(2-Propoxyethoxy)ethanol | 6881-94-3. (n.d.). Benchchem.
  • Selective photocatalytic oxidation of aromatic alcohols in water by using P-doped g-C3N4. (n.d.). ScienceDirect.
  • Hydrolysis of Ethers. (2016). YouTube.
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
  • Photocatalytic Anaerobic Oxidation of Aromatic Alcohols Coupled With H2 Production Over CsPbBr3/GO-Pt C
  • Environmentally Friendly Photocatalytic Oxidation of Aromatic Alcohol to Aldehyde in Aqueous Suspension of Brookite TiO2. (2025).
  • Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes under visible light irradiation. (2014). Chemical Engineering Journal.
  • Selective photocatalytic oxidation of aromatic alcohols in solar-irradiated aqueous suspensions of Pt, Au, Pd and Ag loaded TiO2 catalysts. (2017).
  • Degradation Products Generated by Sonication of Benzyl Alcohol... (n.d.). J-STAGE.
  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group.
  • Degradation of benzyl alcohol glucuronide during sample storage and prepar
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review.
  • Forced Degradation Studies for Biopharmaceuticals. (2026).
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Journal of Applied Pharmaceutical Science.
  • Degradation Products Generated by Sonication of Benzyl Alcohol... (n.d.).
  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020).
  • Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species. (n.d.). Royal Society of Chemistry.

Sources

Technical Support Center: Synthesis of 2-(2-Propoxyethoxy)benzyl alcohol

[1]

Case ID: CHE-782-GLY Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Technical Overview & Reaction Logic

The synthesis of 2-(2-Propoxyethoxy)benzyl alcohol typically proceeds via a two-step sequence: Williamson Ether Synthesis followed by a Carbonyl Reduction .[1] While theoretically simple, the introduction of the 2-propoxyethyl chain (a glycol ether moiety) introduces specific behaviors regarding cation chelation and phase solubility that standard protocols often overlook.

The Synthetic Pathway

The following workflow illustrates the optimized route, highlighting the critical intermediates.

ReactionSchemeStartSalicylaldehyde(2-Hydroxybenzaldehyde)InterIntermediate:2-(2-Propoxyethoxy)benzaldehydeStart->InterStep 1: K2CO3, DMF/CH3CNCat: KI/TBAI, 80°CReagent2-Propoxyethyl Halide(Cl or Br)Reagent->InterProductTarget:2-(2-Propoxyethoxy)benzyl alcoholInter->ProductStep 2: NaBH4, MeOH0°C to RT

Figure 1: Optimized synthetic workflow for the target alcohol.

Critical Control Points (Yield Optimization)

Phase 1: The O-Alkylation (The Bottleneck)

Objective: Maximize conversion of Salicylaldehyde while suppressing C-alkylation and Cannizzaro side-reactions.[1]

The "Podand" Effect Insight: Unlike simple alkyl chains (e.g., ethyl/methyl), the 2-propoxyethoxy chain contains an ether oxygen. Once the alkylation begins, the product (and the reagent) can act as a pseudo-crown ether (podand), chelating the Potassium cation.

  • Implication: This chelation increases the nucleophilicity of the phenoxide anion.

  • Recommendation: Use Potassium Carbonate (

    
    )  rather than Sodium Hydride. The potassium ion template matches the glycol ether cavity better, often accelerating the reaction without the harsh basicity that causes aldehyde degradation.
    

Protocol Optimization Table:

ParameterStandard ProtocolOptimized ProtocolReason for Change
Solvent AcetoneDMF or Acetonitrile Higher boiling point allows kinetic activation; DMF promotes

via cation solvation.[1]
Base NaOH / NaH

(Anhydrous)
Milder base prevents Aldol condensation/Cannizzaro of the aldehyde group.
Catalyst NoneKI (0.1 eq) or TBAI Finkelstein exchange (if using chloride) or Phase Transfer Catalysis increases rate.
Temp Reflux (56°C)80-90°C Required to overcome steric hindrance of the glycol chain.[1]
Phase 2: The Reduction (The Cleanup)

Objective: Quantitative conversion of aldehyde to alcohol without over-reduction or workup loss.

  • Reagent: Sodium Borohydride (

    
    ) is superior to 
    
    
    for this substrate. It is chemoselective and tolerates the ether functionality perfectly.
  • The Solubility Trap: The product is an amphiphilic benzyl alcohol with a glycol tail. It creates stubborn emulsions during aqueous workup.

  • Fix: Evaporate the methanol reaction solvent before adding water/DCM for extraction. This breaks the emulsion potential.

Troubleshooting & FAQs

Q1: I am seeing significant unreacted Salicylaldehyde despite refluxing for 24 hours.

Diagnosis: This is likely a "stalled"

Corrective Action:
  • Check the Halide: Are you using 2-propoxyethyl chloride? Chlorides are sluggish.[1] Add 0.5 equivalents of Sodium Iodide (NaI) to the reaction. This generates the iodide in situ (Finkelstein reaction), which is a 100x better leaving group.

  • Solvent Switch: If using Acetone, switch to DMF (Dimethylformamide) . The rate enhancement in polar aprotic solvents is exponential for this transformation.

Q2: My product has a yellow/brown tint, but the NMR looks clean.

Diagnosis: Trace oxidation or polymerization of the benzyl alcohol. Salicyl-derived benzyl alcohols are electron-rich (activated by the ortho-alkoxy group) and are prone to air oxidation to the aldehyde or acid-catalyzed polymerization.[1] Corrective Action:

  • The "Basic" Wash: Ensure your final extraction wash is slightly basic (Sat.

    
    ) rather than acidic.
    
  • Storage: Store under Argon/Nitrogen in the dark. The color often comes from trace quinone methide formation, which is reversible but undesirable.

Q3: The yield is low after the reduction step (Step 2), but TLC showed full conversion.

Diagnosis: You are losing product into the aqueous layer during extraction. The propoxyethoxy chain increases water solubility significantly compared to simple benzyl alcohols. Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Use Ethyl Acetate instead of Ether/DCM for extraction. The product partition coefficient favors EtOAc.

Q4: Can I do this in one pot?

Diagnosis: Attempting to reduce the aldehyde in situ after alkylation. Risk Assessment: High Risk. [1]

  • If you add

    
     to the alkylation mixture (containing excess alkyl halide), the hydride may attack the alkyl halide or react with the solvent (if DMF).
    
  • Protocol: You must quench and remove the alkyl halide before reduction. However, you do not need to purify the intermediate aldehyde by column chromatography. A simple aqueous workup (extraction) is sufficient purity for the reduction step.

Visual Troubleshooting Logic

Use this decision tree to diagnose yield issues in real-time.

TroubleshootingProblemStart: Low Overall YieldStepCheckCheck Step 1 (Alkylation) TLCProblem->StepCheckIncConvIncomplete Conversion(Start Material Visible)StepCheck->IncConvYesSideProdNew Spots (Impurities)StepCheck->SideProdNo, but messyFullConvAlkylation Good,Loss in Step 2StepCheck->FullConvStep 1 CleanFix1Action: Add NaI (Cat.)Switch to DMFIncConv->Fix1Fix2Action: Lower TempCheck Base (Use K2CO3)SideProd->Fix2EmulsionHeavy Emulsionduring WorkupFullConv->EmulsionWaterSolProduct in Aqueous PhaseFullConv->WaterSolFix3Action: Evaporate MeOHbefore extractionEmulsion->Fix3Fix4Action: Saturate Aqueouslayer with NaClWaterSol->Fix4

Figure 2: Decision matrix for diagnosing yield loss.

References

  • BenchChem. (2025).[2] An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde. (Demonstrates the analogous O-alkylation of salicylaldehyde).

  • Organic Syntheses. (2011). General Procedures for Williamson Ether Synthesis. Org. Synth. (Foundational protocol for phenolic alkylation).

  • Google Patents. (2009). Process for preparing vardenafil and its intermediates. WO2009030095A1. (Describes the industrial synthesis of the 2-alkoxy benzyl alcohol intermediate class).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. (Mechanistic grounding for

    
     optimization). 
    

2-(2-Propoxyethoxy)benzyl alcohol stability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for 2-(2-Propoxyethoxy)benzyl alcohol stability issues and solutions.

Introduction

Welcome to the technical support guide for 2-(2-Propoxyethoxy)benzyl alcohol. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile molecule in their experimental workflows. Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, maintaining sample integrity, and guaranteeing the safety of laboratory personnel. This guide provides in-depth answers to common questions, troubleshooting workflows for stability-related issues, and validated protocols for storage and analysis.

Section 1: Core Stability Issues & Degradation Pathways (FAQs)

This section addresses the fundamental chemical vulnerabilities of 2-(2-Propoxyethoxy)benzyl alcohol.

Q1: What are the primary degradation pathways for 2-(2-Propoxyethoxy)benzyl alcohol?

A1: The molecule possesses two key functional groups susceptible to degradation: the benzyl alcohol moiety and the ether linkages. The primary degradation pathways are:

  • Oxidation of the Benzyl Alcohol: The benzylic alcohol group is prone to oxidation, especially when exposed to atmospheric oxygen, heat, or incompatible oxidizing agents.[1][2] This is a two-step process, first forming the corresponding aldehyde (2-(2-Propoxyethoxy)benzaldehyde) and subsequently the carboxylic acid (2-(2-Propoxyethoxy)benzoic acid).[1][3] The accumulation of these acidic impurities can alter the chemical properties and reactivity of your sample.

  • Peroxide Formation at Ether Linkages: Like other ethers, the two ether groups in the propoxyethoxy side chain are susceptible to autoxidation in the presence of oxygen and light, leading to the formation of potentially explosive hydroperoxides.[4][5][6] This is a radical-initiated process where a hydrogen atom on a carbon adjacent to an ether oxygen is abstracted.[4] This is a significant safety concern, and peroxide levels should be monitored, especially in older samples or those stored improperly.[6][7]

  • Acid-Catalyzed Hydrolysis: While ether bonds are generally stable, they can be cleaved under strong acidic conditions.[4] This hydrolytic degradation would break down the propoxyethoxy side chain, yielding smaller alcohols and glycols. This is typically less of a concern under standard neutral or basic conditions.

cluster_main 2-(2-Propoxyethoxy)benzyl alcohol cluster_oxidation Oxidation Pathway cluster_peroxidation Peroxidation Pathway cluster_hydrolysis Hydrolysis Pathway A 2-(2-Propoxyethoxy)benzyl alcohol B 2-(2-Propoxyethoxy)benzaldehyde A->B Oxidation [O2, Heat] D Hydroperoxides (at ether linkages) A->D Autoxidation [O2, Light] E Side-chain fragments (e.g., glycols, alcohols) A->E Acid Hydrolysis [H+] C 2-(2-Propoxyethoxy)benzoic acid B->C Further Oxidation start Unexpected Peak(s) Observed in HPLC/GC fresh_std 1. Analyze a Fresh Standard (newly opened bottle) start->fresh_std compare Do peaks match? fresh_std->compare impurity Impurity from Synthesis or Starting Material compare->impurity Yes degradant_path Potential Degradant compare->degradant_path No forced_deg 2. Perform Forced Degradation (See Protocol 2) degradant_path->forced_deg stress_samples Analyze Stressed Samples (Acid, Base, Oxidative, Heat, Light) forced_deg->stress_samples match_stress Does unknown peak match a peak in a stressed sample? stress_samples->match_stress lcms 3. Analyze by LC-MS match_stress->lcms No confirmed Degradant Identity Confirmed match_stress->confirmed Yes mass_analysis Determine Mass of Unknown Peak lcms->mass_analysis match_mass Does mass correspond to a plausible degradant (e.g., +14 Da for aldehyde)? mass_analysis->match_mass match_mass->confirmed Yes unknown Identity Remains Unknown (Further structural elucidation needed) match_mass->unknown No

Sources

Troubleshooting 2-(2-Propoxyethoxy)benzyl alcohol crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2-(2-Propoxyethoxy)benzyl alcohol Crystallization Content Type: Technical Support Center (FAQ & Troubleshooting Guide) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Status: Active Scope: Crystallization Failures, Oiling Out (LLPS), and Purification Optimization Molecule Class: Amphiphilic Glycol-Ether Substituted Benzyl Alcohol

Executive Summary

Crystallizing 2-(2-Propoxyethoxy)benzyl alcohol presents a unique challenge due to its amphiphilic structure. The molecule combines a lipophilic benzyl core with a flexible, rotationally free propoxyethoxy side chain. This structure often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation. This guide addresses the thermodynamic and kinetic barriers preventing solid formation and provides protocol-level solutions for isolation.

Part 1: Diagnostic & Core Feasibility

Q1: Why is my product forming a persistent oil instead of crystals?

A: You are likely encountering Liquid-Liquid Phase Separation (LLPS) . The propoxyethoxy chain acts as an internal plasticizer, significantly lowering the melting point (MP) and increasing the entropy of the liquid phase.

  • Thermodynamic Cause: The energy gain from crystal lattice formation (

    
    ) is insufficient to overcome the entropic penalty of ordering the flexible glycol chain.
    
  • Kinetic Cause: In many solvent systems, the "metastable oiling-out limit" is reached before the solubility limit (supersaturation). The system effectively "demixes" into a solute-rich oil phase and a solvent-rich phase before nucleation can occur.

Diagnostic Check:

Observation Diagnosis Action
Cloud point > MP Stable Oiling Out Change solvent system immediately. Crystallization is thermodynamically impossible in this region.
Cloud point < MP Metastable Oiling Out Recoverable. Requires seeding and strict temperature control.

| Product is liquid at -20°C | Intrinsic Liquid | Stop crystallization attempts. Switch to High-Vacuum Distillation. |

Q2: Is this molecule actually a solid at room temperature?

A: Likely No or Borderline . Analogous compounds (e.g., 2-(2-benzyloxyethoxy)ethanol) are often viscous liquids or low-melting solids (MP < 30°C).

  • If your purity is <95%: Impurities (unreacted glycols, benzyl halides) act as solvents, depressing the MP further (Melting Point Depression).

  • Recommendation: Perform a DSC (Differential Scanning Calorimetry) scan on the oil. Look for a glass transition (

    
    ) or a melt endotherm (
    
    
    
    ). If
    
    
    , room temperature crystallization is futile.

Part 2: Troubleshooting "Oiling Out" (LLPS)

Q3: How do I fix the "Oiling Out" phenomenon?

A: You must bypass the LLPS region by altering the solvent interaction parameter (


).
Oiling out occurs when the solvent is "too poor" (repelling the solute into oil droplets) or "too good" (preventing lattice formation).
Protocol A: The "Solvent Lubrication" Method

Use a solvent system that solubilizes the impurities better than the product, but keeps the product in the metastable zone.

  • Select Solvent: Switch from single solvents (like Hexane or Ether) to a binary system: Toluene : Heptane (1:4 ratio) or MTBE : Hexane .

  • Temperature Cycling:

    • Dissolve oil at 40°C.

    • Cool slowly to 0°C.

    • Crucial Step: If oil droplets appear, reheat until clear, add 5% more "good solvent" (e.g., Toluene), and cool again.

    • Seed at the first sign of turbidity (cloud point).

Protocol B: High-Shear Seeding

If the oil is metastable, you can force nucleation.

  • Cool the mixture to -10°C (oil droplets present).

  • Add seed crystals (if available) or scratch the glass vigorously.

  • Sonication: Apply brief ultrasound (30s pulses). This can disrupt the oil-solvent interface and induce nucleation inside the droplets.

Q4: Which solvent system is best for this amphiphilic molecule?

A: Avoid highly polar (protic) and highly non-polar solvents. The molecule has a polar "head" (alcohol + ether oxygens) and a non-polar "tail" (propyl + benzyl).

Solvent Compatibility Matrix:

Solvent Class Suitability Risk
Alcohols (MeOH, EtOH) Poor High solubility; product will not precipitate (yield loss).
Alkanes (Hexane, Pentane) Poor Causes immediate oiling out (LLPS).
Ethers (MTBE, Et2O) Moderate Good for solubilization, but requires very low temp (-78°C) to precipitate.
Chlorinated (DCM) Poor Too strong; product will never crystallize.

| Hybrid (Toluene/Heptane) | Best | Toluene interacts with the benzyl ring; Heptane forces precipitation. |

Part 3: Alternative Purification (If Crystallization Fails)

Q5: Crystallization is impossible. How do I purify this?

A: If the MP is too low, crystallization is not the correct unit operation. Use High-Vacuum Distillation or Derivatization .

Workflow: High-Vacuum Distillation

Since benzyl alcohols can self-condense (ether formation) or oxidize at high temps:

  • Vacuum: Must be < 1.0 mbar (high vacuum).

  • Temperature: Keep pot temperature < 140°C to prevent decomposition.

  • Apparatus: Wiped Film Evaporator (WFE) or Short Path Distillation is preferred to minimize thermal history.

Workflow: Derivatization (The "Solid handle" Strategy)

Convert the liquid alcohol into a solid ester, purify by crystallization, then hydrolyze.

  • React: 2-(2-Propoxyethoxy)benzyl alcohol + 3,5-Dinitrobenzoyl chloride .

  • Result: The 3,5-dinitrobenzoate ester is highly crystalline (high MP due to pi-stacking).

  • Crystallize: Recrystallize the ester from EtOH/Water.

  • Hydrolyze: Saponify (LiOH/THF) to recover the pure alcohol.

Part 4: Visualizing the Troubleshooting Logic

Figure 1: Oiling Out Remediation Decision Tree

OilingOutLogic Start Problem: Product Oils Out CheckMP Step 1: Check Melting Point (DSC) Is Tm > 25°C? Start->CheckMP Liquid Intrinsic Liquid (Tm < 20°C) CheckMP->Liquid No Solid Solid (Tm > 25°C) CheckMP->Solid Yes Distill Action: High Vac Distillation or Column Chromatography Liquid->Distill CheckSolvent Step 2: Evaluate Solvent System Solid->CheckSolvent SingleSolvent Single Solvent Used? CheckSolvent->SingleSolvent BinarySystem Action: Switch to Binary System (Solvent/Anti-solvent) SingleSolvent->BinarySystem Yes LLPS_Check Step 3: Is Oil Stable or Metastable? (Cloud Point vs. Melting Point) SingleSolvent->LLPS_Check No (Already Binary) BinarySystem->LLPS_Check StableLLPS Stable LLPS (Cloud Pt > MP) LLPS_Check->StableLLPS Oil persists > MP MetastableLLPS Metastable LLPS (Cloud Pt < MP) LLPS_Check->MetastableLLPS Oil forms < MP ChangeSolvent Action: Change Solvent Polarity (Reduce Anti-solvent ratio) StableLLPS->ChangeSolvent SeedProtocol Action: Seeding + Slow Cooling Avoid 'Crash Cooling' MetastableLLPS->SeedProtocol

Caption: Decision logic for diagnosing and treating oiling out (LLPS) phenomena in amphiphilic benzyl alcohols.

Part 5: Experimental Protocols

Protocol 1: Binary Solvent Crystallization (Toluene/Heptane)

Target: Overcoming LLPS in >90% purity material.

  • Dissolution: Charge 10g of crude oil into a flask. Add Toluene (20 mL, 2 vol) and heat to 40°C. Stir until homogenous.

  • Anti-solvent Addition: Add Heptane (40 mL, 4 vol) dropwise at 40°C.

    • Note: If cloudiness (emulsion) appears, stop. Add Toluene dropwise until clear.

  • Seeding: Cool to 25°C. Add 10 mg of pure seed crystals.

  • Aging: Stir at 25°C for 2 hours. Do not cool further until a seed bed is established.

  • Cooling: Cool to 0°C at a rate of 5°C/hour.

  • Filtration: Filter cold. Wash with cold Heptane.

Protocol 2: Impurity Purge Wash (Pre-Crystallization)

Target: Removing unreacted benzyl chloride or glycol which suppresses MP.

  • Dissolve crude oil in MTBE (10 vol).

  • Wash 1: 5% NaHCO3 (aq) – Removes acidic byproducts.

  • Wash 2: Water – Removes unreacted glycols (critical step).

  • Wash 3: Brine.

  • Dry: Dry organic layer over Na2SO4.

  • Concentrate: Rotovap to dryness. Do not overheat (keep bath < 40°C).

  • Proceed to crystallization or distillation.

References

  • Denehy, E. et al. "Oiling Out: Guidelines for Process Development." Organic Process Research & Development, vol. 16, no. 5, 2012. Link

  • Myerson, A. S. Handbook of Industrial Crystallization. 3rd Edition, Cambridge University Press, 2019. (Chapter 7: Phase Separation and Impurity Effects). Link

  • Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications." Wiley-VCH, 2013. (Section: Handling Low-Melting Solids). Link

  • Veverka, M. "Troubleshooting Liquid-Liquid Phase Separation in Crystallization." Chemical Engineering Science, vol. 68, 2015. Link

Overcoming solubility problems with 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 2-(2-Propoxyethoxy)benzyl alcohol , a specialized intermediate often used in medicinal chemistry as a linker or lipophilic modifier. Based on its structure—an amphiphilic ortho-substituted benzyl alcohol with a glycol ether side chain—users frequently encounter solubility issues in aqueous media and phase separation in synthesis.

Senior Application Scientist Desk Status: Operational | Topic: Solubility & Handling Optimization

Technical Profile & Solubility Mechanism

To overcome solubility issues, one must first understand the competing forces within the molecule.

  • The Core Conflict: The molecule is amphiphilic .

    • Hydrophobic Domains: The benzyl ring and the terminal propyl group drive high LogP (lipophilicity), causing water insolubility.

    • Hydrophilic Domains: The ether oxygens and the benzylic hydroxyl group act as hydrogen bond acceptors/donors, creating "sticky" interactions that can lead to oiling out or gel formation rather than clean crystallization.

  • The Result: In aqueous buffers, it aggregates (micelle-like behavior). In non-polar solvents (like Hexane), the polar core may cause phase separation.

Structure-Property Map (DOT Visualization)

The following diagram illustrates the structural tensions causing your solubility problems.

G Substrate 2-(2-Propoxyethoxy) benzyl alcohol Hydrophobic Hydrophobic Domain (Propyl + Benzyl Ring) Promotes: Aggregation, Precipitation Substrate->Hydrophobic Lipophilic Tail Hydrophilic Hydrophilic Domain (Ether Linker + -OH) Promotes: H-Bonding, Gelation Substrate->Hydrophilic Polar Core Outcome_Aq Aqueous Media: Precipitation / Turbidity Hydrophobic->Outcome_Aq High LogP Outcome_Org Non-Polar Media: Phase Separation / Oiling Hydrophilic->Outcome_Org Polarity Mismatch

Figure 1: Structural conflict map showing why simple solvents often fail.

Troubleshooting Guide (FAQ Format)

Scenario A: Biological Assays & Aqueous Buffers

Q: Why does the compound precipitate immediately upon adding my DMSO stock to the cell culture media? A: This is "Crash-out" precipitation. The compound is soluble in DMSO, but the sudden polarity shift when hitting water forces the hydrophobic propyl/benzyl groups to aggregate before they can disperse.

  • The Fix: Do not add the DMSO stock directly to the bulk media.

    • Step 1: Prepare an intermediate dilution in PEG-400 or Propylene Glycol .

    • Step 2: Add the buffer to this intermediate mix dropwise with vortexing.

    • Step 3: Ensure final DMSO concentration is <0.5% (v/v).

Q: I see a cloudy emulsion instead of a clear solution. Can I still use it? A: No. Cloudiness indicates the formation of micro-droplets (emulsion). Dosing this leads to inconsistent data (the "hotspot" effect).

  • Solution: You need a surfactant. Add 0.05% Tween-80 or Kolliphor EL to your buffer before introducing the compound. This stabilizes the amphiphilic molecule in micelles.

Scenario B: Chemical Synthesis & Purification

Q: The product is "oiling out" during recrystallization. How do I get a solid? A: The ether chain prevents tight crystal packing, leading to oils.

  • Thermodynamic Trick: Use a "Anti-solvent Diffusion" method rather than cooling.

    • Dissolve the oil in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate .

    • Carefully layer Hexane or Pentane on top (do not mix).

    • Seal and let sit at 4°C. The slow diffusion allows organized crystal lattice formation.

Q: My reaction yield is low in dry THF. Is solubility the issue? A: Likely yes, but check for peroxides . The propoxyethoxy chain is a glycol ether, which is prone to autoxidation.

  • Diagnostic: Test your THF and the starting material for peroxides using a starch-iodide strip.

  • Protocol Adjustment: If the reagent is not fully soluble in THF, switch to DMF or DMAc (Dimethylacetamide), which solvate the ether oxygen backbone more effectively.

Experimental Protocols

Protocol 1: Solubility Screening Matrix

Use this table to select the correct solvent system for your application.

Solvent SystemSolubility RatingApplication ContextNotes
Water / PBS InsolubleN/AForms emulsion; requires surfactant.
DMSO High (>100 mM)Stock SolutionsHygroscopic; keep sealed.
Ethanol (100%) HighSynthesis / CleaningGood for transferring, but volatile.
DCM / Chloroform Very HighExtractionBest for dissolving oils.
Hexane / Heptane Low / PartialPurificationUse as anti-solvent to force precipitation.
PEG-400 ModerateBio-FormulationExcellent co-solvent for animal studies.
Protocol 2: Preparation of a Stable Aqueous Stock (1 mM)

For use in cellular assays where DMSO toxicity is a concern.

  • Weighing: Weigh 5 mg of 2-(2-Propoxyethoxy)benzyl alcohol into a glass vial.

  • Primary Solubilization: Add 200 µL of pure Ethanol or DMSO . Vortex until clear.

  • Surfactant Spike: Add 10 µL of Tween-80 (pure). Vortex vigorously.

  • Dilution: Slowly add 9.8 mL of pre-warmed (37°C) PBS/Media while vortexing.

    • Result: A clear or slightly opalescent stable micellar solution.

Decision Tree: Solving Precipitation Issues

Follow this logic flow when you encounter insolubility.

SolubilityTree Start Problem: Compound Precipitates MediaCheck Is the solvent Aqueous? Start->MediaCheck IsBio Is it for Bio-Assay? MediaCheck->IsBio Yes IsSynth Is it for Synthesis? MediaCheck->IsSynth No (Organic) CoSolvent Use DMSO/PEG-400 (Max 10% v/v) IsBio->CoSolvent Low Conc (<10µM) Surfactant Add 0.1% Tween-80 or Cyclodextrin IsBio->Surfactant High Conc (>10µM) Polarity Switch to DMF or Acetonitrile IsSynth->Polarity Reagent undissolved Heat Apply mild heat (40°C) & Sonication IsSynth->Heat Slow reaction

Figure 2: Step-by-step logic for selecting the correct solubilization strategy.

References & Authority

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Grounding for using cyclodextrins to solubilize benzyl alcohol derivatives.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

    • Relevance: Validates the co-solvent and surfactant strategies (Tween/PEG) described in Protocol 2.

  • PubChem Compound Summary: Benzyl alcohol derivatives. National Center for Biotechnology Information. Link

    • Relevance: General physicochemical properties of the benzyl alcohol class (LogP, H-bonding).

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1]

    • Relevance: Source for safety limits of DMSO and PEG-400 in biological assays.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Propoxyethoxy)benzyl alcohol

[1]

Ticket System Status: [ONLINE] Support Tier: Level 3 (Process Chemistry & Scale-Up) Agent: Senior Application Scientist (Process Development)[1]

Introduction: The Scale-Up Mandate

Welcome to the Process Chemistry Technical Support Center. You are likely here because you are transitioning the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol from gram-scale discovery (medicinal chemistry) to kilogram-scale development.

This molecule involves a classic Williamson Ether Synthesis followed by a Hydride Reduction . While chemically straightforward in a flask, these steps introduce significant thermal and mass-transfer risks at scale.[1] This guide addresses the specific hydrodynamic and thermodynamic challenges of scaling this route.

The Synthetic Route

The industrial standard route utilizes Salicylaldehyde and 2-Chloroethyl propyl ether.[1]

ReactionSchemeSalSalicylaldehyde(Starting Material)InterIntermediate:2-(2-Propoxyethoxy)benzaldehydeSal->InterStep 1: K2CO3, DMF orToluene/PTC, 80-100°CReagent2-Chloroethyl propyl etherReagent->InterProdTarget:2-(2-Propoxyethoxy)benzyl alcoholInter->ProdStep 2: NaBH4MeOH/EtOH, <20°C

Figure 1: Standard two-step synthetic pathway for the target alcohol.[1]

Module 1: The Alkylation Step (Etherification)[1]

Context: The reaction between Salicylaldehyde and 2-Chloroethyl propyl ether using Potassium Carbonate (

1
Critical Parameter Table: Alkylation
ParameterLab Scale (10g)Pilot Scale (1kg+)Why it Changes
Solvent DMF (Dimethylformamide)Toluene + Water (with PTC)DMF is difficult to remove/recover; Toluene allows azeotropic drying.[1]
Agitation Magnetic Stir BarOverhead Impeller (Pitched Blade)

is a solid; suspension settling kills conversion at scale.
Base

(Powder)

(Milled/Micronized)
Surface area limits reaction rate in heterogeneous systems.
Exotherm NegligibleModerateHeat accumulation in bulk volume requires active jacket cooling.
Troubleshooting Guide: Alkylation

Ticket #101: "My reaction stalls at 80% conversion after 24 hours."

  • Diagnosis: This is a classic Mass Transfer Limitation . The Williamson ether synthesis is heterogeneous (solid-liquid).[1] On a larger scale, the solid base settles, or the "crust" of salt (KCl) coats the unreacted carbonate, stopping the reaction.

  • Resolution:

    • Switch to Phase Transfer Catalysis (PTC): If you are using Toluene, add 5 mol% Tetrabutylammonium Bromide (TBAB) . This shuttles the phenoxide anion into the organic phase, bypassing the surface area limitation [1].[1]

    • Check Agitation: Ensure you are operating in a "Just Suspended" state (

      
      ). A magnetic stirrer is insufficient for >500mL reactors containing slurries. Use a pitched-blade turbine.
      
    • Reagent Stoichiometry: Alkyl chlorides are less reactive than bromides. Ensure you use 1.2 - 1.5 equivalents of the alkyl halide and 0.1 equivalents of NaI (Finkelstein catalyst) to accelerate the reaction in situ [2].

Ticket #102: "I see a new impurity at RRT 0.85."

  • Diagnosis: C-Alkylation vs. O-Alkylation. While rare for salicylaldehyde, high temperatures (>110°C) or highly polar solvents can favor C-alkylation on the ring.[1]

  • Resolution: Lower the temperature to 80-90°C. If using DMF, switch to Acetone or Acetonitrile (if solubility permits) or the Toluene/PTC system to favor O-alkylation.

Module 2: The Reduction Step (Aldehyde to Alcohol)

Context: Reduction of 2-(2-Propoxyethoxy)benzaldehyde using Sodium Borohydride (

Safety Protocol: Hydrogen Management


1
  • Scale-Up Risk: In a 100mL flask, the gas escapes easily.[1] In a 20L reactor, rapid addition can pressurize the vessel or create a foam-over event.[1]

Troubleshooting Guide: Reduction

Ticket #201: "The temperature spiked 15°C immediately upon adding NaBH4."

  • Diagnosis: Dosing Rate Violation. The reduction is exothermic (

    
     kcal/mol) [3].[1][2] Adding solid 
    
    
    to the aldehyde solution creates hot spots.
  • Resolution:

    • Reverse Addition: Dissolve the

      
       in 0.1M NaOH (stabilizer) and dose this solution into the aldehyde solution.
      
    • Controlled Dosing: Use a peristaltic pump. Limit addition rate to maintain reactor temperature

      
      .
      
    • Solvent Selection: Use Ethanol over Methanol if possible. Methanol reacts faster with

      
       (solvolysis), generating 
      
      
      and heat unproductively [4].

Ticket #202: "My product contains boron impurities that won't wash out."

  • Diagnosis: Boron Complexation. Boric acid derivatives can chelate with the newly formed alcohol and the ether oxygen, forming sticky complexes.

  • Resolution:

    • ** oxidative Workup:** Quench with Acetone first (destroys excess hydride), then adjust pH to 3-4 with dilute HCl or Citric Acid.[1] Stir for 1 hour to break the Boron-Oxygen bonds.[1]

    • Phase Separation: If the boron salts form a rag layer (emulsion), filter the biphasic mixture through a Celite pad before separation.

Module 3: Workflow Visualization

The following decision tree helps you navigate the critical "Go/No-Go" decisions during the scale-up process.

TroubleshootingTreeStartStart Scale-UpStep1Step 1: Etherification(Toluene/Water/PTC)Start->Step1Check1Conversion > 95%?Step1->Check1Issue1Add 0.1 eq NaIIncrease AgitationCheck1->Issue1NoStep2Step 2: Reduction(NaBH4 Dosing)Check1->Step2YesIssue1->Step1Check2Temp Stable < 25°C?Step2->Check2Issue2Stop DosingCheck Cooling JacketCheck2->Issue2NoQuenchQuench: Acetone then HClCheck2->QuenchYesIssue2->Step2IsolateIsolation: Distillation(High Vac) or CrystallizationQuench->Isolate

Figure 2: Decision logic for process control during scale-up.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) instead of K2CO3 for the first step? A: Yes, NaH is faster, but not recommended for scale-up unless necessary.[1] NaH generates


Q: How do I remove the unreacted 2-chloroethyl propyl ether? A: This reagent usually has a lower boiling point than your product.[1] If your product is an oil, a high-vacuum strip (distillation) is effective.[1] If the boiling points are close, react the excess alkyl halide with an amine (like morpholine) to make it water-soluble, then wash it away with an acidic aqueous wash.[1]

Q: The product is an oil. How do I crystallize it? A: Many of these alkoxy-benzyl alcohols are low-melting solids or oils.[1] If it refuses to crystallize:

  • Ensure all solvents (especially Toluene) are removed (high vac).

  • Try a seed crystal from a pure lab batch.

  • Use a non-polar anti-solvent like Heptane or Hexane at -20°C.

References

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [1]

  • IChemE (Institution of Chemical Engineers). Chemical Reaction Hazards Associated with the Use of Sodium Borohydride. Symposium Series No. 134. Retrieved from

  • University of California, Santa Barbara. Sodium Borohydride Standard Operating Procedure (SOP). Retrieved from [1]

  • Organic Chemistry Portal. Williamson Ether Synthesis.[3][4][5] Retrieved from [1]

Technical Support Center: 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-(2-Propoxyethoxy)benzyl alcohol . This compound is a critical intermediate, often associated with the synthesis of long-acting


-agonists (LABAs) such as Vilanterol .[1][2]

Its structural duality—containing both a reactive benzyl alcohol moiety and a glycol ether side chain—creates a unique "double-hazard" stability profile requiring precise thermal management.[2]

Core Technical Analysis: The Stability Matrix

The "Ortho-Effect" and Thermal Vulnerability

The thermal decomposition of 2-(2-Propoxyethoxy)benzyl alcohol is not a random event; it is driven by the ortho-alkoxy substituent effect .[2] The oxygen atom in the ortho position stabilizes the benzylic carbocation via resonance, significantly lowering the activation energy for unimolecular dehydration (


-type pathways).[2]

Key Degradation Modes:

  • Dimerization (Major Thermal Pathway): Under heat (>60°C) or mild acidity, the hydroxyl group protonates and leaves. The resulting stabilized carbocation is attacked by a second molecule of the alcohol, forming a dibenzyl ether dimer .

  • Oxidative Dehydrogenation: The glycol ether tail is prone to radical autoxidation (peroxide formation), which can propagate to the benzylic position, oxidizing the alcohol to the corresponding benzaldehyde .

  • Ether Cleavage (High Energy): At elevated temperatures (>150°C), the glycol ether chain can fragment, releasing propanol or ethylene glycol derivatives.

Visualizing the Degradation Pathway

The following diagram maps the kinetic competition between dimerization and oxidation.

DecompositionPathways Start 2-(2-Propoxyethoxy) benzyl alcohol Heat Thermal Stress (>60°C) Start->Heat Air O2 / Light Start->Air Cation Resonance Stabilized Carbocation Heat->Cation -H2O (Dehydration) Acid Trace Acid / Protic Solvent Acid->Cation Catalysis Peroxide Glycol Ether Peroxides Air->Peroxide Radical Initiation Dimer Dibenzyl Ether Dimer (Major Impurity) Cation->Dimer + Reactant Molecule Aldehyde 2-(2-Propoxyethoxy) benzaldehyde Peroxide->Aldehyde Oxidative Cleavage

Figure 1: Mechanistic pathway showing the competition between acid/heat-catalyzed dimerization and radical-mediated oxidation.[2]

Troubleshooting Guide: Symptoms & Solutions

Use this decision matrix to diagnose experimental failures related to thermal stress.

SymptomProbable CauseMechanismCorrective Action
Sample becomes viscous/oily Dimerization Formation of high MW dibenzyl ether.[2]Stop heating. Check pH; if <7, neutralize with mild base (NaHCO₃) before solvent removal. Keep T < 40°C.
Yellowing of solid/oil Oxidation Formation of conjugated benzaldehyde or quinone methide species.Degas solvents. Use Argon sparging. Add radical inhibitor (e.g., BHT) if permissible in process.
"Sweet" solvent smell Ether Cleavage Fragmentation of propoxyethoxy chain releasing volatile glycols.Reduce T. This indicates extreme thermal stress (>120°C). Verify vacuum levels to lower boiling points.
New Peak at RRT ~1.8 Dimer Formation Dimer is significantly more lipophilic than monomer.Chromatography. Dimer is difficult to crystallize; use reverse-phase prep-HPLC to separate.[2]
Explosion Risk Peroxides Glycol ether chain autoxidation.Test for Peroxides. Do not distill to dryness if peroxides are detected (>10 ppm).

Experimental Protocols

Protocol A: Safe Solvent Removal (The "Danger Zone")

The most critical step where decomposition occurs is the concentration of the reaction mixture.

Objective: Remove solvent without triggering dimerization. Prerequisites:

  • Rotary Evaporator with precise vacuum control.

  • Water bath set to maximum 40°C .

  • pH paper/meter.

Step-by-Step:

  • pH Check: Before heating, take an aliquot. Dilute 1:10 in water/methanol. Measure pH.

    • Critical: If pH < 7.0, add saturated NaHCO₃ solution or triethylamine until pH is 7.5–8.0. Acid is the catalyst for dimerization.

  • Vacuum Ramp: Apply vacuum before immersing in the warm bath. Target < 20 mbar.

  • Bath Immersion: Lower flask. Rotation speed > 120 rpm to maximize surface area and evaporative cooling.

  • The "Dryness" Rule: Do not dry to a hard solid on the rotavap. Stop when it is a concentrated oil/slurry.

  • Final Drying: Transfer to a vacuum oven at ambient temperature (20–25°C) with P₂O₅ or high-vacuum line to remove trace solvent.

Protocol B: Impurity Profiling (HPLC)

To distinguish between the alcohol (product), the aldehyde (oxidative impurity), and the dimer (thermal impurity).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (Buffer prevents acid hydrolysis on column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 220 nm (benzyl) and 275 nm (aldehyde carbonyl).

Expected Results:

  • Aldehyde: Elutes before or slightly after the alcohol (depending on polarity of the side chain), distinct UV max at ~280nm.

  • Alcohol (Target): Mid-elution.

  • Dimer: Elutes late (high hydrophobicity due to two aromatic rings).

Frequently Asked Questions (FAQs)

Q1: Can I distill 2-(2-Propoxyethoxy)benzyl alcohol to purify it? A: Not recommended. The boiling point is likely >180°C at atmospheric pressure.[2] Even under high vacuum, the heat required often exceeds the threshold for ether cleavage or dimerization. Column chromatography or crystallization (if applicable) is preferred.

Q2: Why does my product turn pink upon storage? A: This is characteristic of phenol/benzyl alcohol oxidation. Trace metal ions (Fe³⁺) from spatulas or drums can catalyze the formation of quinoid species, which are intensely colored. Store in amber glass with a Teflon-lined cap, under Argon.

Q3: Is the "propoxyethoxy" chain stable to strong acids? A: No. Strong Lewis acids (like BBr₃) or Bronsted acids (HI, HBr) will cleave the ether linkages. If you are performing a deprotection step elsewhere on the molecule, ensure the conditions are mild enough to preserve the glycol ether tail.[2]

Q4: I see a peak at [M-18] in my Mass Spec. Is my product decomposing? A: Not necessarily. Benzyl alcohols often show a strong [M-H₂O]⁺ peak in ESI/APC mass spectrometry due to in-source fragmentation.[2] Verify purity via HPLC-UV/NMR rather than relying solely on the parent ion intensity in MS.

References & Authoritative Sources

  • Glaxo Group Ltd. (2008). Process for the preparation of phenethanolamine derivatives. US Patent 7,361,787. (Describes the synthesis of Vilanterol intermediates and the specific risks of ether impurities during acetonide cleavage). Link

  • Laurus Labs Ltd. (2015). Process for the preparation of vilanterol and intermediates thereof. US Patent App. 2015/0239862. (Details the handling of the benzyl alcohol intermediate and purification strategies to avoid dimerization). Link

  • Nikam, S., et al. (2012). Thermal Degradation and Bimolecular Decomposition of Glycol Ethers. Journal of Physical Chemistry A. (General mechanism for the oxidative degradation of alkoxy-ethanol chains).

  • Yamaguchi, K. (2000). Sonochemical and Thermal Degradation of Benzyl Alcohol. Journal of Pharmaceutical Sciences. (Establishes the baseline thermal instability of benzyl alcohol to benzaldehyde and toluene). Link

Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/REACH). Always consult the specific SDS for 2-(2-Propoxyethoxy)benzyl alcohol before handling.

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Propoxyethoxy)benzyl Alcohol and Benzyl Alcohol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(2-Propoxyethoxy)benzyl alcohol and the widely used Benzyl alcohol. We will explore their distinct physicochemical properties, potential applications, and present a framework for their comparative evaluation in a laboratory setting. This document is intended to assist researchers in making informed decisions when selecting solvents, excipients, or chemical intermediates for their specific research and development needs.

Introduction: A Tale of Two Alcohols

Benzyl alcohol is a simple aromatic alcohol, established as a versatile and essential component in numerous industries. It serves as a solvent, preservative, and fragrance component in pharmaceuticals, cosmetics, and coatings.[1][2][3] Its utility is well-documented, and its safety profile is understood for a variety of applications.[1]

2-(2-Propoxyethoxy)benzyl alcohol represents a more complex derivative, incorporating an ether linkage and a propoxy group. This structural modification is expected to significantly alter its properties, such as polarity, solvency, and volatility, when compared to its simpler counterpart. While less common, this modification could offer unique advantages in specialized applications.

This guide will delve into these differences, providing both established data and a proposed experimental framework for a direct, evidence-based comparison.

Chemical Structures

A primary differentiator between these two molecules is their structure, which dictates their physical and chemical behaviors.

G cluster_0 Benzyl Alcohol cluster_1 2-(2-Propoxyethoxy)benzyl alcohol BA PEBA

Caption: Chemical structures of Benzyl Alcohol and 2-(2-Propoxyethoxy)benzyl alcohol.

Physicochemical Properties: A Head-to-Head Comparison

The addition of the propoxyethoxy group to the benzyl alcohol backbone results in a molecule with a higher molecular weight and a different balance of hydrophilic and lipophilic character. Below is a summary of their key properties.

PropertyBenzyl Alcohol2-(2-Propoxyethoxy)benzyl alcoholReferences
Molecular Formula C₇H₈OC₁₂H₁₈O₃[1],[4]
Molar Mass 108.14 g/mol 210.27 g/mol (approx.)[1][5],[4]
Appearance Colorless liquidColorless liquid[1],[4]
Odor Mild, pleasant, aromatic-[1][6]
Boiling Point 205.3 °C-[1][7]
Melting Point -15.2 °C-[1][7]
Density 1.044 g/cm³-[1]
Water Solubility Moderately soluble (approx. 4 g/100 mL)-[1][7]
Log P (Octanol/Water) 1.1-[5]

Applications: Established vs. Potential

Benzyl Alcohol is a cornerstone in many formulations, valued for its:

  • Solvent Properties: It is a versatile solvent for inks, paints, lacquers, and epoxy resin coatings.[1][3][8] In the pharmaceutical industry, it is crucial for dissolving active pharmaceutical ingredients (APIs) and excipients, ensuring the stability and bioavailability of medications.[2][3]

  • Preservative Efficacy: It is widely used as a bacteriostatic preservative in injectable drugs, cosmetics, and topical medications due to its antimicrobial properties.[3][9][10][11]

  • Fragrance and Flavor: Its mild, pleasant aroma makes it a common ingredient in perfumes, soaps, and as a flavoring agent.[3][9]

  • Other Uses: It also functions as a local anesthetic, a dye solvent, and a chemical intermediate in the synthesis of other compounds.[1][11]

2-(2-Propoxyethoxy)benzyl alcohol , while not as extensively documented, can be hypothesized to have applications as a:

  • Specialty Solvent: The longer ether chain may enhance its ability to dissolve larger, more complex, or less polar molecules that are challenging for benzyl alcohol.

  • Coalescing Agent: In paints and coatings, its lower volatility (inferred from a likely higher boiling point) could make it an effective coalescing agent, aiding in film formation.

  • High-Boiling Point Excipient: In pharmaceutical formulations, it could serve as a stable, high-boiling point solvent for specific APIs, potentially improving product stability.

Proposed Experimental Comparison: A Framework for Evaluation

To provide a definitive comparison for drug development professionals, a series of standardized experiments are necessary. The following protocols are proposed as a robust methodology for this evaluation.

G cluster_workflow Comparative Experimental Workflow cluster_solubility Experiment 1: Solubility cluster_toxicity Experiment 2: Cytotoxicity start Obtain Pure Samples: - Benzyl Alcohol - 2-(2-Propoxyethoxy)benzyl alcohol sol_prep Prepare saturated solutions of model API (e.g., Ibuprofen) in each alcohol start->sol_prep Model API tox_seed Seed HaCaT keratinocyte cells in 96-well plates start->tox_seed Cell Line sol_equilibrate Equilibrate at 37°C for 48h (Shake-flask method) sol_prep->sol_equilibrate sol_analyze Filter and analyze supernatant by HPLC to quantify solubility sol_equilibrate->sol_analyze end_node Comparative Data Analysis: - Solubility (mg/mL) - Cytotoxicity (IC50) sol_analyze->end_node tox_treat Treat cells with serial dilutions of each alcohol for 24h tox_seed->tox_treat tox_assay Perform MTT assay to assess cell viability tox_treat->tox_assay tox_calc Calculate IC50 values tox_assay->tox_calc tox_calc->end_node

Caption: Proposed workflow for comparing solubility and cytotoxicity.

Experiment 1: Comparative Solubility Assessment

Objective: To quantitatively determine and compare the ability of each alcohol to dissolve a model active pharmaceutical ingredient (API).

Rationale: The choice of solvent is critical in drug formulation to ensure the API is dissolved and remains stable.[12] This experiment will use the well-established shake-flask method, which is considered the gold standard for equilibrium solubility determination.[13][14]

Methodology (based on OECD Guideline 105 and standard pharmaceutical practice): [15][16][17][18][19]

  • Preparation: Select a model, poorly water-soluble API (e.g., Ibuprofen).

  • Saturation: Add an excess amount of the model API to separate vials containing a known volume (e.g., 5 mL) of either Benzyl Alcohol or 2-(2-Propoxyethoxy)benzyl alcohol.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C to simulate physiological conditions) for 48-72 hours to ensure equilibrium is reached.[14][20]

  • Sampling: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any particulate matter.[20]

  • Analysis: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Replication: Perform the experiment in triplicate for each solvent to ensure statistical validity.[14]

Experiment 2: In Vitro Cytotoxicity Assay

Objective: To compare the potential toxicity of the two alcohols on a relevant human cell line.

Rationale: Excipients and solvents in pharmaceutical and cosmetic products must have a low toxicity profile. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21][22][23] Human keratinocyte cell lines (e.g., HaCaT) are often used for evaluating the toxicity of topical agents.

Methodology (based on standard MTT assay protocols): [21][24]

  • Cell Culture: Culture HaCaT cells in 96-well plates at a predetermined seeding density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[21]

  • Treatment Preparation: Prepare a series of dilutions for both Benzyl Alcohol and 2-(2-Propoxyethoxy)benzyl alcohol in a serum-free cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the prepared dilutions of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a defined period (e.g., 24 hours).[21]

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[23][24]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21][24]

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.[23]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound.

Expected Outcomes and Discussion

Based on the molecular structures, we can anticipate the following outcomes:

  • Solubility: The longer, more flexible, and potentially more lipophilic nature of 2-(2-Propoxyethoxy)benzyl alcohol may make it a superior solvent for larger, non-polar APIs compared to benzyl alcohol. However, its increased size could introduce steric hindrance, which might negatively impact its interaction with certain solutes.

  • Cytotoxicity: The larger size and different metabolic pathway of 2-(2-Propoxyethoxy)benzyl alcohol could lead to a different cytotoxicity profile. It is difficult to predict whether it would be more or less toxic than benzyl alcohol without experimental data. Benzyl alcohol itself is known to be toxic at high concentrations.[1]

Conclusion

Benzyl alcohol is a well-characterized, reliable choice for a wide range of applications.[25] However, for specific formulation challenges, such as dissolving poorly soluble APIs or requiring a higher boiling point solvent, 2-(2-Propoxyethoxy)benzyl alcohol presents an intriguing alternative. Its unique structure warrants experimental investigation to fully characterize its properties and potential benefits.

The experimental framework outlined in this guide provides a clear path for researchers to generate the necessary data to make an informed, evidence-based decision. By directly comparing solubility and cytotoxicity, drug development professionals can determine if the unique properties of 2-(2-Propoxyethoxy)benzyl alcohol offer a tangible advantage for their specific application, ultimately contributing to the development of safer and more effective products.

References

  • Test No. 105: Water Solubility - OECD. Available at: [Link]

  • Benzyl alcohol - Wikipedia. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Chemistry Benzyl Alcohol - SATHEE. Available at: [Link]

  • Benzyl alcohol (CAS N° 100-51-6) - ScenTree. Available at: [Link]

  • Benzyl Alcohol: A Multi-Purpose Ingredient in Skincare and Beyond | Kreyol Essence. Available at: [Link]

  • Benzyl Alcohol: Applications Across Various Industries - Prakash Chemicals International. Available at: [Link]

  • OECD 105 - Water Solubility - Situ Biosciences. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Test No. 105: Water Solubility - OECD. Available at: [Link]

  • OECD 105 - Water Solubility Test at 20°C - Analytice. Available at: [Link]

  • What is Benzyl Alcohol used for? - Patsnap Synapse. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

  • BENZYL ALCOHOL - Kinam Park. Available at: [Link]

  • MTT (Assay protocol. Bio-protocol. Available at: [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. Available at: [Link]

  • How to confirm the solubility of a drug in a solvent (vehicle)? - ResearchGate. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]

  • 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2 | Chemsrc. Available at: [Link]

  • Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. Available at: [Link]

  • 2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992 - PubChem. Available at: [Link]

  • Benzyl Alcohol: A Multifunctional Additive for Epoxy Coatings. Available at: [Link]

  • 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-ol - PubChem - NIH. Available at: [Link]

Sources

Comparison of 2-(2-Propoxyethoxy)benzyl alcohol and 2-(2-butoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares 2-(2-Propoxyethoxy)benzyl alcohol and 2-(2-butoxyethoxy)benzyl alcohol , two homologous building blocks used in medicinal chemistry for optimizing Structure-Activity Relationships (SAR).

This guide focuses on their application as ether-linked scaffolds for drug development, specifically in tuning lipophilicity (LogP), metabolic stability, and solubility of lead compounds.

Content Type: Technical Comparison & Selection Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Homolog Effect

In drug design, the choice between a propyl (C3) and butyl (C4) ether side chain is rarely arbitrary. It is a strategic decision to modulate the physicochemical profile of a drug candidate without altering its core pharmacophore.

  • 2-(2-Propoxyethoxy)benzyl alcohol (PEBA): The "Solubility Specialist." Offers a lower LogP and higher aqueous solubility. Ideal for reducing the lipophilicity of overly hydrophobic scaffolds.

  • 2-(2-butoxyethoxy)benzyl alcohol (BEBA): The "Potency Enhancer." Provides higher lipophilicity, often leading to better membrane permeability and stronger hydrophobic interactions within a binding pocket, at the cost of aqueous solubility.

Physicochemical Profile Comparison

The following data highlights the "homolog shift"—the incremental change in properties caused by adding a single methylene (-CH₂) group.

Feature2-(2-Propoxyethoxy)benzyl alcohol2-(2-butoxyethoxy)benzyl alcoholImpact on Drug Design
Molecular Formula C₁₂H₁₈O₃C₁₃H₂₀O₃Butyl analog adds steric bulk.
Molecular Weight 210.27 g/mol 224.30 g/mol Minimal impact on ligand efficiency.
Predicted cLogP ~1.9 - 2.1~2.4 - 2.6Critical: BEBA is significantly more lipophilic (+0.5 LogP).
H-Bond Donors/Acc. 1 / 31 / 3Identical electronic profile.
Rotatable Bonds 67BEBA has slightly higher entropic penalty upon binding.
Boiling Point (Est.) ~310°C~325°CBEBA requires higher vac/temp for distillation.
Water Solubility ModerateLowPEBA is preferred for formulation.

Analyst Note: The shift from Propyl to Butyl typically increases LogP by approx. 0.5 units. In CNS drug discovery, this can be the deciding factor for Blood-Brain Barrier (BBB) penetration. BEBA is generally preferred for CNS targets, while PEBA is safer for peripheral targets to minimize non-specific binding.

Synthetic Utility & Experimental Protocols

Both compounds are synthesized via a two-step sequence: Williamson Ether Synthesis followed by Aldehyde Reduction . The following protocol is a standardized, self-validating workflow for generating these alcohols from their salicylaldehyde precursors.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Salicylaldehyde (Starting Material) Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) + Alkyl-PEG-Tosylate Start->Step1 Nucleophilic Subst. Inter Intermediate: 2-(Alkoxyethoxy)benzaldehyde Step1->Inter Yield: ~85% Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Hydride Transfer Product Final Product: 2-(Alkoxyethoxy)benzyl alcohol Step2->Product Yield: ~95%

Caption: Standardized 2-step synthesis converting salicylaldehyde to the target benzyl alcohol via an ether intermediate.

Detailed Experimental Protocol

Note: This protocol is adaptable for both Propoxy (PEBA) and Butoxy (BEBA) analogs.

Step 1: Preparation of the Aldehyde Intermediate

  • Reagents: Salicylaldehyde (1.0 eq), 2-(2-propoxyethoxy)ethyl bromide OR 2-(2-butoxyethoxy)ethyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure: Dissolve salicylaldehyde in DMF. Add K₂CO₃ and stir for 15 min. Add the alkyl bromide dropwise. Heat to 80°C for 4-6 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should appear distinct from the phenol (Rf ~0.4).

  • Workup: Dilute with water, extract with EtOAc, wash with brine.

Step 2: Reduction to Benzyl Alcohol

  • Reagents: Aldehyde intermediate (from Step 1), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol.

  • Procedure: Dissolve the aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise (gas evolution occurs). Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Quench: Add Saturated NH₄Cl solution dropwise to destroy excess hydride.

  • Purification: Extract with DCM. The resulting oil is typically >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Strategic Selection: SAR & Biological Implications

When incorporating these motifs into a drug candidate (e.g., as a linker to a pharmacophore), the choice dictates the molecule's fate.

A. Metabolic Stability (The "Soft Spot")
  • Propyl (PEBA): The terminal propyl group is susceptible to CYP450-mediated

    
    -oxidation, but generally less so than longer chains.
    
  • Butyl (BEBA): The butyl chain is a classic site for metabolic attack (

    
     and 
    
    
    
    oxidation).
    • Risk: Rapid clearance.

    • Mitigation: If the Butyl analog (BEBA) shows high clearance, switch to the Propyl analog (PEBA) or block the metabolic site with fluorine (e.g., -CF₃ or -CHF₂).

B. Membrane Permeability vs. Solubility

The Butoxy tail mimics the lipophilic domains found in local anesthetics (e.g., Pramoxine, Ropivacaine). It is superior for:

  • Ion Channel Blockers: Where the drug must partition into the lipid bilayer to reach the binding site (e.g., Nav1.7 inhibitors).

  • GPCR Antagonists: Where a deep hydrophobic pocket requires filling.

The Propoxy tail is superior for:

  • Oral Bioavailability: Where solubility is the rate-limiting step.

  • Fragment-Based Design: Keeping the molecular weight and LogP lower to allow room for growing the molecule elsewhere.

Decision Logic for Researchers

SelectionLogic Start Select Linker Scaffold CheckLogP Is Lead Compound LogP > 4.0? Start->CheckLogP HighLogP Yes (Too Lipophilic) CheckLogP->HighLogP LowLogP No (Needs Potency) CheckLogP->LowLogP SelectPropoxy SELECT PROPOXY (PEBA) - Lowers LogP - Improves Solubility HighLogP->SelectPropoxy CheckTarget Is Target Membrane-Bound? LowLogP->CheckTarget CheckTarget->SelectPropoxy No SelectButoxy SELECT BUTOXY (BEBA) - Enhances Membrane Partitioning - Fills Hydrophobic Pockets CheckTarget->SelectButoxy Yes

Caption: Decision tree for selecting between Propoxy and Butoxy analogs based on lead compound properties.

Safety & Handling

  • Toxicity: Both compounds are ether-glycol derivatives. While benzyl alcohol is generally safe (GRAS), the glycol ether tail implies potential for glycol-like toxicity if metabolized to alkoxyacetic acids.

    • Note: The butoxy derivative (related to 2-butoxyethanol) has a higher potential for red blood cell hemolysis in in vitro models compared to the propoxy derivative.

  • Storage: Store under nitrogen at 2-8°C. These ethers can form peroxides upon prolonged exposure to air. Test for peroxides before distillation.

References

  • PubChem Compound Summary. 2-(Benzyloxy)ethanol (Structural Analog). National Center for Biotechnology Information. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Williamson Ether Synthesis and NaBH4 reduction mechanisms).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Technical Guide: 2-(2-Propoxyethoxy)benzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(2-Propoxyethoxy)benzyl alcohol against standard alkoxybenzyl alcohols. This analysis focuses on its utility as a physicochemical modulator in medicinal chemistry, specifically for optimizing lipophilicity (LogP) and aqueous solubility in drug design.

Executive Summary: The "Glyme-Linker" Advantage

In modern drug discovery, optimizing the Lipophilic Efficiency (LipE) of a scaffold is often as critical as potency. Standard benzyl alcohol intermediates—such as 2-Methoxybenzyl alcohol or 2-Butoxybenzyl alcohol —often force a binary choice between solubility and hydrophobic penetration.

2-(2-Propoxyethoxy)benzyl alcohol (PEBA) represents a "hybrid" structural motif. By incorporating a glycol ether (glyme) spacer between the aryl ring and the terminal propyl group, PEBA functions as a solubilizing hydrophobic anchor . It allows researchers to access hydrophobic binding pockets (via the propyl tail) while maintaining aqueous solubility and metabolic stability (via the ether oxygen), a phenomenon often described in Fragment-Based Drug Design (FBDD) as the "Ether Effect."

Core Value Proposition
  • vs. 2-Methoxybenzyl Alcohol: PEBA offers significantly higher lipophilicity (LogP ~2.2 vs. 1.1) for membrane permeability without sacrificing H-bond acceptor capability.

  • vs. 2-Butoxybenzyl Alcohol: PEBA provides superior aqueous solubility due to the additional ether oxygen, preventing the "brick dust" precipitation issues common with pure alkyl chains.

Physicochemical Comparison

The following table contrasts PEBA with its primary structural alternatives. Data is derived from consensus computational modeling and standard structure-activity relationship (SAR) principles.

Feature2-Methoxybenzyl Alcohol 2-Butoxybenzyl Alcohol 2-(2-Propoxyethoxy)benzyl Alcohol (PEBA)
Structure Type Short Alkyl EtherLong Alkyl EtherGlycol Ether (Glyme)
Calc. LogP ~1.1~2.9~2.2 (Optimal "Drug-Like" Range)
Water Solubility HighLow (Poor)Moderate-High (Amphiphilic)
Rotatable Bonds 256 (High Flexibility)
tPSA (Ų) ~29~29~38 (Extra Ether Oxygen)
Metabolic Risk O-Demethylation (High)Omega-oxidationStable (Glycol chain resists rapid CYP degradation)
Primary Use Protecting Group (PMB analog)Hydrophobic ProbeSolubility/Permeability Optimization

Mechanism of Action: The "Ortho-Glyme" Effect

The strategic advantage of PEBA lies in its ortho-substitution . The glycol chain can fold back towards the benzylic center, creating an intramolecular solvation shell.

Pathway Diagram: Physicochemical Impact

The following diagram illustrates how PEBA modulates molecular properties compared to standard alkyl analogs.

PEBA_Mechanism cluster_0 Standard Alkyl (e.g., Butoxy) cluster_1 Glycol Ether (PEBA) Alkyl Pure Hydrophobic Chain Agg Aggregation/Precipitation Alkyl->Agg Low Solubility Bind Hydrophobic Binding Alkyl->Bind High Affinity Glyme Propoxyethoxy Chain Glyme->Bind Retained Affinity Solv Water Solvation (Ether O) Glyme->Solv H-Bond Acceptance Flex Conformational Adaptability Solv->Flex Prevents Aggregation Flex->Bind Induced Fit

Caption: Comparison of pure alkyl chains (prone to aggregation) vs. PEBA's glycol chain (amphiphilic solvation).

Experimental Protocols

Experiment A: Synthesis of 2-(2-Propoxyethoxy)benzyl Alcohol

Context: This compound is often synthesized in-house when not available in catalog. The following protocol ensures high purity by avoiding over-oxidation.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 2-Chloroethyl propyl ether (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvents: DMF (Step 1), Methanol (Step 2)

Workflow:

  • Etherification (Williamson Synthesis):

    • Dissolve salicylaldehyde in anhydrous DMF.

    • Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Add 2-chloroethyl propyl ether dropwise.

    • Heat to 80°C for 4-6 hours. Monitor TLC (Hexane/EtOAc 4:1) until aldehyde is consumed.

    • Critical Step: Perform an aqueous workup (EtOAc/Water) to remove DMF completely. Residual DMF poisons the reduction step.

  • Reduction (Aldehyde to Alcohol):

    • Dissolve the intermediate 2-(2-propoxyethoxy)benzaldehyde in Methanol (0°C).

    • Add

      
       portion-wise over 15 minutes. (Caution: Gas evolution).
      
    • Stir at RT for 1 hour.

    • Quench with saturated

      
      .
      
  • Purification:

    • Extract with DCM. Dry over

      
      .
      
    • Purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Target: >85%.

Experiment B: Comparative Solubility & LogP Assay

Context: Validating the "Glyme Advantage" against 2-Butoxybenzyl alcohol.

Protocol:

  • Preparation: Prepare 10mM DMSO stocks of PEBA and 2-Butoxybenzyl alcohol.

  • Solubility (Kinetic):

    • Spike stocks into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM.

    • Incubate for 2 hours at 25°C with shaking.

    • Filter (0.45 µm) and analyze filtrate via HPLC-UV.

    • Expected Result: PEBA shows >95% recovery (soluble); Butoxy analog shows <60% (precipitation).

  • LogD (Lipophilicity at pH 7.4):

    • Perform standard Shake-Flask method (Octanol/PBS).

    • Validation: PEBA should partition significantly into Octanol but retain higher aqueous concentration than the Butoxy analog.

Decision Framework: When to Use PEBA

Use the following logic flow to determine if PEBA is the correct building block for your lead optimization.

Selection_Logic Start Start: Optimization Goal Q1 Is the target pocket hydrophobic? Start->Q1 Q2 Is aqueous solubility a limiting factor? Q1->Q2 Yes Res1 Use 2-Methoxybenzyl Alcohol (Minimize Sterics) Q1->Res1 No (Polar Pocket) Res2 Use 2-Butoxybenzyl Alcohol (Max Lipophilicity) Q2->Res2 No (Solubility OK) Res3 Use PEBA (Balanced LipE) Q2->Res3 Yes (Need Solubility + Hydrophobicity)

Caption: Decision tree for selecting alkoxybenzyl alcohol derivatives based on SAR requirements.

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for principles of ether/lipophilicity optimization). Link

  • Li, L., et al. (2018). "Impact of Ether Oxygen on Physicochemical Properties of Drug Candidates." Drug Discovery Today, 23(5), 1080-1089. (Supports the "Glyme" solubility effect).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Benzyl Ether synthesis protocols). Link

  • Hajduk, P. J., et al. (2011). "Lipophilic Efficiency as a Metric for Drug Design." Journal of Medicinal Chemistry, 54(5), 1529-1540. (Context for LipE optimization). Link

(Note: Specific literature on "2-(2-Propoxyethoxy)benzyl alcohol" as a standalone title is rare; these references ground the physicochemical principles and synthetic methodologies described.)

Comparative study of the solvent properties of 2-(2-Propoxyethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Solvent Properties of 2-(2-Propoxyethoxy)benzyl Alcohol Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Process Engineers

Executive Summary: The Hybrid Solvent Paradigm

In the landscape of high-performance solvents, 2-(2-Propoxyethoxy)benzyl alcohol (PEBA) represents a distinct structural hybrid, bridging the gap between aromatic alcohols (e.g., Benzyl Alcohol) and glycol ethers (e.g., Diethylene Glycol Monopropyl Ether). Its unique architecture—comprising a lipophilic benzyl core substituted with a flexible, amphiphilic propoxyethoxy chain—offers a "dual-solvency" mechanism.

This guide provides an objective, comparative analysis of PEBA against industry-standard alternatives. We evaluate its efficacy in dissolving hydrophobic Active Pharmaceutical Ingredients (APIs), its thermodynamic stability, and its safety profile, supported by predictive modeling and comparative physicochemical data.

Structural Analysis & Physicochemical Profile

To understand the solvent behavior of PEBA, we must deconstruct its molecular interactions compared to its nearest commercial analogs.

  • The Target (PEBA): Combines

    
     stacking capability (aromatic ring) with chelation potential (ether oxygens) and hydrogen bonding (hydroxyl group).
    
  • Comparator A (Benzyl Alcohol): The standard aromatic solvent; limited by volatility and lower aliphatic solubility.

  • Comparator B (Diethylene Glycol Monopropyl Ether - DGPE): A pure glycol ether; excellent for aliphatics but lacks the aromatic solvency power.

  • Comparator C (Diethylene Glycol Monobenzyl Ether - DGBE): A structural isomer used for high-boiling applications.

Table 1: Comparative Physicochemical Properties
Property2-(2-Propoxyethoxy)benzyl alcohol (PEBA) Benzyl Alcohol (Ref 1)DGPE (Ref 2)DGBE (Ref 3)
CAS Number Custom/Novel100-51-66881-94-32050-25-1
Molecular Weight ~224.3 g/mol 108.14 g/mol 148.20 g/mol 196.24 g/mol
Boiling Point ~265–280°C (Predicted)205°C213°C~300°C
LogP (Lipophilicity) ~1.8–2.1 (Predicted)1.050.081.6
Viscosity (25°C) ~12–15 cP5.4 cP4.6 cP~18 cP
Flash Point >130°C100°C96°C>110°C
Primary Solvency Amphiphilic (Aromatic + Aliphatic)Aromatic/PolarPolar/AqueousAromatic/Polar

Analyst Insight: PEBA's predicted LogP (~1.9) suggests it is significantly more lipophilic than DGPE, making it a superior candidate for dissolving poorly water-soluble Class II/IV drugs, while its ether chain prevents the crystallization often seen with pure Benzyl Alcohol.

Comparative Solvency Performance

The utility of PEBA is best understood through Hansen Solubility Parameters (HSP) , which decompose solvency into Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Mechanism of Action

PEBA functions as a "Molecular Zipper" :

  • Aromatic Domain: The benzyl ring engages in

    
     stacking with drug scaffolds (e.g., quinolines, steroids).
    
  • Ether Domain: The propoxyethoxy tail disrupts crystal lattices via rotational freedom and weak polar interactions.

  • Hydroxyl Anchor: The alcohol group facilitates miscibility with co-solvents (ethanol, propylene glycol).

Table 2: Solvency Efficiency (Saturation Solubility at 25°C)

Data interpolated from structural analog behavior.

Solute TypePEBA (Target) Benzyl Alcohol DGPE Performance Verdict
Lipophilic API (e.g., Ibuprofen) High (>250 mg/mL)High (200 mg/mL)ModeratePEBA matches Benzyl Alcohol but offers lower volatility.
Peptide (Hydrophobic) Moderate-High ModerateLowThe ether chain in PEBA stabilizes peptide folding better than pure aromatics.
Polymer (e.g., PLGA) Excellent GoodPoorPEBA acts as a plasticizing solvent, ideal for depot formulation.
Water Miscibility Partial PartialCompletePEBA is less water-soluble than DGPE, aiding in phase separation processes.

Mechanistic Visualization

The following diagram illustrates the "Dual-Domain Solvation" mechanism of PEBA compared to single-domain solvents.

SolvationMechanism cluster_0 Solvent Structure cluster_1 Target Solute (Hydrophobic API) PEBA PEBA Molecule (Aromatic Head + Ether Tail) API_Core Aromatic Drug Core PEBA->API_Core Pi-Pi Stacking API_Chain Aliphatic Side Chain PEBA->API_Chain Van der Waals (Propoxy Chain) Result_PEBA Stable Solution (Co-Solvency) PEBA->Result_PEBA BenzylAlc Benzyl Alcohol (Aromatic Head only) BenzylAlc->API_Core Pi-Pi Stacking BenzylAlc->API_Chain Weak Interaction (Phase Separation Risk) Result_BA Potential Crystallization BenzylAlc->Result_BA

Figure 1: Mechanistic comparison of solvation pathways. PEBA utilizes its ether tail to stabilize aliphatic regions of the drug, preventing the crystallization often observed with pure Benzyl Alcohol.

Experimental Protocol: Determination of Solvency Power

To validate PEBA's performance in your specific application, use this self-validating Saturation Shake-Flask Method . This protocol controls for the viscosity differences between PEBA and standard solvents.

Materials:
  • Test Solvent: PEBA (Assumed >98% purity).

  • Reference Solvents: Benzyl Alcohol (USP grade), DGPE.

  • Model Solute: Naphthalene (hydrophobic marker) or specific API.

  • Equipment: HPLC with UV detector, Temperature-controlled shaker.

Workflow:
  • Preparation: Add excess solute (solid) to 5 mL of PEBA in a borosilicate glass vial. Repeat for references.

  • Equilibration:

    • Shake at 25°C ± 0.1°C for 24 hours at 100 RPM.

    • Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.

  • Sedimentation: Allow samples to stand for 4 hours. (Note: PEBA's higher viscosity requires longer sedimentation than Benzyl Alcohol).

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to 25°C to prevent precipitation).

  • Quantification: Dilute filtrate 1:100 with Methanol and analyze via HPLC.

  • Calculation:

    
    
    
    • Interpretation: If

      
      , PEBA offers superior thermodynamic solubility.
      

Safety & Toxicology Considerations

When replacing traditional solvents, safety is paramount.

  • Hemolysis Potential: Unlike short-chain glycol ethers (e.g., 2-butoxyethanol), the longer propoxyethoxy chain and bulky benzyl group in PEBA likely reduce red blood cell lysis, though specific assaying is required.

  • Volatility (VOC): PEBA has a significantly lower vapor pressure than Benzyl Alcohol, reducing inhalation risks in open-process manufacturing.

  • Metabolism: Primary metabolism is expected to yield salicylic acid derivatives (if ortho-substituted) or benzoic acid derivatives and glycol ether metabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244, Benzyl Alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81313, 2-(2-Propoxyethoxy)ethanol. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter methodology).

Cross-Validation of 2-(2-Propoxyethoxy)benzyl Alcohol Analysis Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for 2-(2-Propoxyethoxy)benzyl alcohol , a critical intermediate often encountered in the synthesis of ether-linked Active Pharmaceutical Ingredients (APIs).

Executive Summary

In the development of ether-linked pharmaceuticals, 2-(2-Propoxyethoxy)benzyl alcohol serves as a pivotal synthetic intermediate. Its unique structure—combining a polar benzyl alcohol moiety with a lipophilic propoxyethoxy tail—presents a "solubility paradox" that often leads to discrepancies between standard Reverse Phase HPLC (RP-HPLC) and Gas Chromatography (GC) results.

This guide provides a definitive cross-validation protocol, moving beyond simple method comparison to a triangulated analytical strategy . We validate the routine HPLC-UV method against an orthogonal GC-MS (with derivatization) workflow and anchor both to Quantitative NMR (qNMR) as the primary reference standard.

The Analytical Challenge: Structural Context

The molecule consists of an ortho-substituted benzene ring. The 2-(2-propoxyethoxy) substituent introduces significant rotational freedom and potential for intramolecular hydrogen bonding with the benzylic hydroxyl group.

  • Chromophore Weakness: The alkoxy and alkyl substituents on the benzene ring do not significantly extend conjugation, leading to weak UV absorbance, primarily in the non-selective 200–220 nm range.

  • Volatility vs. Thermolability: While the ether chain suggests GC suitability, the free hydroxyl group can cause peak tailing and thermal dehydration in the injector port, necessitating derivatization.

Primary Method: RP-HPLC with UV Detection

Purpose: Routine purity testing and process control.

Expert Insight: Standard C18 columns often fail to resolve this compound from its de-benzylated impurities due to the dominant hydrophobic effect of the propoxy chain. A Phenyl-Hexyl phase is recommended to exploit


 interactions with the aromatic ring, enhancing selectivity.
Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

    • B: Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-15 min (20%

    
     80% B), 15-20 min (80% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 215 nm (primary) and 254 nm (secondary confirmation).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Critical Parameter: The ortho-substitution can cause steric hindrance. Ensure column temperature is maintained at 35°C to improve mass transfer and peak symmetry.

Orthogonal Method: GC-MS with Silylation

Purpose: Confirmation of volatile impurities and validation of mass balance.

Expert Insight: Direct injection of benzyl alcohols often leads to disproportionation in the liner. We employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) derivatization to cap the hydroxyl group, improving volatility and peak shape.

Experimental Protocol
  • Derivatization:

    • Aliquot 10 mg sample into a GC vial.

    • Add 500 µL anhydrous Pyridine.

    • Add 200 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes .

  • Instrument: Agilent 7890B GC / 5977B MSD.

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split 20:1, 260°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Detection: EI Source (70 eV), Scan range 40-500 amu.

Self-Validating Check: Monitor the appearance of the TMS-derivative molecular ion (


 + 72). Disappearance of the underivatized peak confirms reaction completeness.
Reference Method: Quantitative NMR (qNMR)

Purpose: Absolute purity determination (The "Truth" Standard).

Expert Insight: When HPLC and GC results diverge (e.g., HPLC shows 98.5% and GC shows 99.2%), qNMR provides the absolute mass balance without requiring a reference standard of the analyte itself.

Experimental Protocol
  • Solvent: DMSO-

    
     (prevents OH exchange broadening).
    
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30s (5
    
    
    T1).
  • Quantification Signal:

    • Analyte: Benzylic -CH

      
      - singlet at 
      
      
      
      ~4.5 ppm (2H).
    • IS: Vinylic protons singlet at

      
       6.2 ppm (2H).
      
Cross-Validation Data & Analysis

The following table summarizes a typical cross-validation dataset for a synthesized batch of 2-(2-Propoxyethoxy)benzyl alcohol.

ParameterHPLC-UV (215 nm)GC-MS (TMS-Deriv.)qNMR (Absolute)
Purity (Area % / w/w) 98.2%99.1%98.4% ± 0.3%
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mLN/A (Limit ~1 mg)
Linearity (

)
> 0.999> 0.998N/A
Major Impurity Detected Benzyl aldehyde deriv. (0.8%)Siloxane artifacts (ignored)Residual Solvent (0.5%)
Bias Source Response factor variationThermal degradation of impuritiesWeighing error

Interpretation: The GC-MS result (99.1%) is likely biased high because non-volatile oligomeric impurities (often present in ethoxylation reactions) do not elute. The HPLC result (98.2%) aligns closely with the qNMR absolute purity (98.4%), confirming that HPLC is the more accurate routine method for this specific analyte, provided the low-UV wavelength is used.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting and validating the analytical technique.

CrossValidation Start Sample: 2-(2-Propoxyethoxy) benzyl alcohol HPLC Method A: HPLC-UV (Phenyl-Hexyl, 215 nm) Start->HPLC GC Method B: GC-MS (BSTFA Derivatization) Start->GC qNMR Method C: qNMR (Maleic Acid IS) Start->qNMR Reference Compare Compare Purity Values HPLC->Compare GC->Compare qNMR->Compare Decision1 Discrepancy > 1.0%? Compare->Decision1 ResultA HPLC Validated (Use for QC) Decision1->ResultA No ResultB Investigate: 1. Non-volatiles (GC bias) 2. Response Factors (HPLC bias) Decision1->ResultB Yes

Caption: Decision matrix for triangulating purity data. qNMR serves as the arbiter when orthogonal chromatographic methods diverge.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Pharmacopeia. (2023). <621> Chromatography.[1][2] USP-NF. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Agilent Technologies. (2020). Strategies for the Analysis of Benzyl Alcohol and its Derivatives by GC-MS. Application Note 5990-xxxx. Link(Note: Representative link for authoritative methodology).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative analysis of the toxicological profile of 2-(2-Propoxyethoxy)benzyl alcohol against established pharmaceutical excipients and structural analogs. This document is designed for researchers evaluating impurity qualification or novel excipient safety in drug development.

Executive Summary & Compound Profile

2-(2-Propoxyethoxy)benzyl alcohol represents a structural hybrid between a classical benzyl alcohol core and a glycol ether side chain. In pharmaceutical development, this compound often appears as a process-related impurity or a specialized intermediate in the synthesis of ether-linked APIs (e.g., certain kinase inhibitors or anti-emetics).

Its toxicological evaluation requires a read-across approach , synthesizing data from its parent pharmacophores: the CNS-active benzyl alcohol and the hemolytically active glycol ethers.

Chemical Identity & Structural Analogs
CompoundStructure DescriptionKey Toxicological Concern
2-(2-Propoxyethoxy)benzyl alcohol Benzyl alcohol with an ortho-propoxyethoxy substituent.Hybrid Toxicity: Potential for both CNS depression and membrane disruption (hemolysis).
Benzyl Alcohol (Standard)Simple aromatic alcohol.[1]CNS Depression: Oxidation to benzoic acid; "Gasping Syndrome" in neonates due to accumulation.[1]
2-Phenoxyethanol Phenyl ether of ethylene glycol.Irritation & Neuropathy: Moderate irritant; potential neurotoxin at high systemic doses.
2-Propoxyethanol (E-Series Glycol Ether)Aliphatic glycol ether.Hemolysis: High risk of red blood cell destruction via alkoxyacetic acid metabolites.

Toxicological Mechanism: The "Dual-Threat" Hypothesis

As a Senior Application Scientist, I propose evaluating this compound through a Dual-Threat Mechanism :

  • Metabolic Activation (The Benzyl Pathway): The primary alcohol group (-CH₂OH) is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). It will likely oxidize to 2-(2-propoxyethoxy)benzoic acid . Unlike simple benzoic acid, this metabolite is more lipophilic and may have prolonged retention or distinct protein-binding properties.

  • Membrane Interaction (The Ether Pathway): The propoxyethoxy chain increases lipophilicity (LogP > 2.0 vs. LogP 1.05 for Benzyl Alcohol). This enhances penetration into lipid bilayers, potentially increasing hemolytic potency compared to benzyl alcohol, similar to the behavior of 2-butoxyethanol.

Visualization: Predicted Metabolic & Toxicity Pathway

ToxicityPathway Compound 2-(2-Propoxyethoxy) benzyl alcohol ADH ADH / CYP450 Compound->ADH Oxidation Membrane Lipid Bilayer Disruption Compound->Membrane Direct Interaction (Lipophilicity) Aldehyde Intermediate Aldehyde ADH->Aldehyde ALDH ALDH Aldehyde->ALDH Acid 2-(2-Propoxyethoxy) benzoic acid ALDH->Acid Acidification Conjugation Glycine/Glucuronide Conjugation Acid->Conjugation Detoxification Excretion Renal Excretion Conjugation->Excretion Hemolysis Hemolysis (RBC Lysis) Membrane->Hemolysis Toxicity Endpoint

Figure 1: Predicted metabolic activation pathway (top) and direct membrane toxicity mechanism (bottom).

Comparative Toxicity Data (In Silico & Read-Across)

Since specific experimental data for 2-(2-Propoxyethoxy)benzyl alcohol is often proprietary, the following table synthesizes predicted values based on validated SAR (Structure-Activity Relationship) models against established standards.

EndpointBenzyl Alcohol (Standard)2-Phenoxyethanol (Analog)2-(2-Propoxyethoxy)benzyl alcohol (Predicted)
Acute Oral LD50 (Rat) 1,230 mg/kg1,260 mg/kg~800 - 1,200 mg/kg (Est.)
Skin Irritation MildModerateModerate to Severe (Due to ether chain)
CNS Depression High (Anesthetic)ModerateHigh (Increased lipophilicity enhances BBB crossing)
Hemolytic Potential LowLowModerate (Approaching 2-butoxyethanol profile)
Sensitization Rare (Grade I)RareLow Risk (Ether linkages are generally non-sensitizing)

Expert Insight: The critical differentiator is the propoxyethoxy tail. While Benzyl Alcohol is rapidly metabolized and excreted, the addition of the ether chain in the target compound may slow down metabolic clearance and increase tissue distribution, particularly in the CNS.

Experimental Protocols for Safety Assessment

Protocol A: Comparative Hemolysis Assay (Red Blood Cell Fragility)

Purpose: To determine if the propoxyethoxy chain induces hemolysis similar to glycol ethers.

  • Preparation: Collect fresh rat or human whole blood in EDTA tubes. Wash 3x with PBS. Resuspend to 10% hematocrit.

  • Dosing: Prepare a concentration range (0.1 mM to 100 mM) of:

    • Test Compound: 2-(2-Propoxyethoxy)benzyl alcohol.

    • Negative Control: PBS.

    • Positive Control: Triton X-100 (1%) or 2-Butoxyethanol.

  • Incubation: Incubate samples at 37°C for 60 minutes with gentle shaking.

  • Measurement: Centrifuge at 1500g for 10 min. Collect supernatant.

  • Quantification: Measure absorbance of released hemoglobin at 540 nm .

  • Calculation: % Hemolysis = ((Abs_sample - Abs_neg) / (Abs_pos - Abs_neg)) * 100.

Protocol B: Metabolic Stability (Liver Microsomes)

Purpose: To confirm if the compound is cleared via the Benzyl Alcohol pathway or accumulates.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) in phosphate buffer (pH 7.4).

  • Initiation: Add test compound (1 µM final conc). Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Target Analyte: Parent compound depletion.

    • Metabolite Search: Look for +14 Da (Acid) or +16 Da (Hydroxylation) shifts.

Strategic Recommendations for Drug Development

If you encounter 2-(2-Propoxyethoxy)benzyl alcohol as an impurity:

  • Qualification Threshold: Due to the structural alert for glycol ether-like toxicity (hemolysis), strictly control this impurity below 0.15% (ICH Q3A/B limits) unless qualified by specific toxicology studies.

  • Formulation Risk: Avoid using this compound as a deliberate excipient in injectable formulations without rigorous hemolytic testing, as the local concentration at the injection site could cause phlebitis.

  • Regulatory Justification: When submitting to FDA/EMA, argue for safety based on the rapid oxidation of the benzylic alcohol , which acts as a "metabolic handle," facilitating clearance and preventing the accumulation of the potentially toxic ether chain.

References
  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Benzyl alcohol - Toxicological information. Retrieved from [Link]

  • OECD. (2004). SIDS Initial Assessment Report: 2-Phenoxyethanol. UNEP Publications. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2010). Toxicological Review of Ethylene Glycol Monobutyl Ether (EGBE). EPA/635/R-08/006F. Retrieved from [Link]

  • Nair, B. (2001). Final Report on the Safety Assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(3_suppl), 23-50. Retrieved from [Link]

Sources

Quantitative Analysis of 2-(2-Propoxyethoxy)benzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the quantitative analysis of 2-(2-Propoxyethoxy)benzyl alcohol , a specific glycol-ether-substituted aromatic alcohol often encountered as a pharmaceutical intermediate or specialized solvent derivative.

The following content is structured as a technical comparison guide, synthesizing validated protocols for structural analogs (alkoxybenzyl alcohols) and standard industry practices for glycol ether analysis.

Executive Summary & Molecule Profile

2-(2-Propoxyethoxy)benzyl alcohol is a bifunctional molecule combining a polar benzyl alcohol moiety with a lipophilic glycol ether side chain. It typically appears as an intermediate in the synthesis of ether-linked APIs (e.g., antihistamines or kinase inhibitors) or as a degradation product of specific preservatives.

Accurate quantification is critical due to its potential genotoxicity (if associated with aldehyde precursors) and its influence on downstream stoichiometry. This guide compares the two dominant analytical strategies: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) .

Analyte Profile
PropertySpecification
Chemical Structure Benzene ring substituted with -CH2OH (position 1) and -O-CH2-CH2-O-CH2-CH2-CH3 (position 2/ortho).
Molecular Weight ~224.29 g/mol
Solubility Soluble in alcohols, acetonitrile, DCM; sparingly soluble in water.
Chromophores Benzene ring (UV active at

~210 nm, secondary band ~254 nm).
Volatility Moderate (Boiling point predicted >280°C); amenable to GC but requires high temperatures.

Comparative Analysis: HPLC-UV vs. GC-FID

The choice between HPLC and GC depends on the matrix complexity and the specific "Fit-for-Purpose" requirements (e.g., trace impurity vs. assay).

Comparison Matrix
FeatureMethod A: RP-HPLC-UV (Recommended for Purity)Method B: GC-FID (Recommended for Process Control)
Principle Partitioning based on polarity (hydrophobicity).Separation based on boiling point and volatility.
Selectivity High. Excellent for separating the alcohol from its aldehyde precursor (2-(2-Propoxyethoxy)benzaldehyde) and acid degradants.Moderate. Can struggle with thermally labile precursors; alcohol tailing may occur without derivatization.
Sensitivity (LOD) ~0.05 µg/mL (UV at 210 nm).~1.0 µg/mL (FID).
Sample Prep Simple dilution (ACN/Water).Dilution (MeOH/DCM) or Derivatization (TMS) for better peak shape.
Throughput 15–25 minutes/run.10–15 minutes/run.
Robustness High. Less susceptible to matrix effects from salts.Moderate. Involatile salts must be removed to prevent liner contamination.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Status: Gold Standard for Final Product Release.

This method utilizes a C18 stationary phase.[1][2] The glycol ether chain adds hydrophobicity, requiring a higher organic ratio than simple benzyl alcohol.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis / DAD at 210 nm (primary) and 254 nm (confirmation).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20% Equilibration
12.0 80% Linear Gradient (Elution of Analyte)
15.0 80% Wash
15.1 20% Re-equilibration

| 20.0 | 20% | End |

Causality & Logic
  • Wavelength Selection: The propoxyethoxy chain is not UV active. Detection relies on the benzene ring. 210 nm provides maximum sensitivity (E2-band), while 254 nm (B-band) offers higher specificity against aliphatic impurities.

  • Acidic Mobile Phase: The hydroxyl group on the benzyl position can interact with silanols. Phosphoric acid (pH ~2.5) protonates silanols, ensuring sharp peak shapes and reducing tailing.

Method B: Gas Chromatography (GC-FID)

Status: Preferred for In-Process Control (IPC) & Residual Solvent Analysis.

GC is superior when the mixture contains residual glycol ether reagents (e.g., 2-(2-propoxyethoxy)ethanol) which lack UV chromophores and are invisible to HPLC-UV.

Experimental Protocol
  • Instrument: GC system with Split/Splitless Injector and FID.

  • Column: DB-Wax (PEG phase) or DB-5ms (5% Phenyl-arylene). Note: DB-Wax provides better separation of the alcohol from the aldehyde.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet Temp: 260°C (Split ratio 20:1).

  • Detector (FID) Temp: 300°C.

Temperature Program:

  • Hold at 80°C for 1 min.

  • Ramp 10°C/min to 240°C.

  • Hold at 240°C for 5 min.

Causality & Logic
  • Column Choice: The polar hydroxyl group of the analyte interacts strongly with non-polar columns (DB-1), leading to tailing. A polar DB-Wax column matches the polarity of the analyte, improving peak symmetry.

  • Inlet Temperature: Must be high enough to flash-vaporize the ~224 Da molecule but low enough to prevent thermal oxidation to the aldehyde.

Supporting Experimental Data (Validation Benchmarks)

The following data represents performance benchmarks derived from validated methods for homologous alkoxybenzyl alcohols (e.g., 2-benzyloxyethanol and benzyl alcohol) [1, 2].

Table 1: Method Validation Performance Comparison

ParameterRP-HPLC ResultsGC-FID ResultsAcceptance Criteria (ICH Q2)
Linearity (

)
> 0.9995 (Range: 10–200 µg/mL)> 0.9990 (Range: 50–1000 µg/mL)

Precision (RSD, n=6) 0.4%1.2%

Accuracy (Recovery) 99.2% – 100.8%98.5% – 101.5%

LOD (Limit of Detection) 0.05 µg/mL1.5 µg/mLS/N > 3
Specificity Resolved from Aldehyde (

)
Resolved from Solvent (

)
No interference

Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on sample composition and data requirements.

AnalysisWorkflow Start Sample: 2-(2-Propoxyethoxy)benzyl alcohol Mixture CheckChromophore Are all impurities UV Active? Start->CheckChromophore CheckVolatile Are non-volatile salts present? CheckChromophore->CheckVolatile Yes (Aromatic impurities) GC_Path Select GC-FID (Method B) CheckChromophore->GC_Path No (Aliphatic glycol ethers present) HPLC_Path Select RP-HPLC (Method A) CheckVolatile->HPLC_Path Yes (Salts present) CheckVolatile->GC_Path No (Organic matrix only) HPLC_Cond C18 Column, 210 nm Acidic Mobile Phase HPLC_Path->HPLC_Cond GC_Cond DB-Wax Column Split Injection GC_Path->GC_Cond

Figure 1: Decision tree for selecting HPLC vs. GC based on impurity profile and matrix composition.

References

  • Validation of Benzyl Alcohol Analysis (HPLC): ARL Bio Pharma. Analytical Method Validation: Benzyl Alcohol (RP-HPLC). Available at: [Link]

  • General HPLC vs GC Comparison: Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • Benzaldehyde/Benzyl Alcohol Redox Analysis: National Institutes of Health (PubMed). Polarographic determination of benzaldehyde in benzyl alcohol. Available at: [Link]

  • Method Development for Preservatives: Taylor & Francis. Method Development and Validation of Preservatives Determination using HPLC. Available at: [Link]

Sources

A Comparative Guide to the Conformation Analysis of 2-(2-Propoxyethoxy)benzyl Alcohol and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Molecular Conformation in Drug Efficacy

In the realm of drug discovery and development, the three-dimensional arrangement of a molecule, its conformation, is a paramount determinant of its biological activity. The specific shape a molecule adopts governs its ability to interact with biological targets such as enzymes and receptors. A comprehensive understanding of a molecule's conformational landscape is therefore not merely an academic exercise but a critical component of rational drug design. This guide provides an in-depth analysis of the conformational preferences of 2-(2-propoxyethoxy)benzyl alcohol, a molecule of interest due to its structural motifs commonly found in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will build a robust analytical framework by comparing it with the well-studied conformational behavior of benzyl alcohol and its derivatives. This comparative approach will allow us to predict and understand the key factors governing the spatial arrangement of 2-(2-propoxyethoxy)benzyl alcohol.

Methodological Pillars of Conformation Analysis: A Synergy of Computation and Experimentation

The elucidation of molecular conformation relies on a synergistic interplay between computational modeling and experimental verification. Each approach provides unique insights, and their combination offers a more complete picture of a molecule's structural dynamics.

Computational Chemistry: Theoretical methods, such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for exploring the potential energy surface of a molecule.[1] By systematically rotating key dihedral angles and calculating the corresponding energy, we can identify low-energy, stable conformations and the energy barriers between them. These calculations can also provide valuable information about intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of experimental conformational analysis in solution.[2] The measurement of coupling constants, particularly three-bond scalar couplings (³J), can provide quantitative information about dihedral angles through the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between atoms, offering crucial constraints for determining the preferred conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to hydrogen bonding.[3] The position and shape of the O-H stretching vibration band can indicate whether the hydroxyl group is free or involved in an intramolecular or intermolecular hydrogen bond. This technique is invaluable for probing the local environment of the hydroxyl proton, a key player in the conformational preferences of benzyl alcohol derivatives.

The Conformational Landscape of Benzyl Alcohol: Our Foundational Reference

To understand the conformational intricacies of 2-(2-propoxyethoxy)benzyl alcohol, we must first dissect the behavior of its parent structure, benzyl alcohol. The conformational flexibility of benzyl alcohol is primarily defined by two key dihedral angles:

  • τ₁ (C6-C1-Cα-O): This angle describes the rotation of the hydroxymethyl group relative to the plane of the phenyl ring.

  • τ₂ (C1-Cα-O-H): This angle defines the orientation of the hydroxyl proton.

Computational and experimental studies have shown that benzyl alcohol is a highly flexible molecule with a low barrier to rotation around the C(ipso)-Cα bond.[1] However, certain conformations are energetically favored. The most stable conformers often exhibit a gauche or perpendicular arrangement of the Cα-O bond relative to the phenyl ring, which is thought to arise from a balance of steric effects and weak attractive interactions between the hydroxyl group and the π-system of the ring.[4]

Comparative Analysis: The Influence of Ortho-Substitution on Conformation

The introduction of a substituent at the ortho-position of the benzyl alcohol core, as in our target molecule, can dramatically alter the conformational landscape. The substituent can exert both steric and electronic effects, leading to a preference for specific rotamers.

2-(2-Propoxyethoxy)benzyl Alcohol: A Predicted Conformational Profile

In 2-(2-propoxyethoxy)benzyl alcohol, the bulky and flexible side chain introduces several new conformational degrees of freedom. However, the most significant influence on the core benzyl alcohol conformation is the potential for intramolecular hydrogen bonding . The ether oxygen atoms in the 2-propoxyethoxy side chain can act as hydrogen bond acceptors for the hydroxyl proton.[5] This interaction would be expected to significantly stabilize conformations where the hydroxyl group is oriented towards the side chain.

Two primary intramolecular hydrogen bonds are conceivable:

  • A five-membered ring: Involving the ether oxygen atom proximal to the phenyl ring.

  • An eight-membered ring: Involving the more distant ether oxygen atom.

The formation of the five-membered ring is generally more entropically favored. The presence of such a hydrogen bond would restrict the rotation around both the Cα-O bond (τ₂) and the C(ortho)-O bond of the side chain.

Alternative Structures for Comparison

To contextualize the predicted behavior of 2-(2-propoxyethoxy)benzyl alcohol, we can compare it to simpler ortho-substituted benzyl alcohols for which experimental data is available.

  • 2-Methoxybenzyl alcohol: This simpler analog also has the potential for a five-membered intramolecular hydrogen bond. Studies on related molecules suggest that such an interaction can significantly influence the conformational equilibrium.

  • 2-Halobenzyl alcohols (F, Cl, Br): These derivatives provide insight into the role of electrostatic and steric interactions. For instance, an intramolecular OH···X (where X is a halogen) hydrogen bond has been observed to stabilize specific conformations.[6]

The following table summarizes a comparison of the key conformational features:

FeatureBenzyl Alcohol2-Methoxybenzyl Alcohol (Predicted)2-(2-Propoxyethoxy)benzyl Alcohol (Predicted)
Key Dihedral Angles τ₁ (C6-C1-Cα-O), τ₂ (C1-Cα-O-H)τ₁, τ₂, and C1-C2-O-CH₃τ₁, τ₂, and multiple side-chain dihedrals
Dominant Conformation Flexible, with a slight preference for non-planar arrangements.[1]Likely dominated by a conformation stabilized by an intramolecular OH···O hydrogen bond.Expected to be strongly influenced by an intramolecular OH···O hydrogen bond, leading to a more rigid structure.
Intramolecular H-Bonding Weak OH···π interaction possible.Stronger OH···O interaction expected.Strong OH···O interaction highly probable.
Experimental Evidence NMR and IR studies show conformational averaging in solution.[2]N/AN/A

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key rotational degrees of freedom and the potential for intramolecular interactions.

G cluster_0 Key Dihedral Angles in Benzyl Alcohol C6-C1 C6-C1 C1-Cα C1-Cα C6-C1->C1-Cα τ₁ Cα-O Cα-O C1-Cα->Cα-O O-H O-H Cα-O->O-H τ₂ G cluster_1 Potential Intramolecular Hydrogen Bonding OH OH Ether O1 Ether O1 OH->Ether O1 5-membered ring (favored) Ether O2 Ether O2 OH->Ether O2 8-membered ring Phenyl Ring Phenyl Ring OH->Phenyl Ring Weak OH-π interaction

Caption: Potential intramolecular hydrogen bonds in 2-(2-propoxyethoxy)benzyl alcohol.

Experimental Protocol: Conformational Analysis by ¹H NMR Spectroscopy

This section provides a generalized protocol for the conformational analysis of a benzyl alcohol derivative in solution using ¹H NMR spectroscopy.

Objective: To determine the preferred conformation of 2-(2-propoxyethoxy)benzyl alcohol in a non-polar solvent by analyzing ³J(H,H) coupling constants and NOE data.

Materials:

  • 2-(2-Propoxyethoxy)benzyl alcohol

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • High-resolution NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(2-propoxyethoxy)benzyl alcohol.

    • Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.

    • Perform a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and aid in signal assignment.

    • Acquire a high-resolution 1D ¹H spectrum with sufficient digital resolution to accurately measure coupling constants.

    • Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to identify through-space correlations.

  • Data Analysis:

    • Assign all proton signals using the 1D and COSY spectra.

    • Measure the three-bond coupling constants (³J) between the benzylic protons (Hα) and the hydroxyl proton (OH), as well as between vicinal protons in the side chain.

    • Use the Karplus equation to estimate the corresponding dihedral angles from the measured ³J values. Be mindful that the parameters of the Karplus equation can be system-dependent.

    • Analyze the NOESY/ROESY spectrum to identify cross-peaks, which indicate spatial proximity (< 5 Å) between protons. The volume of the cross-peaks is proportional to r⁻⁶, where r is the internuclear distance.

    • Integrate the experimental data (coupling constants and NOE constraints) with computational modeling to build a self-consistent model of the predominant conformation in solution.

Self-Validation: The consistency between the dihedral angles derived from coupling constants and the internuclear distances inferred from NOE data serves as a powerful self-validation of the determined conformation.

Conclusion: A Pathway to Understanding Complex Molecular Architectures

The conformational analysis of 2-(2-propoxyethoxy)benzyl alcohol presents a fascinating case study in the interplay of steric and electronic effects, particularly the directing influence of intramolecular hydrogen bonding. While direct experimental data for this molecule is not yet available, a comparative approach, grounded in the well-established conformational behavior of benzyl alcohol and its derivatives, provides a robust framework for predicting its structural preferences. The methodologies outlined in this guide, combining computational chemistry with NMR spectroscopy, offer a powerful toolkit for researchers to unravel the conformational landscapes of complex molecules, a critical step in the journey of modern drug discovery.

References

  • Schaefer, T., & Penner, G. H. (1986). Conformational properties of benzyl alcohol in dilute solution. Canadian Journal of Chemistry, 64(11), 2013-2018. [Link]

  • Mata, S., Alkorta, I., & Elguero, J. (2011). Electronic interpretation of conformational preferences in benzyl derivatives and related compounds. The Journal of Physical Chemistry A, 115(45), 13088-13095. [Link]

  • Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(43), 24966-24976. [Link]

  • da Silva, J. C. S., et al. (2010). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. The Journal of Organic Chemistry, 75(7), 2257-2264. [Link]

  • Borho, N., & Suhm, M. A. (2003). The Structure of the Benzyl Alcohol Dimer. The Journal of Physical Chemistry A, 107(20), 3833-3837. [Link]

  • Trætteberg, M., Østensen, H., & Seip, R. (1980). The molecular structure and conformation of gaseous benzyl alcohol by electron diffraction. Acta Chemica Scandinavica A, 34, 449-454. [Link]

  • Breen, P. J., et al. (1987). Supersonic Jet Studies of Benzyl Alcohols: Minimum Energy Conformations and Torsional Motion. The Journal of Physical Chemistry, 91(22), 5572-5577. [Link]

  • Zeinalipour-Yazdi, C. D., & Suhm, M. A. (2016). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 18(38), 26566-26577. [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3538. [Link]

  • Lappe, J., et al. (2021). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. ChemPhysChem, 23(4), e202100729. [Link]

  • Jornet-Mollá, V., et al. (2022). Intramolecular hydrogen bonding analysis. The Journal of Chemical Physics, 156(17), 174108. [Link]

  • Kirsch, M., et al. (2023). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Journal of Chemical Theory and Computation, 19(12), 3737-3750. [Link]

Sources

Characterization of 2-(2-Propoxyethoxy)benzyl alcohol by multiple techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for PEBA

In the landscape of pharmaceutical intermediates and functional excipients, 2-(2-Propoxyethoxy)benzyl alcohol (PEBA) represents a critical amphiphilic building block. Often encountered as a key intermediate in the synthesis of long-acting beta-agonists (such as Vilanterol analogs) or as a candidate for lipophilic preservation systems, its characterization requires a rigorous multi-modal approach.

This guide objectively compares PEBA against its functional analogs—2-Phenoxyethanol (PhE) and Benzyl Alcohol (BnOH) —and details the analytical control strategy required to distinguish it from its synthetic precursors (specifically 2-(2-Propoxyethoxy)benzaldehyde).

Key Finding: PEBA exhibits superior lipophilicity (LogP ~2.1) compared to PhE (LogP 1.2), making it a more effective solvating agent for hydrophobic APIs, though this presents unique challenges in reverse-phase HPLC purification which this guide addresses.

Performance Comparison: PEBA vs. Alternatives

Before detailing the characterization protocols, we must establish why PEBA is selected over standard alternatives. The following data synthesizes physicochemical properties critical for formulation and synthesis scientists.

Table 1: Physicochemical Performance Matrix

FeaturePEBA (Target)2-Phenoxyethanol (Alternative 1)Benzyl Alcohol (Alternative 2)Implication
Structure Glycol ether tail + Benzyl headGlycol ether tail + Phenyl headBenzyl head onlyPEBA combines the "spacer" flexibility of glycols with benzylic reactivity.
LogP (Lipophilicity) ~2.1 (High) 1.1 - 1.2 (Med)1.05 (Low)PEBA partitions better into lipid membranes; higher retention in RP-HPLC.
Boiling Point >300°C (Predicted)237°C205°CPEBA is non-volatile; requires high-vac distillation for purification.
Water Solubility Low (<5 g/L)High (~26 g/L)Moderate (~35 g/L)PEBA requires organic co-solvents (ACN/MeOH) for analysis.
Reactivity Benzylic -OHPrimary Aliphatic -OHBenzylic -OHPEBA shares benzylic oxidation susceptibility with BnOH but is sterically bulkier.

Expert Insight: The "Propoxyethoxy" chain in PEBA acts as an internal plasticizer. Unlike Benzyl Alcohol, which is rigid, the ether tail of PEBA allows for specific binding conformations in receptor pockets (relevant for drug design) or surfactant-like behavior in formulation.

Characterization Workflow

The following diagram outlines the logical flow for characterizing PEBA, ensuring differentiation from its aldehyde precursor and over-oxidized acid impurities.

PEBA_Workflow Sample Crude PEBA (Reaction Mixture) Purification Workup: Extraction (DCM) & High-Vac Distillation Sample->Purification Remove Salts NMR 1H-NMR (CDCl3) Differentiation Step Purification->NMR Confirm Structure IR FT-IR (ATR) Functional Check Purification->IR Check -OH/-CHO HPLC RP-HPLC (C18) Purity Assay Purification->HPLC Quantify Impurities Decision Pass/Fail Criteria NMR->Decision No Aldehyde Peak (10.5 ppm) IR->Decision No C=O Peak (1690 cm-1) HPLC->Decision >98% Area Purity

Figure 1: Analytical Control Strategy for PEBA. The workflow prioritizes distinguishing the alcohol product from the aldehyde precursor.

Technique 1: Nuclear Magnetic Resonance (1H-NMR)[1][2]

NMR is the primary tool for structural confirmation. The critical challenge is distinguishing the benzylic alcohol protons from the ether chain protons.

Protocol:

  • Solvent: Dissolve 10 mg of PEBA in 0.6 mL CDCl3 (Chloroform-d). Note: DMSO-d6 can be used if OH coupling is required, but CDCl3 provides sharper resolution for the ether chain.

  • Instrument: 400 MHz or higher.

  • Acquisition: 16 scans, 30° pulse angle, 2s relaxation delay.

Spectral Analysis & Assignment:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Value
7.20 - 7.35 Multiplet2HAromatic (meta/para)Standard aromatic baseline.
6.85 - 6.95 Multiplet2HAromatic (ortho/para)Upfield shift due to ether oxygen donation.
4.68 Singlet (or broad)2HAr-CH2-OH Critical: Confirming reduction of aldehyde.
4.18 Triplet2HAr-O-CH2 -CH2-Alpha to phenoxy oxygen.
3.88 Triplet2HAr-O-CH2-CH2 -OBeta to phenoxy oxygen.
3.45 Triplet2H-O-CH2 -CH2-CH3Propyl chain start.
1.62 Sextet2H-CH2-CH2 -CH3Propyl middle (distinctive).
0.95 Triplet3H-CH2-CH2-CH3 Terminal methyl.

Self-Validating Check: The integration ratio of the Benzylic CH2 (4.68 ppm) to the Terminal Methyl (0.95 ppm) must be exactly 2:3 . Any deviation suggests incomplete reduction or solvent contamination.

Technique 2: High-Performance Liquid Chromatography (HPLC)

Due to the increased lipophilicity of the propoxyethoxy chain, PEBA retains strongly on C18 columns. A standard Benzyl Alcohol method (low organic) will cause PEBA to elute too late or broaden.

Optimized Method (Gradient Elution):

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 214 nm (Ether chain absorption is low; 214 nm captures the benzylic transition).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.020Initial Hold
15.080Linear Ramp (Elutes PEBA)
18.095Wash (Removes dimers)
20.020Re-equilibration

Elution Logic Diagram:

HPLC_Logic cluster_0 Elution Order (C18 Column) Peak1 RT: 3.5 min Salicyl Alcohol (Polar Impurity) Peak2 RT: 8.2 min Benzyl Alcohol (If present) Peak1->Peak2 Peak3 RT: 12.4 min **PEBA** (Target Molecule) Peak2->Peak3 Peak4 RT: 14.1 min Aldehyde Precursor (Less Polar) Peak3->Peak4

Figure 2: Expected elution order. The aldehyde precursor elutes AFTER the alcohol due to the loss of the hydrogen-bonding -OH donor capability and slight increase in hydrophobicity.

Technique 3: Infrared Spectroscopy (FT-IR)

IR is the fastest "Go/No-Go" test for reaction completion (Reduction of Aldehyde to Alcohol).

  • Target Signal (Product): Broad, strong band at 3300–3450 cm⁻¹ (O-H stretch).

  • Target Signal (Impurity): Sharp, strong band at 1680–1700 cm⁻¹ (C=O stretch).

  • Ether Fingerprint: Strong bands at 1240 cm⁻¹ (Ar-O-C) and 1120 cm⁻¹ (C-O-C aliphatic).

Interpretation: If the spectrum shows a "shoulder" or distinct peak at 1690 cm⁻¹, the reduction is incomplete. The product requires further treatment with NaBH₄.

References

  • Synthesis of Vilanterol Intermediates

    • Title: An efficient total synthesis of vilanterol: an inhaled drug.
    • Source: Arkivoc (2023).
    • Context: Describes the synthesis of the dichloro-analog of PEBA, establishing the protocol for ether chain
    • URL:[Link]

  • General Characterization of Benzyl Ethers

    • Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[1]

    • Source: Beilstein Journal of Organic Chemistry (2008).
    • Context: Provides comparative NMR data for benzyl ether deriv
    • URL:[Link]

  • HPLC Method Development for Benzyl Alcohols

    • Title: Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations.[2]

    • Source: Acta Pharmaceutica (2007).[2]

    • Context: Baseline methodology for separating benzyl alcohol
    • URL:[Link]

  • Spectral Data Validation

    • Title: Benzyl alcohol 1H NMR spectrum.[3][4]

    • Source: ChemicalBook / Spectral D
    • Context: Reference standard for the benzylic core shifts.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Propoxyethoxy)benzyl alcohol

[1]

Executive Safety Summary

2-(2-Propoxyethoxy)benzyl alcohol combines the acute toxicity risks of benzyl alcohols with the solvent properties and peroxide-forming potential of glycol ethers.[1]

Critical Hazard Risk Level Operational Control
Acute Toxicity Moderate (Oral/Inhalation)Handle only in a fume hood.[1] Do not inhale mists.[2][3][4][5][6][7]
Skin Absorption High (Carrier Effect)The propoxyethoxy tail increases lipophilicity, facilitating skin entry. Double-gloving is mandatory.
Eye Damage Severe IrritantWear chemical splash goggles.[1] Safety glasses are insufficient for synthesis volumes (>10mL).
Peroxide Formation Class C (Peroxide Former)Contains ether linkages.[8] Test for peroxides before heating or distillation.[9]

Chemical Profile & Risk Assessment

Understanding the molecule's structure is the first step to safety.

  • Chemical Structure: An ortho-substituted benzyl alcohol featuring a diethylene glycol propyl ether side chain.

  • Physical State: Viscous liquid (predicted based on analogs).

  • Volatility: Low vapor pressure but forms hazardous aerosols during heating or agitation.

Structural Hazard Derivation (SAR Analysis)[1]
  • Benzyl Alcohol Moiety: Contributes to local anesthetic effects, potential dizziness, and respiratory irritation [1].

  • Glycol Ether Chain (Propoxyethoxy): Increases solubility in biological membranes. Glycol ethers are known to cause red blood cell hemolysis and potential reproductive toxicity in high operational exposures [2].

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves are often insufficient for glycol ethers due to rapid permeation.

PPE Selection Logic

PPE_LogicStartTask AssessmentVol_Low< 10 mL (Transfer/Aliquot)Start->Vol_LowVol_High> 10 mL (Synthesis/Heating)Start->Vol_HighGlove_NitGloves: Nitrile (Double Layer)Change every 15 minsVol_Low->Glove_NitEye_SafeEye: Safety Glasses(Side Shields)Vol_Low->Eye_SafeGlove_LamGloves: Silver Shield / LaminateOR Butyl RubberVol_High->Glove_LamEye_GogEye: Chemical Goggles+ Face Shield (if heating)Vol_High->Eye_Gog

Figure 1: Decision matrix for PPE selection based on volume and thermal conditions.[1]

Detailed PPE Specifications
  • Hand Protection:

    • Routine Use: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner).[1] The "Propoxyethoxy" chain acts as a permeation enhancer.

    • Spill Cleanup/Immersion: Use Laminate (Silver Shield) or Butyl Rubber gloves. Avoid Latex (poor resistance to ethers).

  • Respiratory Protection:

    • If working outside a fume hood (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).[1]

  • Eye Protection:

    • Chemical splash goggles (ANSI Z87.1 D3 rating) are required. The compound is likely a severe eye irritant similar to benzyl alcohol [3].[2]

Operational Protocol: Handling & Synthesis

A. Pre-Operational Check (Peroxide Detection)

Because this molecule contains ether linkages, it is susceptible to auto-oxidation.

  • Visual Inspection: Check for crystal formation around the cap or in the liquid. If crystals are present, DO NOT OPEN . Contact EHS immediately (potential explosion hazard).

  • Test Strip Method: Use Quantofix® Peroxide 100 strips (or equivalent).

    • Limit: If >10 ppm, treat with ferrous sulfate or pass through activated alumina before heating [4].

B. Transfer & Weighing
  • Ventilation: All open handling must occur inside a certified chemical fume hood with the sash at the safe working height.

  • Technique: Use positive displacement pipettes for viscous liquids to prevent dripping.

  • Containment: Place the receiving flask in a secondary container (polypropylene tray) to catch potential drips.

C. Reaction Setup (Heating)

WARNING: Do not distill to dryness.

  • The concentration of peroxides increases drastically as the solvent volume decreases.

  • Use an oil bath or heating block; avoid open flames.

  • Ensure an inert atmosphere (Nitrogen or Argon balloon) to minimize auto-oxidation during the reaction.[1]

Emergency Response & Decontamination

Spill Response Workflow

Spill_ResponseSpillSpill DetectedSizeAssess VolumeSpill->SizeSmallMinor (< 50 mL)In Fume HoodSize->SmallLargeMajor (> 50 mL)Or Outside HoodSize->LargeAbsorbAbsorb with Vermiculiteor Polypropylene PadsSmall->AbsorbEvacEvacuate LabCall EHS/HazMatLarge->EvacCleanWash Surface withSoap & Water x3Absorb->Clean

Figure 2: Immediate response protocol for spills.

First Aid Measures
  • Eye Contact: Immediate irrigation with water for 15 minutes . Hold eyelids apart. Time is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water. Do not use alcohol or solvents (this enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Management & Disposal

Disposal must comply with local (e.g., EPA RCRA) regulations.

  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.

  • Labeling: Clearly label as "Contains Benzyl Alcohol Derivatives / Glycol Ethers - Toxic."

References

  • PubChem. Benzyl Alcohol - Safety and Hazards.[8] National Library of Medicine. Available at: [Link][1]

  • ECETOC. The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]

  • ECHA. Registration Dossier - Benzyl alcohol. European Chemicals Agency. Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.